B1579852 DL-VALINE (15N)

DL-VALINE (15N)

カタログ番号: B1579852
分子量: 118.14
注意: 研究専用です。人間または獣医用ではありません。
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説明

DL-VALINE (15N) is a useful research compound. Molecular weight is 118.14. The purity is usually 98%.
BenchChem offers high-quality DL-VALINE (15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-VALINE (15N) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子量

118.14

純度

98%

製品の起源

United States
Foundational & Exploratory

molecular weight and isotopic mass of 15N-labeled DL-Valine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Application of


N-Labeled DL-Valine 

Executive Summary

This technical guide provides a comprehensive analysis of


N-labeled DL-Valine (

), a stable isotope-labeled analog of the essential amino acid valine. Designed for researchers in metabolomics, proteomics, and analytical chemistry, this document details the physicochemical shifts resulting from isotopic substitution, specific mass spectrometry (MS) ionization behaviors, and rigorous protocols for its use as an internal standard.

The substitution of natural nitrogen (


N) with nitrogen-15 (

N) introduces a mass shift of approximately +0.997 Da. This shift is critical for resolving the labeled standard from endogenous analytes in complex biological matrices, enabling precise quantification via Isotope Dilution Mass Spectrometry (IDMS).

Part 1: Physicochemical Characterization

The utility of


N-DL-Valine relies on the precise mass difference between the labeled and unlabeled forms. In high-resolution mass spectrometry (HRMS), relying on "Average Molecular Weight" is insufficient; Monoisotopic Mass  must be used to define the precursor ion (

).
Comparative Mass Spectrometry Data

The following table contrasts the properties of native DL-Valine against its


N-labeled counterpart.
PropertyUnlabeled DL-Valine (

N)

N-Labeled DL-Valine
Shift (

)
Formula


-
Average MW 117.15 g/mol 118.14 g/mol ~1.0 g/mol
Monoisotopic Mass 117.07898 Da 118.07601 Da +0.99703 Da
Precursor Ion

118.08625 m/z119.08329 m/z+0.99703 m/z
Nitrogen Source Natural Abundance (~99.6%

N)
Enriched

N (>98 atom %)
-
Isotopic Mass Calculation Logic

The mass shift is derived from the specific atomic weights of the nitrogen isotopes (values sourced from NIST Physical Reference Data):

  • 
    N Mass:  14.003074 Da[1]
    
  • 
    N Mass:  15.000109 Da
    
  • Exact Mass Difference:

    
    
    

Critical Insight for MS Method Development: Low-resolution instruments (e.g., single quads) may round this to a +1 Da shift. However, in Orbitrap or FT-ICR instruments, the mass defect is significant. You must set your extraction window to 119.0833 m/z (not 119.15) to avoid exclusion of the labeled peak.

Part 2: Synthesis and Isotopic Purity

Understanding the synthesis route is vital for assessing potential impurities (e.g., residual cyanide or ammonium salts).


N-DL-Valine is typically produced via the Strecker Synthesis , yielding a racemic mixture.
Synthetic Pathway (Strecker Reaction)
  • Precursors: Isobutyraldehyde, Sodium Cyanide (NaCN), and

    
    N-Ammonium Chloride (
    
    
    
    NH
    
    
    Cl)
    .
  • Formation of Aminonitrile: The aldehyde reacts with

    
    NH
    
    
    
    (generated in situ) and cyanide to form
    
    
    -amino isovaleronitrile.
  • Hydrolysis: Acidic hydrolysis converts the nitrile group to a carboxylic acid, yielding

    
    N-DL-Valine.
    
Purity Considerations
  • Isotopic Enrichment: Commercial standards typically guarantee >98 atom %

    
    N. This means <2% of the molecules remain as 
    
    
    
    N (unlabeled).
  • Chirality: As a racemic mixture (DL), this standard contains both L-Valine and D-Valine.

    • Implication: In non-chiral LC-MS methods (e.g., C18 columns), both enantiomers co-elute as a single peak.

    • Implication: In chiral LC methods, the signal will split into two peaks. Ensure your integration window covers the L-isomer if quantifying biological L-Valine.

Part 3: Analytical Verification (Self-Validating Protocols)

Before running clinical or research samples, the standard must be verified. This protocol ensures the label is present and the solution is stable.

Mass Spectrometry Verification Workflow

MS_Verification Stock Stock Solution (1 mg/mL in H2O) Dilution Dilution (1 µg/mL in 50% MeCN) Stock->Dilution Injection Direct Infusion / LC (ESI Positive Mode) Dilution->Injection Spectrum Mass Spectrum Analysis Injection->Spectrum Decision Check M+1 Peak Intensity Spectrum->Decision Pass: 119.08 m/z dominant Pass: 119.08 m/z dominant Decision->Pass: 119.08 m/z dominant >98% Fail: 118.09 m/z present Fail: 118.09 m/z present Decision->Fail: 118.09 m/z present >2% (Unlabeled Contamination)

Figure 1: Workflow for verifying isotopic purity and ionization efficiency.

Verification Steps
  • Preparation: Dissolve 1 mg of

    
    N-DL-Valine in 1 mL of HPLC-grade water.
    
  • Dilution: Dilute 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Acquisition: Inject into MS (ESI+).

  • Validation Criteria:

    • Major Peak: 119.1 m/z (nominal).

    • Minor Peak (Isotopic impurity): 118.1 m/z must be <2% of the major peak height.

    • Note: If 118.1 m/z is high, the standard is degraded or low purity, which will skew quantitation of low-concentration endogenous valine.

Part 4: Experimental Application (Internal Standard)

The primary application of


N-DL-Valine is as an Internal Standard (IS) for quantitative metabolomics. It corrects for matrix effects —the suppression or enhancement of ionization caused by co-eluting compounds in plasma or urine.
Why DL-Valine?

While biological systems utilize L-Valine, DL-Valine is often used as an internal standard because:

  • Cost: Racemic synthesis is less expensive than enantioselective synthesis.

  • Co-elution: On standard Reverse Phase (RP) columns, D and L enantiomers co-elute. The MS detects the total Valine content. Since the

    
    N-DL-Valine co-elutes perfectly with endogenous L-Valine, it experiences the exact same matrix effects, providing ideal correction.
    
LC-MS/MS Protocol: Plasma Metabolomics

Objective: Quantify L-Valine in human plasma.

Reagents:

  • IS Working Solution: 10 µM

    
    N-DL-Valine in Methanol.
    
  • Extraction Solvent: Cold Methanol (-20°C).

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.

  • IS Addition (Critical Step): Add 10 µL of IS Working Solution . Vortex immediately for 10 seconds.

    • Causality: Immediate vortexing ensures the IS equilibrates with the sample matrix before protein precipitation occurs.

  • Protein Precipitation: Add 440 µL of Cold Methanol. Vortex for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 mins at 4°C.

  • Supernatant Transfer: Move supernatant to an LC vial.

  • Analysis: Inject 2 µL onto a HILIC or C18 column coupled to a Triple Quadrupole MS.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)
Endogenous Valine 118.172.115

N-DL-Valine (IS)
119.173.115

Note: The product ion 72.1 corresponds to the loss of formic acid (


). The labeled product 73.1 retains the 

N atom in the amine fragment.

Part 5: Handling and Storage Protocols

To maintain the integrity of the standard, strict adherence to these protocols is required.

  • Hygroscopicity: Valine is slightly hygroscopic. Store the solid powder in a desiccator at Room Temperature (RT).

  • Solution Stability:

    • Stock (1 mg/mL in water): Stable for 6 months at -20°C.

    • Working Solution (in Methanol): Stable for 1 month at -20°C. Methanol evaporation can change concentration; seal vials tightly with parafilm.

  • Solubility: Soluble in water (~88 mg/mL). Sparingly soluble in ethanol. Insoluble in diethyl ether.

References

  • NIST Physical Measurement Laboratory. (2024). Atomic Weights and Isotopic Compositions for Nitrogen. National Institute of Standards and Technology. [Link]

  • PubChem. (2024). Valine (Compound CID 6287) - Chemical and Physical Properties. National Library of Medicine. [Link]

Sources

difference between L-Valine-15N and DL-Valine-15N in spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The Golden Rule of Chiral Spectroscopy: In standard achiral solvents (e.g., D₂O, DMSO-d₆), L-Valine-15N and DL-Valine-15N exhibit identical ¹H and ¹⁵N NMR spectra. They are indistinguishable without a chiral selector.

However, in biomolecular applications (Protein NMR) and solid-state physics , they are fundamentally distinct reagents. Using DL-Valine-15N for protein expression is a critical experimental error that leads to signal dilution and metabolic toxicity, while solid-state NMR reveals distinct chemical shift anisotropies due to differences in crystal packing (centrosymmetric vs. non-centrosymmetric lattices).

This guide delineates the physicochemical differences, experimental protocols for differentiation, and the strict application boundaries for drug development and structural biology.

Part 2: Liquid-State NMR & Chiral Discrimination

The Principle of Isochrony

In an isotropic, achiral environment, the magnetic shielding experienced by the ¹⁵N nucleus in L-Valine is identical to that in D-Valine. The enantiomers are enantiotopic by NMR standards.

  • L-Valine-15N: Pure (S)-enantiomer.[1]

  • DL-Valine-15N: Racemic mixture (50:50 L and D).

Expert Insight: If you observe "splitting" of Valine peaks in a standard buffer, it is not due to the racemate; it is likely due to slow exchange conformers (rotamers) or impurities. Splitting due to chirality only occurs in the presence of a Chiral Solvating Agent (CSA) or after derivatization.

Protocol: Chiral Discrimination via Marfey’s Reagent

To distinguish L-Valine-15N from the DL-mixture (e.g., to verify reagent purity), one must convert the enantiomers into diastereomers.

Mechanism: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the amine group. Because FDAA is optically pure (L-form), it creates:

  • L-FDAA + L-Valine → L-L Diastereomer

  • L-FDAA + D-Valine → L-D Diastereomer

These diastereomers have different physical properties and distinct NMR chemical shifts.

Step-by-Step Protocol
  • Preparation: Dissolve 1 mg of the Valine-15N sample in 100 µL H₂O.

  • Derivatization: Add 200 µL of 1% Marfey’s Reagent (in acetone) and 40 µL of 1 M NaHCO₃.

  • Incubation: Heat at 40°C for 60 minutes.

  • Quenching: Stop reaction with 20 µL of 2 M HCl. Dry under N₂ stream.

  • NMR Analysis: Re-dissolve in DMSO-d₆. Acquire ¹H NMR.

    • Result: The methyl protons (γ-CH₃) of the Valine moiety will show distinct doublets for the L-L and L-D species, typically separated by 0.1–0.3 ppm.

Visualization: Chiral Recognition Pathway

ChiralRecognition cluster_inputs Input Reagents cluster_reaction Derivatization (Nucleophilic Subst.) cluster_output NMR Output L_Val L-Valine-15N (Enantiomer 1) Complex_LL L-L Diastereomer (L-FDAA-L-Val) L_Val->Complex_LL Reacts D_Val D-Valine-15N (Enantiomer 2) Complex_LD L-D Diastereomer (L-FDAA-D-Val) D_Val->Complex_LD Reacts FDAA Marfey's Reagent (Pure L-Form) FDAA->Complex_LL FDAA->Complex_LD Spectrum Distinct Chemical Shifts (Δδ ≠ 0) Complex_LL->Spectrum Signal A Complex_LD->Spectrum Signal B

Figure 1: Mechanism of chiral discrimination using a Chiral Derivatizing Agent (CDA). The formation of diastereomers breaks the magnetic equivalence of the ¹⁵N-labeled enantiomers.

Part 3: Protein NMR & Biomolecular Labeling

The "Dilution" Pitfall

In protein NMR, L-Valine-15N is the mandatory substrate.

  • Biological Specificity: E. coli ribosomes are stereospecific; they only incorporate L-amino acids into the polypeptide chain.

  • Consequence of using DL-Valine-15N:

    • Signal Dilution: 50% of your labeled material (the D-form) is unusable by the cell. Your effective isotope enrichment drops by half.

    • Toxicity: High concentrations of D-amino acids can inhibit bacterial growth by interfering with cell wall synthesis (peptidoglycan structure) or competitive inhibition of transport proteins.

    • Metabolic Stress: The bacteria must expend energy to export or racemize the D-form (if racemases are present), altering the metabolic baseline.

Protocol: Scramble-Free Labeling in Auxotrophs

Valine labeling is prone to "scrambling" because its precursor (α-ketoisovalerate) can be converted into Leucine. To obtain pure Valine-15N labeling without cross-labeling Leucine, specific auxotrophic strains are required.

Target Strain: E. coli ΔilvD or ΔilvE (Branched-chain amino acid aminotransferase deficient).

Workflow:

  • Pre-Culture: Grow cells in minimal media with unlabeled Val, Leu, Ile (rich media promotes growth but suppresses label uptake later).

  • Wash: Centrifuge and wash cells 2x with M9 salt solution to remove unlabeled amino acids.

  • Induction Media: Resuspend in M9 media containing:

    • L-Valine-15N (50–100 mg/L)

    • Unlabeled L-Leucine and L-Isoleucine (in excess, ~200 mg/L) to suppress biosynthesis pathways.

  • Induction: Add IPTG after 30 minutes of equilibration.

  • Harvest: Collect cells after 4–12 hours depending on protein stability.

Validation: Run a ¹H-¹⁵N HSQC. If scrambling occurred, you will see Leucine peaks appearing in the Valine-labeled sample.

Part 4: Solid-State Spectroscopy (CP-MAS)

This is the domain where L- and DL-Valine-15N differ without chemical modification.

Crystallographic Packing
  • L-Valine: Crystallizes in a non-centrosymmetric space group (typically P2₁). Molecules pack in a specific "herringbone" or layer motif driven by homochiral hydrogen bonding.

  • DL-Valine: Crystallizes in a centrosymmetric space group (typically P2₁/c). The presence of both enantiomers allows for pairwise D-L hydrogen bonding, which is often energetically more favorable and denser.

Spectral Consequences

In Cross-Polarization Magic Angle Spinning (CP-MAS) NMR:

  • Chemical Shift Anisotropy (CSA): The ¹⁵N nucleus experiences different local electric fields due to the different hydrogen bond geometries in L vs. DL crystals.

  • Observation: The isotropic chemical shift (

    
    ) of ¹⁵N in solid L-Valine will differ from that in DL-Valine, often by 1–3 ppm. Furthermore, the sideband patterns (indicating the tensor span) will differ.
    

Application: This is used in the pharmaceutical industry to detect racemization in solid drug formulations. If an L-Valine based drug racemizes during shelf storage, the solid-state NMR spectrum will shift toward the DL-form signature.

Part 5: Summary of Differences

FeatureL-Valine-15NDL-Valine-15N
Stereochemistry Pure (S)-enantiomerRacemic (50:50 S/R) mixture
Solution NMR (Achiral) Single set of peaksIdentical single set of peaks
Solution NMR (+ Marfey's) Single diastereomer signalsDoublet signals (Split peaks)
Protein Expression Required substrate (100% incorporation)Unsuitable (50% waste, potential toxicity)
Solid-State Structure Non-centrosymmetric crystalCentrosymmetric crystal
Solid-State NMR Distinct

and CSA tensor
Distinct

and CSA tensor
Primary Use Case Protein structure, Metabolic tracingSmall molecule standards, Crystallography

Part 6: References

  • Journal of Biomolecular NMR. Specific isotopic labeling and reverse labeling for protein NMR spectroscopy. [Link]

  • ACS Central Science. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. [Link]

  • PubChem. DL-Valine Compound Summary and Crystal Data. [Link]

Sources

Precision Metabolomics: The Strategic Application of DL-Valine-15N

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and metabolomics researchers. It prioritizes experimental rigor, causal explanation, and actionable protocols.

Technical Guide & Protocol Standardization

Executive Summary: The Imperative of Isotopic Normalization

In the high-throughput landscape of targeted metabolomics, data integrity is frequently compromised by matrix effects —the suppression or enhancement of ionization efficiency caused by co-eluting components in complex biological matrices (plasma, urine, cell lysates).

DL-Valine-15N (Valine labeled with stable Nitrogen-15 isotope) serves as a critical Internal Standard (IS) to mitigate these variances. Unlike external calibration, which cannot account for sample-specific ionization variability, DL-Valine-15N co-elutes with endogenous valine, experiencing the exact same matrix conditions. By normalizing the endogenous signal against this heavy isotope, researchers achieve absolute quantification with precision errors (CV) typically reduced from >15% to <5%.

This guide details the physicochemical basis, experimental workflow, and chiral considerations for deploying DL-Valine-15N in LC-MS/MS profiling.

Technical Fundamentals

Chemical Profile[1][2]
  • Compound: DL-Valine-15N (Racemic mixture of D- and L-isomers).

  • Isotopic Label: Nitrogen-15 (

    
    ) at the 
    
    
    
    -amino position.
  • Mass Shift: +1 Da relative to unlabeled Valine (

    
    ).
    
    • Unlabeled Valine (

      
      ): 
      
      
      
      118.1
    • Valine-15N (

      
      ): 
      
      
      
      119.1
  • Chemical Purity: Typically >98% isotopic enrichment.[1]

The "DL" Factor: Chiral Implications

The use of a racemic (DL) standard versus a pure L-isomer standard is a strategic choice in method design:

FeatureL-Valine-15NDL-Valine-15N
Chromatography Achiral (C18/HILIC): Co-elutes with endogenous L-Valine. Chiral: Single peak matching endogenous.Achiral (C18/HILIC): Co-elutes as one peak. Chiral: Separates into two peaks (D and L).
Cost HigherGenerally Lower
Application Metabolic Flux Analysis (tracing pathways).Absolute Quantification (SIDA) in achiral methods.

Critical Insight: In standard Reverse-Phase (RP) or HILIC LC-MS, the column does not separate enantiomers. Therefore, DL-Valine-15N behaves as a single chromatographic peak that perfectly overlaps with endogenous L-Valine. It is a cost-effective, functionally identical surrogate for quantification in non-chiral workflows.

Core Application: Stable Isotope Dilution Assay (SIDA)

The primary application of DL-Valine-15N is absolute quantification via SIDA. This method relies on the principle that the ratio of the analyte (Endogenous Valine) to the Internal Standard (Valine-15N) remains constant throughout extraction and ionization, regardless of signal suppression.

Experimental Workflow (Diagram)

The following diagram illustrates the self-validating workflow of a SIDA experiment using DL-Valine-15N.

SIDA_Workflow cluster_logic Normalization Logic Sample Biological Sample (Plasma/Cell Lysate) Extraction Protein Precipitation (MeOH/ACN) Sample->Extraction Aliquot IS_Spike Spike DL-Valine-15N (Known Concentration) IS_Spike->Extraction Add prior to precip LCMS LC-MS/MS Analysis (Achiral Column) Extraction->LCMS Supernatant Injection DataProc Data Processing Calculate Area Ratio LCMS->DataProc Raw Chromatograms MatrixEffect Matrix Effect Occurs (Suppression) LCMS->MatrixEffect Quant Absolute Quantification (Interpolate from Curve) DataProc->Quant Ratio (Endo/IS) Correction IS & Analyte Suppressed Equally MatrixEffect->Correction

Figure 1: Workflow for Stable Isotope Dilution Assay (SIDA). The critical step is spiking the IS before extraction to account for both recovery losses and ionization matrix effects.

LC-MS/MS Protocol: MRM Transition Setup

To quantify Valine specifically, Multiple Reaction Monitoring (MRM) on a Triple Quadrupole (QqQ) is the gold standard.

Mechanism:

  • Precursor Selection (Q1): Selects the protonated molecule

    
    .
    
  • Fragmentation (Q2): Collision Induced Dissociation (CID) breaks the molecule. The primary fragment for Valine is the loss of the carboxyl group (

    
    , 46 Da), leaving the amine-containing fragment (
    
    
    
    ).
  • Product Selection (Q3): Detects the specific fragment.

Crucial Setup: Because the


 label is on the amine group, the nitrogen is retained  in the primary fragment. Therefore, the product ion also shifts by +1 Da.
Validated MRM Table
CompoundPolarityPrecursor (

)
Product (

)
Collision Energy (eV)Dwell Time (ms)
L-Valine (Endogenous) Positive118.172.110 - 1550
DL-Valine-15N (IS) Positive119.173.110 - 1550

Note: If monitoring the secondary transition (loss of


), the nitrogen is lost. In that case, the fragment mass would be identical for both labeled and unlabeled forms (e.g., 

55). This is not recommended for quantification due to lack of specificity.
Step-by-Step Protocol

Reagents:

  • DL-Valine-15N (Solid standard).

  • LC-MS Grade Methanol (MeOH) and Water.

  • Formic Acid (0.1%).[2]

Procedure:

  • Stock Preparation:

    • Dissolve DL-Valine-15N in water to create a 10 mM Master Stock. Store at -20°C.

    • Prepare a Working IS Solution (e.g., 10 µM in MeOH) daily.

  • Sample Preparation (Plasma Example):

    • Aliquot 50 µL of plasma into a centrifuge tube.

    • SPIKE: Add 10 µL of Working IS Solution (10 µM) to the sample. Final IS conc in matrix is critical for calculation.

    • PRECIPITATE: Add 440 µL of cold MeOH (1:9 ratio). Vortex for 30s.

    • CENTRIFUGE: 14,000 x g for 10 min at 4°C.

    • TRANSFER: Move supernatant to LC vial.

  • Analysis:

    • Inject 2-5 µL onto a C18 or HILIC column.

    • Run the MRM method defined in Table 3.2.

  • Calculation:

    • Quantify using a calibration curve plotted as Concentration vs. Ratio.

Advanced Considerations: Chiral Metabolomics

While rare in routine clinical profiling, some applications require distinguishing D-Valine (bacterial origin) from L-Valine (mammalian).

The Chiral Separation Scenario

If you use a chiral column (e.g., Crownpak CR-I(+) or derivatization with Marfey's Reagent):

  • Endogenous Sample: Likely contains only L-Valine (one peak).

  • DL-Valine-15N Standard: Will split into two distinct peaks (D-Val-15N and L-Val-15N).

Operational Rule: You must integrate the L-Valine-15N peak to normalize the endogenous L-Valine. Using the D-isomer peak as the reference for the L-isomer analyte can introduce errors if the chiral separation efficiency varies or if matrix effects differ slightly at the different retention times.

Chiral_Logic cluster_chrom Chiral Chromatography Output Peak1 D-Valine-15N (Elutes First) Decision Quantification Decision Peak1->Decision Ignore Peak2 L-Valine-15N (Elutes Second) Peak2->Decision Peak3 Endogenous L-Valine (Co-elutes with Peak 2) Peak3->Decision Result Correct Ratio: Endo L-Val / L-Val-15N Decision->Result

Figure 2: Selection logic for chiral chromatography. When D and L isomers separate, the IS peak matching the analyte's stereochemistry must be used for normalization.

References

  • Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for Valine. Retrieved from

  • Thermo Fisher Scientific. A guide to implementing targeted and standardized clinical metabolomics. Retrieved from

  • Creative Proteomics. Overview of Valine Metabolism and Analysis. Retrieved from

  • Yang, R., et al. (2013). Rapid and Precise Measurement of Serum Branched-Chain Amino Acids by Isotope Dilution LC-MS/MS.[2] PLoS ONE.[2] Retrieved from

Sources

An In-Depth Technical Guide to DL-Valine-¹⁵N: Chemical Structure and Isotopic Enrichment Levels

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of DL-Valine-¹⁵N, a stable isotope-labeled amino acid crucial for advancements in pharmaceutical research and development. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, analytical methodologies for characterization, and key applications of this essential research tool.

Foundational Principles: The Chemical Identity and Isotopic Advantage of DL-Valine-¹⁵N

Valine is a nonpolar, aliphatic amino acid with the chemical formula C₅H₁₁NO₂.[1][2] It is one of the three branched-chain amino acids (BCAAs), alongside leucine and isoleucine, which are essential for human health and play a vital role in stress, energy, and muscle metabolism.[3] The "DL" designation indicates a racemic mixture, containing equal amounts of the D- and L-enantiomers.

The true analytical power of DL-Valine-¹⁵N lies in the strategic replacement of the naturally abundant ¹⁴N isotope with the stable, heavier ¹⁵N isotope.[][5] While both isotopes possess seven protons and seven electrons, ¹⁵N contains an additional neutron, increasing its atomic mass.[5] This subtle yet significant mass difference allows for the precise tracking and quantification of valine and its metabolic products in complex biological systems.

Property¹⁴N¹⁵N
Natural Abundance~99.6%~0.4%
Atomic Mass (amu)~14.003~15.000
Nuclear Spin11/2

Table 1: Key Isotopic Properties of Nitrogen-14 and Nitrogen-15. The differing nuclear spin of ¹⁵N also provides advantages in Nuclear Magnetic Resonance (NMR) spectroscopy, leading to narrower line widths and improved spectral resolution.[6]

The chemical structure of DL-Valine-¹⁵N is identical to its unlabeled counterpart, with the exception of the nitrogen atom. This ensures that it behaves chemically and biologically in the same manner, making it an ideal tracer.

Caption: Chemical structure of L-Valine-¹⁵N.

Analytical Characterization: Determining Isotopic Enrichment Levels

The utility of DL-Valine-¹⁵N is directly proportional to its isotopic purity. Therefore, accurate determination of the ¹⁵N enrichment level is a critical quality control step. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Enrichment Analysis

Mass spectrometry is a powerful technique that separates ions based on their mass-to-charge ratio (m/z), making it ideal for distinguishing between ¹⁴N- and ¹⁵N-containing molecules.

This protocol outlines a general procedure for the derivatization and analysis of DL-Valine-¹⁵N by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Derivatization: To increase volatility for GC analysis, the amino acid must be derivatized. A common method is the formation of tert-butyldimethylsilyl (TBDMS) derivatives.

    • Accurately weigh 1-5 mg of the DL-Valine-¹⁵N sample into a reaction vial.

    • Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the valine derivative from other components.

    • Set the mass spectrometer to operate in electron ionization (EI) mode and scan a mass range that includes the molecular ions of both the labeled and unlabeled valine derivatives.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized valine.

    • Extract the mass spectrum for this peak.

    • Determine the relative intensities of the molecular ion (or a characteristic fragment ion) containing ¹⁴N and the corresponding ion containing ¹⁵N (M+1).

    • Calculate the isotopic enrichment using the following formula:

      • % ¹⁵N Enrichment = [Intensity(M+1) / (Intensity(M) + Intensity(M+1))] x 100

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Derivatization Derivatization of DL-Valine-¹⁵N GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Mass_Spectrum Mass Spectrum Acquisition MS_Detection->Mass_Spectrum Enrichment_Calc Isotopic Enrichment Calculation Mass_Spectrum->Enrichment_Calc

Caption: Workflow for isotopic enrichment analysis by GC-MS.

NMR Spectroscopy for Isotopic Purity Determination

¹⁵N NMR spectroscopy offers a non-destructive method for determining isotopic purity and provides valuable structural information. Due to the low natural abundance of ¹⁵N, spectra of unenriched samples are often noisy. However, for highly enriched samples like DL-Valine-¹⁵N, ¹⁵N NMR is a powerful tool.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of DL-Valine-¹⁵N (typically 10-20 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional ¹⁵N NMR spectrum on a high-field NMR spectrometer.

    • Use a pulse program with proton decoupling to enhance sensitivity and simplify the spectrum.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum using appropriate software (e.g., Mnova, TopSpin).

    • The presence of a strong signal at the characteristic chemical shift for the valine amine nitrogen confirms the ¹⁵N enrichment.

    • While direct quantification of ¹⁵N enrichment by ¹⁵N NMR can be challenging, it provides an excellent qualitative confirmation of labeling. For quantitative assessment, comparison with a known internal standard can be employed.

Validation of Analytical Methods

All analytical methods used for the characterization of isotopically labeled compounds in a drug development setting must be validated to ensure they are fit for their intended purpose.[7] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for analytical method validation.[7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Applications in Research and Drug Development

The ability to trace the metabolic fate of valine makes DL-Valine-¹⁵N an invaluable tool in various stages of drug discovery and development.

Metabolic Studies and Flux Analysis

DL-Valine-¹⁵N is extensively used as a tracer to study metabolic pathways.[9] By administering the labeled amino acid to cells or animal models, researchers can track its incorporation into newly synthesized proteins and other metabolites.[5][9] This provides critical insights into protein turnover rates, the effects of disease on metabolism, and the mechanism of action of new drug candidates.[10] For instance, in oncology research, ¹⁵N-labeled amino acids can help elucidate how tumors reprogram their metabolism to support rapid growth.[11]

Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. While typically employing labeled arginine and lysine, the principles of SILAC can be extended to other amino acids like valine. In a SILAC experiment, one cell population is grown in a medium containing "light" (unlabeled) amino acids, while another is grown in a medium with "heavy" (isotope-labeled) amino acids. The cell populations are then combined, and the proteins are analyzed by mass spectrometry. The ratio of "heavy" to "light" peptides provides a precise measure of the relative abundance of each protein between the two samples.

Structural Biology and Drug Design

NMR spectroscopy is a key technique for determining the three-dimensional structure of proteins and their complexes with drug molecules.[12] Uniform ¹⁵N labeling of a target protein is often a prerequisite for many multidimensional NMR experiments that are essential for resonance assignment and structure determination.[12] By providing ¹⁵N-labeled valine in the expression medium, the isotope is incorporated into the protein, making it "NMR-visible." This enables detailed studies of protein-ligand interactions, which is crucial for structure-based drug design.[9]

Preclinical Drug Metabolism and Pharmacokinetic (DMPK) Studies

In preclinical drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is essential.[13] While not as common as ¹⁴C or ³H labeling, ¹⁵N labeling can be used in certain instances to trace the metabolic fate of nitrogen-containing drugs or their metabolites.[11] The use of stable isotopes like ¹⁵N avoids the complications associated with radioactive materials.

Commercial Availability and Typical Enrichment Levels

DL-Valine-¹⁵N is commercially available from several suppliers of stable isotope-labeled compounds. The isotopic enrichment levels typically offered are high, often exceeding 98 atom %.

ProductTypical Isotopic Purity
DL-Valine-¹⁵N≥ 98 atom % ¹⁵N
L-Valine-¹⁵N≥ 98 atom % ¹⁵N

Table 2: Common commercially available isotopic purities for ¹⁵N-labeled valine. It is imperative for researchers to obtain a certificate of analysis from the supplier that specifies the exact isotopic enrichment, as determined by a validated analytical method.

Conclusion

DL-Valine-¹⁵N is a powerful and versatile tool for researchers in the life sciences and drug development. Its fundamental properties as a stable isotope-labeled amino acid, combined with robust analytical methods for its characterization, enable a wide range of applications, from fundamental metabolic research to the intricacies of drug design and preclinical development. As analytical technologies continue to advance, the role of compounds like DL-Valine-¹⁵N in unraveling complex biological processes and accelerating the development of new therapeutics is set to expand even further.

References

  • Study.com. Valine | Structure, Function & Significance. [Link]

  • China Isotope Development. Nitrogen-15 vs. Nitrogen-14: Key Differences and Industrial Applications. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1182, DL-valine. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • National Center for Biotechnology Information. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. [Link]

  • MDPI. NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. [Link]

  • Alfa Chemistry. 15N Labeled Compounds. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • PubMed. Effects of valine on 15N incorporation into serum and tissue protein and non-protein fractions following 15N-L-leucine administration to normal and liver-injured rats. [Link]

  • Google Patents. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • University of Texas Health Science Center at San Antonio. Step-by-step procedure for NMR data acquisition. [Link]

  • MDPI. Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. [Link]

  • PubMed. Application and microbial preparation of D-valine. [Link]

  • China Isotope Development. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. [Link]

  • ResearchGate. Studies in Valine Biosynthesis. [Link]

  • ResearchGate. New method for preparation of D-valine. [Link]

  • ScienceDirect. Isotope-filtered NMR methods for the study of biomolecular structure and interactions. [Link]

  • U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

  • Drug Hunter. Research Case Studies. [Link]

  • YouTube. Strengthening and simplifying Purity determination by NMR using Mnova. [Link]

  • National Center for Biotechnology Information. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • SciSpace. Purification and catalytic properties of L-valine dehydrogenase from Streptomyces cinnamonensis. [Link]

  • Wikipedia. Isotopes of nitrogen. [Link]

  • YouTube. Validation of Analytical Methods according to the New FDA Guidance. [Link]

  • ResearchGate. Drug Metabolism in Drug Discovery and Preclinical Development. [Link]

  • Wikipedia. Valine. [Link]

Sources

Technical Guide: Nitrogen Metabolism Profiling Using 15N-Labeled DL-Valine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 15N-labeled DL-Valine (a racemic mixture of D- and L-isomers labeled at the


-amino nitrogen) as a cost-effective and multi-modal probe for nitrogen metabolism. While pure L-isomers are standard for protein synthesis assays, the DL-mixture provides a unique "dual-fate" signal that allows simultaneous interrogation of anabolic protein turnover  (via the L-isomer) and oxidative deamination/detoxification pathways  (via the D-isomer). This document outlines the mechanistic bifurcation of the tracer, experimental protocols for Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), and the mathematical corrections required for racemic kinetic modeling.

The Isotopic Tracer: 15N-DL-Valine

Chemical Identity: 2-Amino-3-methylbutanoic acid (


)
Isotopic Enrichment:  Typically >98 atom % 15N.
Racemic Composition:  ~50% L-Valine (Proteinogenic) / ~50% D-Valine (Non-proteinogenic in mammals).
Why Use DL-Valine?
  • Cost Efficiency: DL-mixtures are significantly less expensive to synthesize than chirally pure L-isomers, making them viable for large-animal studies or high-throughput microbial screens.

  • Metabolic Contrast:

    • L-Valine Fate: Enters the Branched-Chain Amino Acid (BCAA) catabolic pathway or protein synthesis.

    • D-Valine Fate: Acts as a specific probe for D-Amino Acid Oxidase (DAAO) activity (peroxisomal) and renal clearance rates.

  • Total Nitrogen Flux: Since both isomers release their nitrogen eventually (one via transamination, one via oxidative deamination), the tracer is excellent for studying total organismal nitrogen pools (Urea/Ammonia).

Mechanistic Bifurcation: The "Dual Fate" Pathway

The utility of 15N-DL-Valine relies on the divergent metabolic fates of its enantiomers. Upon cellular entry (mediated competitively by System L transporters, e.g., LAT1), the pathways split.

Pathway A: The L-Isomer (Anabolic/Catabolic)

The L-isomer is the "metabolic fuel."

  • Protein Synthesis: Direct incorporation into nascent polypeptide chains.

  • Reversible Transamination: Catalyzed by Branched-Chain Aminotransferase (BCAT). The

    
     is transferred to 
    
    
    
    -ketoglutarate, forming [15N]Glutamate . This is the gateway for the label to enter the wider amino acid pool (Alanine, Aspartate).
Pathway B: The D-Isomer (Oxidative/Excretory)

Mammals lack D-aminoacyl-tRNA synthetases; therefore, D-Valine is excluded from protein synthesis.

  • Oxidative Deamination: Catalyzed by DAAO (primarily in kidney/liver peroxisomes).

    • Reaction: D-Valine + O

      
       + H
      
      
      
      O
      
      
      
      
      -Ketoisovalerate +
      
      
      NH
      
      
      + H
      
      
      O
      
      
      .
  • The Ammonium Spike: Unlike L-Valine (which routes N to Glutamate), D-Valine rapidly releases free

    
    NH
    
    
    
    , which is immediately sequestered by Carbamoyl Phosphate Synthetase I (CPS1) into the Urea Cycle .
Visualization: The Metabolic Bifurcation

The following diagram illustrates the divergent fates of the nitrogen label.

NitrogenFate Tracer Extracellular 15N-DL-Valine Transporter LAT1 Transporter (Competitive Entry) Tracer->Transporter L_Val Intracellular L-Valine-15N Transporter->L_Val 50% Flux D_Val Intracellular D-Valine-15N Transporter->D_Val 50% Flux Protein Protein Synthesis (Label Incorporated) L_Val->Protein BCAT Enzyme: BCAT (Reversible) L_Val->BCAT Glu [15N]Glutamate (Metabolic Hub) BCAT->Glu Transamination KIV Alpha-Ketoisovalerate (Carbon Skeleton) BCAT->KIV DAAO Enzyme: DAAO (Peroxisomal) D_Val->DAAO Ammonia [15N]Ammonium (Free Ion) DAAO->Ammonia Oxidative Deamination DAAO->KIV Urea [15N]Urea (Excretion) Ammonia->Urea Urea Cycle

Caption: Divergent metabolic fates of 15N-DL-Valine. Green nodes indicate L-isomer anabolic pathways; Red nodes indicate D-isomer catabolic/excretory pathways.

Analytical Methodologies

Distinguishing the source of the 15N signal (D vs. L origin) requires specific analytical setups.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Detection Basis Mass-to-charge ratio (m/z). Detects total enrichment.Magnetic environment of nuclei.
Chiral Resolution Requires Chiral Column. Standard columns cannot distinguish D-Val from L-Val.Intrinsic. L-Val and D-Val have distinct chemical shifts in chiral environments or when bound to proteins.
Sensitivity High (Picomole range).Low (Micromole range).
Primary Output Atom Percent Excess (APE) of 15N.[1]Structural location of 15N; Flux rates.
Best For Trace flux analysis, Urea enrichment.Structural biology, high-concentration metabolite pools.

Experimental Protocols

Protocol A: In Vivo Nitrogen Flux (GC-MS Based)

Objective: Determine whole-body protein turnover and DAAO activity in a rodent model.

1. Tracer Preparation:

  • Dissolve 15N-DL-Valine in sterile saline (0.9% NaCl) to a concentration of 20 mg/mL.

  • Filter sterilize (0.22 µm).

2. Administration (Pulse-Chase):

  • Administer an intravenous bolus (100 mg/kg) via the tail vein.

  • Note: The high dose is required to saturate DAAO capacity and ensure detectable L-isomer incorporation.

3. Sampling:

  • Timepoints: 0, 15, 30, 60, 120 minutes.

  • Matrices:

    • Plasma:[2][3] For free amino acid enrichment (Precursor pool).

    • Urine: For [15N]Urea and [15N]Ammonia (End products).[4][5]

    • Tissue (Terminal): Muscle/Liver for protein-bound 15N.[6]

4. Derivatization (The Critical Step):

  • To distinguish D vs L via GC-MS, you must use a chiral derivatization agent if not using a chiral column.

  • Reagent:N-trifluoroacetyl-L-prolyl chloride (TPC) .

  • Mechanism:[7][8] TPC reacts with the amine group to form diastereomers (L-Val-L-Pro and D-Val-L-Pro), which separate on standard non-chiral GC columns.

5. GC-MS Analysis:

  • Monitor ions corresponding to the molecular ion (M) and the enriched ion (M+1).

  • Calculate the Enrichment Ratio for both the D-peak and L-peak separately.

Protocol B: NMR Structural Analysis (Protein-Ligand Interaction)

Objective: Use 15N-DL-Valine to identify valine-binding pockets in a target protein (assuming the protein only binds L-Valine).

1. Sample Preparation:

  • Purify target protein (unlabeled) in NMR buffer (pH 6.5-7.5).

  • Add 15N-DL-Valine at 5x Kd (dissociation constant).

2. Acquisition:

  • Run a 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) experiment.

  • Logic: Only the isomer that binds to the protein will show significant line broadening or chemical shift perturbation (CSP). The non-binding isomer (likely D-Val) will remain as a sharp, unperturbed peak corresponding to the free state.

Data Interpretation & Mathematical Modeling[9]

When using a racemic tracer for protein synthesis calculations, you must correct for the Bioavailability Factor (


) .
The "Dilution" Problem

In a standard L-Valine infusion, the precursor pool enrichment (


) is directly measured. In a DL-Valine infusion, the measured total Valine enrichment includes the metabolically inert (for protein synthesis) D-isomer.

Corrected Fractional Synthesis Rate (FSR) Equation:



Where:

  • 
    : Enrichment of 15N in the protein bound fraction.
    
  • 
    : Enrichment of 15N in the free plasma pool (measured via GC-MS).
    
  • 
    : Correction Factor (0.5) . This assumes only 50% of the measured precursor (the L-form) is actually available for synthesis.
    
    • Warning: This assumes D-Valine clearance is similar to L-Valine clearance. If DAAO activity is high, the ratio of D:L in plasma changes over time, and

      
       becomes a variable function 
      
      
      
      . Chiral separation (Protocol A, Step 4) eliminates the need for this correction factor.

References

  • Metabolic F

    • Title: D-Amino acid oxidase: physiological role and applications.[9]

    • Source: Pollegioni, L., et al. (2007). FEBS Journal.
    • URL:[Link]

  • Stable Isotope Tracing Methodology

    • Title: Tracing Nitrogen Metabolism in Mouse Tissues with Gas Chrom
    • Source: Xu, R., et al. (2021). Bio-protocol.
    • URL:[Link]

  • NMR Applic

    • Title: NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample.
    • Source: MDPI Molecules.
    • URL:[Link]

  • Valine Metabolism & BCAA P

    • Title: Regulation of valine metabolism in man: a stable isotope study.
    • Source: Staten, M.A., et al. (1984). American Journal of Clinical Nutrition.
    • URL:[Link]

  • Chiral Separ

    • Title: Differentiation of D- and L-amino acids by mass spectrometry.[10][11]

    • Source: ResearchGate Discussions / BioPharmaSpec Technical Notes.
    • URL:[Link]

Sources

Optimizing Isotopic Labeling: The DL-Valine-15N vs. L-Valine-15N Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide designed for researchers and drug development professionals. It synthesizes economic analysis with rigorous biochemical mechanisms to optimize isotopic labeling strategies.

Executive Summary

In structural biology and metabolomics, the choice between pure L-isomer and racemic (DL) isotope-labeled amino acids is often reduced to a simple price comparison. This is a flaw that leads to suboptimal data and wasted resources. While DL-Valine-15N can offer upfront material cost savings of 40–60% compared to its pure L-counterpart, its effective utilization is governed by the specific metabolic constraints of the host organism (E. coli).

This guide provides a technical framework for determining when the use of DL-Valine is a viable economic strategy and when it compromises experimental integrity. We analyze the "Valine Toxicity" phenomenon , the metabolic fate of D-isomers , and provide a self-validating protocol for high-yield labeling.

Part 1: The Technical Dilemma

The Economic Driver

Isotope-labeled amino acids are a significant line item in NMR and MS proteomics budgets.

  • L-Valine-15N: Produced via enzymatic resolution or fermentation. High purity (>98% L), high cost (~$550/g).

  • DL-Valine-15N: Produced via chemical synthesis (Strecker synthesis). Racemic mixture (50:50 L:D), lower cost.

The Stereochemical Barrier

Biological systems are homochiral. Ribosomes exclusively incorporate L-amino acids. The introduction of D-Valine into a culture creates two distinct risks:

  • Inert Dilution: If the D-isomer is not metabolized, the effective concentration of the labeled precursor is halved, requiring double the dosage to maintain saturation.

  • Active Inhibition: D-amino acids can compete for transport systems or, more critically, inhibit biosynthetic enzymes if not properly scavenged.

Part 2: Biological Impact Assessment

To make an informed decision, one must understand the interaction between Valine, the ilv biosynthetic pathway, and the host strain (typically E. coli BL21 or K-12).

The "Valine Toxicity" Mechanism

A critical, often overlooked factor is that L-Valine itself is toxic to E. coli K-12 strains (e.g., MG1655, DH5


) due to a frameshift mutation in the ilvG gene.
  • Mechanism: High L-Valine feedback-inhibits the valine-sensitive acetohydroxy acid synthases (AHAS I/III).

  • Consequence: This shuts down the biosynthesis of Isoleucine, leading to starvation and growth arrest.

  • Relevance to DL-Valine: Adding DL-Valine introduces L-Valine. If you are using a K-12 background, you must supplement with Isoleucine, regardless of whether you use pure L or DL forms. BL21(DE3) strains (B-lineage) possess a functional ilvG and are generally resistant , but high concentrations can still induce transient stress.

The Metabolic Fate of D-Valine

Can E. coli utilize the D-isomer? Yes, but with conditions.

  • Pathway: E. coli possesses a D-amino acid dehydrogenase (dadA), which oxidatively deaminates D-Valine to

    
    -ketoisovalerate .
    
  • Conversion:

    
    -ketoisovalerate is the direct keto-acid precursor to L-Valine. It can be re-aminated by transaminase B (ilvE) to form L-Valine.
    
  • The Catch (Catabolite Repression): The dad operon is subject to catabolite repression.[1] In standard Glucose-M9 media , the dadA gene is repressed. Consequently, D-Valine remains largely unmetabolized (waste). In Glycerol-based media , dadA is active, allowing the cell to convert D-Valine

    
     L-Valine, theoretically achieving 100% efficiency from the DL-mixture.
    
Visualization: Valine Flux & Feedback

The following diagram illustrates the biosynthetic cross-talk and the entry points for L vs. D isomers.

ValineMetabolism cluster_enzymes Enzymatic Regulation Glucose Glucose (Source) Pyruvate Pyruvate Glucose->Pyruvate DadA DadA (Dehydrogenase) Glucose->DadA Repression (Blocks D-use) AlphaKeto α-Ketoisovalerate (The Hub) Pyruvate->AlphaKeto Biosynthesis LValine L-Valine-15N (Intracellular) AlphaKeto->LValine IlvE (Re-amination) Protein Labeled Protein LValine->Protein Translation AHAS AHAS I/III (IlvBN/IH) LValine->AHAS Feedback Inhibition (Starves Isoleucine) DValine D-Valine-15N (Intracellular) DValine->DadA Oxidation DadA->AlphaKeto Yields NH4+ IlvE IlvE (Transaminase)

Figure 1: Metabolic flux of Valine isomers.[2] Note that Glucose represses DadA, rendering D-Valine useless in standard M9-Glucose media.

Part 3: Economic & Yield Analysis

The following table compares the theoretical yield and cost-efficiency of using L- vs DL-Valine in a standard 1L M9 minimal media prep (BL21, Glucose carbon source).

ParameterPure L-Valine-15NDL-Valine-15N
Market Price (Est.) ~$550 / g~$250 / g (Custom/Bulk)
Dosage Required 100 mg/L200 mg/L (to match L-content)
Effective Cost/L $55.00$50.00
Metabolic Efficiency 100% Direct Incorporation50% (D-form wasted in Glucose)
Risk Factor Low (Standard)Medium (Requires optimization)
Recommended Carbon Glucose or GlycerolGlycerol Only (to use D-form)

Verdict: In standard Glucose-M9, DL-Valine offers negligible cost savings because you must double the dose. However, if you switch to Glycerol-M9 , the dadA pathway activates, converting D


 L. This allows you to use ~120mg of DL-Valine to achieve similar results, realizing true savings.

Part 4: Experimental Protocols

Protocol A: The "Safe" Route (Pure L-Isomer)

Best for: High-value proteins, weak expression systems, or when using K-12 strains.

  • Media: Standard M9 + Glucose (4 g/L).

  • Supplement: Add L-Isoleucine (50 mg/L) to prevent feedback starvation (Critical for K-12, optional but recommended for BL21).

  • Induction: Add L-Valine-15N (100 mg/L) 30 mins prior to IPTG induction.

Protocol B: The "Economical" Route (DL-Isomer Optimization)

Best for: Large-scale production, deuteration (where DL-d8 is much cheaper), or routine HSQC screening.

Prerequisite: Host strain must be dadA+ (Wild type BL21 is fine).

Step-by-Step Methodology:

  • Pre-Culture Adaptation:

    • Inoculate starter culture in M9 minimal media using Glycerol (5 g/L) instead of Glucose. This relieves catabolite repression and primes the dad operon.

  • Production Media Setup:

    • Prepare M9 salts + Glycerol (5-10 g/L) as the sole carbon source.

    • Note: Growth on glycerol is slower (~30% slower doubling time). Plan induction timing accordingly.

  • Toxicity Mitigation:

    • Add L-Isoleucine (50 mg/L) . This is non-negotiable when using DL-Valine, as the total valine load is higher, increasing the risk of isoleucine starvation.

  • Labeling Pulse:

    • Add DL-Valine-15N (150 mg/L) at OD600 = 0.6–0.8.

    • Why 150mg? This provides 75mg of L-Valine immediately, while the 75mg of D-Valine is slowly converted to L-Valine by DadA, creating a "slow-release" feed that maintains saturation during the induction phase.

  • Induction:

    • Induce with IPTG 45 minutes after amino acid addition.

    • Harvest after 12–16 hours (overnight induction is preferred for glycerol-fed cultures).

Part 5: Decision Matrix

Use this logic flow to select the correct reagent for your campaign.

DecisionTree Start Start: Select Labeling Strategy StrainCheck Is Host Strain K-12 (e.g., DH5a, MG1655)? Start->StrainCheck BudgetCheck Is Reagent Cost >20% of Project Budget? StrainCheck->BudgetCheck No (BL21/B-strain) L_Route USE PURE L-VALINE-15N (+ Ile Supplement) StrainCheck->L_Route Yes (High Toxicity Risk) CarbonCheck Can you use Glycerol as Carbon Source? DL_Route USE DL-VALINE-15N (Glycerol Media + Ile) CarbonCheck->DL_Route Yes (Enable DadA) DL_Waste USE DL-VALINE-15N (Double Dose, Glucose Media) CarbonCheck->DL_Waste No (Glucose Required) BudgetCheck->CarbonCheck Yes (Need savings) BudgetCheck->L_Route No (Cost is minor) DL_Waste->L_Route Inefficient, switch to L recommended

Figure 2: Decision framework for Valine isomer selection.

References

  • Leavitt, R. I., & Umbarger, H. E. (1962).[3] Isoleucine and Valine Metabolism in Escherichia coli: XI. Valine Inhibition of the Growth of Escherichia coli Strain K-12.[4][5] Journal of Bacteriology, 83(3), 624–630. Retrieved from [Link][6]

  • Wild, J., & Klopotowski, T. (1981). D-Amino acid dehydrogenase of Escherichia coli K12: positive selection of mutants defective in enzyme activity.[1][7] Molecular and General Genetics, 181, 373–378. Retrieved from [Link]

  • Valle, F., et al. (2008).[3] Feedback inhibition of acetohydroxy acid synthase isozymes I and III in Escherichia coli K-12. Journal of Bacteriology. (Contextualizing the ilvG mutation).

Sources

Technical Guide: Stability Profile and Storage Protocols for DL-Valine-15N

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive stability analysis of DL-Valine-15N (15N-labeled 2-amino-3-methylbutanoic acid), a critical stable isotope reagent used in metabolomics, proteomics, and structural biology. While the fundamental physicochemical properties of DL-Valine-15N mirror its unlabeled counterpart, the high economic value and analytical sensitivity required for isotopic applications necessitate rigorous storage protocols. This document outlines the physicochemical stability profile, degradation mechanisms, and a validated quality control (QC) workflow to ensure isotopic integrity over extended storage periods.

Physicochemical Stability Profile

DL-Valine-15N is a branched-chain amino acid characterized by a non-polar isopropyl side chain. Its stability is governed by the lattice energy of its zwitterionic crystalline form and the strength of the isotopic nitrogen-carbon bond.

Fundamental Properties[1][2]
  • Chemical Formula: (CH3)2CHCH(15NH2)COOH[1]

  • Physical State: White crystalline powder or leaflets.

  • Melting Point: Sublimes without melting >295°C (decomposition onset).[2]

  • Hygroscopicity: Low to Moderate. Unlike lysine or histidine, valine is relatively hydrophobic; however, fine powders possess high surface energy, increasing susceptibility to moisture sorption at Relative Humidity (RH) >60%.

  • Isotopic Stability: Nitrogen-15 is a stable, non-radioactive isotope. It does not undergo radioactive decay. The primary risk is not isotopic loss, but chemical dilution or matrix degradation .

The "Isotopic Premium" Storage Logic

Although unlabeled DL-Valine is chemically stable at Room Temperature (RT) for years, DL-Valine-15N requires stricter environmental controls (-20°C). This is not due to inherent chemical instability, but rather Risk Mitigation .

  • Cost of Failure: The financial impact of a degraded unlabeled standard is negligible; the cost of a failed NMR/MS experiment due to a compromised isotopic standard is substantial.

  • Microbial Risk: Amino acids are primary nitrogen sources for bacteria. Even trace moisture can trigger microbial growth, consuming the 15N and altering the isotopic enrichment percentage.

Degradation Mechanisms & Environmental Stressors

Understanding the causality between environmental stressors and chemical response is vital for designing storage protocols.

Thermal Decomposition

DL-Valine-15N is thermally robust. Significant degradation (decarboxylation/deamination) occurs only at temperatures exceeding 290°C.

  • Mechanism: At >300°C, the molecule undergoes cleavage of the C-N bond and decarboxylation, releasing CO2 and amine fragments.

  • Storage Implication: Standard laboratory thermal fluctuations (20°C to 30°C) are chemically insufficient to break the covalent bonds.

Moisture-Induced Degradation (The Primary Threat)

While Valine is hydrophobic, moisture acts as a catalyst for two failure modes:

  • Physical Aggregation: Moisture absorption leads to "caking," making accurate weighing difficult and potentially introducing weighing errors in quantitative workflows.

  • Biological Contamination: Hygroscopic water layers allow ubiquitous laboratory fungi/bacteria to metabolize the amino acid.

    • Result: Loss of mass and introduction of biological contaminants (unlabeled N sources) that dilute isotopic purity.

Chemical Oxidation

Valine lacks the highly reactive sulfur (as in Methionine/Cysteine) or aromatic rings (as in Tryptophan) prone to rapid oxidation. However, long-term exposure to UV light and oxygen can induce slow photo-oxidation of the amine group.

Visualizing the Stability Logic

The following diagram maps environmental inputs to their respective degradation risks.

StabilityLogic Env_Temp Temperature (>25°C) State_Powder DL-Valine-15N (Solid State) Env_Temp->State_Powder Accelerates Kinetics Env_Moisture Moisture (RH >60%) Env_Moisture->State_Powder Sorption Env_Light UV Light / Oxygen Env_Light->State_Powder Exposure Risk_Microbial Microbial Growth (Isotopic Dilution) State_Powder->Risk_Microbial If Wet Risk_Physical Caking / Clumping (Weighing Error) State_Powder->Risk_Physical Hygroscopic Action Risk_Chem Photo-oxidation (Trace Impurities) State_Powder->Risk_Chem Slow Kinetics

Figure 1: Causal relationship between environmental stressors and DL-Valine-15N degradation pathways.

Storage Recommendations (The "Golden Rules")

Based on the physicochemical profile, the following storage hierarchy is recommended to maximize shelf life (3+ years).

ParameterRecommended ConditionCritical Limit (Avoid)Rationale
Temperature -20°C (Freezer)> 30°CSlows kinetic processes; inhibits microbial growth.
Humidity Desiccated (<30% RH)> 60% RHPrevents caking and biological activation.
Container Amber Glass with Teflon-lined capClear plastic / Open airAmber glass blocks UV; Teflon prevents gas exchange.
Headspace Inert Gas (Argon/Nitrogen)Ambient AirDisplaces oxygen/moisture after opening.

Protocol for Long-Term Storage:

  • Upon receipt, verify the seal integrity.

  • If the container is opened, flush the headspace with dry Argon or Nitrogen gas before resealing.

  • Place the primary container inside a secondary container (e.g., a sealed Ziploc bag or desiccator jar) containing active silica gel packets.

  • Store at -20°C.

  • Thawing Rule: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Experimental Validation Protocols

To ensure the reagent meets the rigorous standards required for NMR or MS applications, a self-validating QC workflow is essential.

Isotopic Enrichment Analysis (LC-MS)
  • Objective: Confirm 15N enrichment (Atom %) has not been diluted.

  • Method: Liquid Chromatography-Mass Spectrometry.[3]

  • Expectation: The mass spectrum should show the dominant [M+H]+ peak shifted by +1 Da compared to unlabeled Valine standard.

    • Unlabeled Valine MW: ~117.15 Da[4][5]

    • DL-Valine-15N MW: ~118.14 Da[1]

  • Pass Criteria: >98 atom % 15N.

Purity Check (qNMR)
  • Objective: Detect organic impurities or degradation products.

  • Method: Quantitative 1H NMR in D2O.

  • Expectation: Sharp doublets for methyl groups (0.9-1.0 ppm) and distinct alpha-proton signals. Absence of extra peaks indicating hydrolysis or oxidation byproducts.

QC Decision Workflow

The following diagram illustrates the decision matrix for re-validating stored stock.

QC_Workflow Start Stock Retrieval (>6 Months Storage) Visual Visual Inspection (Color/Texture) Start->Visual Decision_Visual Discoloration or Clumping? Visual->Decision_Visual Solubility Solubility Test (5% in H2O) Decision_Sol Turbidity? Solubility->Decision_Sol Decision_Visual->Solubility No Fail DISCARD or Repurify Decision_Visual->Fail Yes Analytical LC-MS Analysis (Isotopic Purity) Decision_Sol->Analytical Clear Decision_Sol->Fail Turbid Pass RELEASE for Experiment Analytical->Pass >98% Enrichment Analytical->Fail <98% Enrichment

Figure 2: Quality Control (QC) workflow for re-validation of stored DL-Valine-15N.

References

  • PubChem. (n.d.).[1] Valine | C5H11NO2.[4] National Library of Medicine. Retrieved from [Link]

Sources

Technical Monograph: DL-Valine-15N (CAS 71261-62-6)

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Isotopic Labeling for Proteomics and Metabolomics [1]

Executive Summary: The Strategic Utility of Racemic 15N-Valine

DL-Valine-15N (CAS 71261-62-6) represents a critical tool in the arsenal of stable isotope-labeled compounds. Unlike its enantiopure counterpart (L-Valine-15N), the racemic mixture offers a unique value proposition: it provides a cost-effective, chemically identical internal standard for non-chiral mass spectrometry (MS) quantification while simultaneously serving as a specialized probe for solid-state NMR and bacterial peptidoglycan research.

This guide moves beyond basic datasheets to explore the causality of its synthesis, the rigor required for its validation, and the protocols for its deployment in high-sensitivity assays.

Chemical & Isotopic Specifications

The following specifications define the "Gold Standard" for analytical grade DL-Valine-15N. In a regulatory or GMP environment, deviations from these parameters can introduce mass spectral artifacts or quantification errors.

Table 1: Core Technical Specifications
ParameterSpecificationTechnical Rationale
Chemical Name DL-Valine-15N (Labelled at

-Nitrogen)
Racemic mixture ensures broad applicability for elemental analysis and non-chiral MS.
CAS Number 71261-62-6 Unique identifier for the 15N-labeled racemate.[1]
Linear Formula

Isotopic label is localized to the amine group, stable against exchange.
Molecular Weight 118.14 g/mol +1 Da shift vs. unlabeled Valine (117.15 g/mol ).
Isotopic Enrichment

High enrichment minimizes correction factors for natural abundance overlap.
Chemical Purity

(TLC/HPLC)
Impurities (e.g., Glycine, Alanine) can cause ion suppression in MS.
Chiral Purity Racemic (50:50 D:L)Confirmed by Chiral HPLC. Critical for applications distinguishing bacterial (D) vs. mammalian (L) uptake.
Melting Point

(Sublimes)
High thermal stability allows for rigorous desolvation protocols.
Solubility Soluble in Water (

), Dilute HCl
Amphoteric nature requires pH control for optimal dissolution.

Author’s Note on Stability: The


 label is covalently bonded within the peptide backbone precursor. Unlike deuterium labels on exchangeable protons (hydroxyl/amine), the 

nucleus does not exchange with solvent protons, ensuring the label remains intact during harsh acidic hydrolysis or enzymatic digestion protocols [1].

Synthesis Logic: The Strecker Mechanism[3]

Understanding the synthesis of DL-Valine-15N is crucial for troubleshooting impurities. The commercial production primarily utilizes the Strecker Synthesis , adapted with


-Ammonium Chloride. This pathway inherently produces a racemic mixture (DL) because the intermediate imine lacks facial selectivity during cyanide addition.
Diagram 1: 15N-Label Incorporation Pathway

This flowchart illustrates the critical nodes where isotopic integrity is established.

StreckerSynthesis Aldehyde Isobutyraldehyde (Precursor) Imine Intermediate [15N]-Imine Aldehyde->Imine Condensation Ammonium 15NH4Cl (Isotope Source) Ammonium->Imine Nitrile Alpha-Amino [15N]-Nitrile Imine->Nitrile Nucleophilic Attack Cyanide Cyanide Addition (NaCN) Cyanide->Nitrile Hydrolysis Acid Hydrolysis (HCl, Heat) Nitrile->Hydrolysis Product DL-Valine-15N (Final Product) Hydrolysis->Product Yields Racemate

Caption: The Strecker synthesis introduces the 15N label early via 15NH4Cl. The lack of chiral catalysts results in the DL-racemate.

Analytical Validation & Quality Control

Before deploying CAS 71261-62-6 in critical assays, the material must undergo a "Self-Validating" QC check.

Isotopic Enrichment Verification (Mass Spectrometry)
  • Method: Direct Infusion ESI-MS (Positive Mode).

  • Expectation:

    • M+H (15N): m/z 119.1

    • M+H (14N): m/z 118.1 (Should be

      
       relative abundance).
      
  • Protocol: Dissolve 1 mg in 1 mL 50:50 MeOH:H2O + 0.1% Formic Acid. Infuse at 5 µL/min.

  • Why: Ensures the "98 atom %" claim is valid. A lower enrichment will skew quantitative ratios in metabolomics.

Chiral Differentiation (Optional)

If the application involves bacterial metabolism (where D-Valine is sequestered for cell walls), one must confirm the racemic ratio.

  • Method: Chiral HPLC using a Crown Ether column (e.g., Crownpak CR(+)).

  • Mobile Phase: Perchloric acid (pH 1.5).

  • Detection: UV at 200 nm.

  • Result: Two distinct peaks (D and L) with near-equal integration areas [2].[2]

Applications in Drug Development & Metabolomics

The "Cost-Effective" Internal Standard Strategy

In standard LC-MS/MS quantification of human plasma amino acids, the chirality of Valine is often ignored (mammals predominantly contain L-Valine).

  • The Logic: DL-Valine-15N co-elutes with L-Valine on reverse-phase (C18) columns.

  • The Benefit: It behaves identically in the ionization source, correcting for matrix effects and ion suppression.

  • The Advantage: It is significantly more cost-effective than pure L-Valine-15N while providing the same quantitative rigor for total Valine measurement [3].

Bacterial Peptidoglycan Tracking

Unlike mammals, bacteria utilize D-Valine and D-Alanine in their peptidoglycan cell walls.

  • Application: Researchers cultivate bacteria in media supplemented with DL-Valine-15N.

  • Mechanism: Bacteria selectively incorporate the D-isomer into the cell wall and the L-isomer into proteins.

  • Readout: Solid-State NMR (ssNMR) or LC-MS of hydrolyzed cell walls allows specific tracking of cell wall synthesis rates, a key metric in antibiotic development [4].

Diagram 2: LC-MS Internal Standard Workflow

A self-validating protocol for quantifying Valine in biological matrices.

MSWorkflow Sample Biological Sample (Plasma/Cell Lysate) Spike Spike with DL-Valine-15N (IS) Sample->Spike Precise Volumetric Addition Extract Protein Precipitation (Acetonitrile/Methanol) Spike->Extract Equilibration LC LC Separation (C18 Column) Extract->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Co-elution of L-Val and DL-Val-15N Data Ratio Calculation (Analyte Area / IS Area) MS->Data Quantification

Caption: DL-Valine-15N acts as a surrogate for L-Valine, correcting for extraction losses and ionization variability.

Handling, Stability, and Safety

Storage Protocols
  • Hygroscopicity: Minimal, but long-term exposure to humidity can cause clumping.

  • Condition: Store at Room Temperature (RT) in a desiccator.

  • Shelf Life:

    
     years if kept dry and away from strong oxidizing agents.
    
Safety Profile (SDS Summary)
  • GHS Classification: Not classified as a hazardous substance (Quality Level 200).

  • Handling: Standard laboratory hygiene (gloves, safety glasses).

  • Inhalation: Avoid dust formation; nuisance dust may cause mild respiratory irritation.

  • First Aid: Rinse with water if in contact with eyes or skin [5].[3][4][5][6]

References

  • Sigma-Aldrich. (n.d.). DL-Valine-15N Product Specifications and Datasheet. Retrieved from

  • Takayama, T., et al. (2009). Compound-specific nitrogen isotope analysis of D-alanine, L-alanine, and valine: application of diastereomer separation. PubMed. Retrieved from

  • MedChemExpress. (2023). L-Valine-15N and Isotope Applications in Drug Development. Retrieved from

  • Ramirez, B., et al. (2019).[7] NMR-based metabolite studies with 15N amino acids. Scientific Reports.[7] Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: DL-Valine. Retrieved from

Sources

Methodological & Application

Precision Quantitation of Valine in Biological Matrices via LC-MS/MS using DL-Valine-15N Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

In the realm of metabolomics and pharmacokinetic profiling, Valine (a branched-chain amino acid, BCAA) is a critical biomarker for metabolic flux and insulin resistance. Accurate quantitation requires Isotope Dilution Mass Spectrometry (IDMS), the gold standard for normalizing matrix effects, extraction efficiency, and ionization suppression.

This protocol details the use of DL-Valine-15N as an internal standard (IS). While biological systems predominantly utilize L-Valine, the use of a DL-labeled standard is a cost-effective and scientifically valid approach for achiral chromatography, provided specific conditions regarding co-elution are met.

The "Chirality Factor" (Critical Note)

Why DL? DL-Valine-15N is a racemic mixture (50:50 D- and L-enantiomers).

  • Scenario A (Achiral Column - Recommended): On standard C18 or HILIC columns, D- and L-Valine co-elute. The Mass Spectrometer detects the total ion count for the 15N-labeled pair. Since the analyte (L-Valine) also elutes at this time, the DL-IS effectively normalizes the signal.

  • Scenario B (Chiral Column): If using a chiral column, the IS will split into two peaks. You must integrate only the L-Valine-15N peak to normalize the biological L-Valine.

  • This protocol focuses on Scenario A (Achiral Quantitation), the standard for high-throughput metabolomics.

Experimental Workflow Design

The following diagram illustrates the critical path for minimizing variance. Note the specific injection of the Internal Standard prior to protein precipitation to account for extraction losses.

ValineWorkflow Sample Biological Sample (Plasma/Serum/Media) IS_Spike Spike DL-Valine-15N IS (Pre-Extraction) Sample->IS_Spike Normalize Volume PPT Protein Precipitation (Cold Methanol/Acetonitrile 8:1) IS_Spike->PPT Mix Vortex 30s Centrifuge Centrifugation (15,000 x g, 10 min, 4°C) PPT->Centrifuge Supernatant Collect Supernatant (Evaporate & Reconstitute if needed) Centrifuge->Supernatant LC_Sep HILIC Separation (Amide Column) Supernatant->LC_Sep Inject 2-5 µL MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Data Data Analysis (Area Ratio Calculation) MS_Detect->Data

Figure 1: Step-by-step workflow emphasizing the pre-extraction spike for maximum recovery correction.

Materials & Reagents

Core Reagents[1]
  • Analyte Standard: L-Valine (Sigma-Aldrich or equivalent, >99% purity).[1]

  • Internal Standard: DL-Valine-15N (98 atom % 15N).[1]

    • Note: Ensure the label is on the amine nitrogen (

      
      ) or the backbone. This protocol assumes 
      
      
      
      -
      
      
      labeling.[2]
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.[3]

Stock Solution Preparation

Objective: Create stable stocks to prevent degradation.

Solution TypeConcentrationPreparation MethodStability
Master Stock (IS) 10 mMDissolve DL-Valine-15N in 0.1M HCl. (Acid improves stability).6 Months (-20°C)
Working IS 10 µMDilute Master Stock in 50:50 ACN:Water.1 Month (4°C)
Calibration Stock 10 mMDissolve L-Valine (unlabeled) in 0.1M HCl.6 Months (-20°C)

Sample Preparation Protocol

Principle: Amino acids are zwitterionic and highly polar.[4] Traditional Liquid-Liquid Extraction (LLE) is poor. Protein Precipitation (PPT) is the method of choice.

  • Aliquot: Transfer 50 µL of biological sample (plasma/serum) to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Working IS Solution (10 µM DL-Valine-15N).

    • Target Final IS Concentration: ~1.6 µM in the final extract (approximate).

  • Vortex: Mix gently for 10 seconds to equilibrate IS with the matrix.

  • Precipitation: Add 440 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Ratio: 1:9 (Sample:Solvent) ensures >99% protein removal.

  • Incubation: Keep at -20°C for 20 minutes (improves precipitation efficiency).

  • Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C.

  • Collection: Transfer 200 µL of supernatant to an LC vial with a glass insert.

    • Dilution (Optional): If sensitivity is too high, dilute 1:10 with Mobile Phase B.

LC-MS/MS Method Parameters

Chromatographic Strategy: Valine is too polar for standard C18 retention without ion-pairing reagents (which contaminate MS sources). HILIC (Hydrophilic Interaction Liquid Chromatography) is the required mode for robust retention and peak shape.

Liquid Chromatography (HILIC)[5][6]
  • Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 2.5 µm or 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temp: 35°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 90% Initial Hold (High Organic for HILIC retention)
1.0 90% End of loading
6.0 50% Elution Gradient
6.5 50% Wash
7.0 90% Re-equilibration (Critical for HILIC)

| 10.0 | 90% | Ready for next injection |

Mass Spectrometry (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2][5]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 400°C.

MRM Transitions (Multiple Reaction Monitoring): Note: Valine Monoisotopic Mass = 117.08 Da.

AnalytePrecursor (

)
Product (Quantifier)Product (Qualifier)Collision Energy (eV)
L-Valine 118.1 72.1 55.115 - 20
DL-Valine-15N 119.1 73.1 56.115 - 20
  • Mechanism: The transition

    
     corresponds to the loss of the carboxyl group (
    
    
    
    , 46 Da). The nitrogen is retained in the fragment ion (
    
    
    ). Therefore, the 15N-labeled standard shifts both the parent (
    
    
    ) and the fragment (
    
    
    ).

Data Analysis & Validation

Calculation

Quantification is performed using the Area Ratio method to cancel out matrix effects.



Calculate concentration using a weighted linear regression (


) generated from a calibration curve (e.g., 0.5 µM to 500 µM).
Troubleshooting Decision Tree

Troubleshooting Start Issue Detected RT_Shift RT Shift > 0.1 min Start->RT_Shift Low_Sens Low Sensitivity Start->Low_Sens Isobaric Interference/Shoulder Start->Isobaric Action1 Check pH of Mobile Phase A (HILIC is pH sensitive) RT_Shift->Action1 Action2 Clean Source or Check Injection Volume Low_Sens->Action2 Action3 Check Betaine/Leucine Separation Optimize Gradient Isobaric->Action3

Figure 2: Rapid troubleshooting guide for common HILIC-MS amino acid analysis issues.

Critical Quality Control (QC)
  • IS Peak Shape: Since you are using DL-Valine (racemic) on an achiral column, the IS peak must perfectly overlap with the L-Valine analyte peak. If the IS peak is wider or splits, your column has partial chiral recognition (rare for Amide columns but possible with certain additives).

  • Cross-Talk: Inject a "Blank + IS" sample. Ensure there is no signal in the 118.1 channel. Inject a "High Standard (No IS)" sample. Ensure no signal in the 119.1 channel (isotopic contribution of naturally occurring 15N in the unlabeled standard is usually <0.5%, but check).

References

  • Prinsen, H. C., et al. (2016). "High-throughput method for amino acid analysis in plasma by LC-MS/MS." Journal of Chromatography B. Link

  • Gikas, E., et al. (2016). "HILIC-MS/MS method for the quantitation of amino acids in biological fluids." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Sigma-Aldrich. (n.d.).[2][1] "L-Valine-15N Product Specification & MRM Data." Sigma-Aldrich Technical Library. Link

  • Waters Corporation. (2021). "Amino Acid Analysis using HILIC and Mass Detection." Waters Application Notes. Link

Sources

Application Note: High-Efficiency Solid-State NMR Setup & Optimization using DL-Valine-15N

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing DL-Valine-15N as a primary setup standard for biological and organic solid-state NMR (ssNMR). While Adamantane and KBr are standard for


C and Magic Angle Spinning (MAS) setup respectively, DL-Valine-15N  is the superior choice for optimizing 

H-

N Cross-Polarization (CP) conditions. Its rigid crystal lattice, high chemical stability, and direct N-H bond provide a sensitive probe for Hartmann-Hahn matching profiles, essential for maximizing signal-to-noise in low-sensitivity biological samples (e.g., membrane proteins, fibrils).
Why DL-Valine-15N?
  • CP Efficiency: The direct one-bond

    
    H-
    
    
    
    N dipolar coupling allows for rapid CP optimization (seconds vs. hours for natural abundance).
  • Thermal Stability: Unlike hydrated protein samples, DL-Valine is stable under high-power decoupling and fast MAS frictional heating.

  • Crystallinity: The racemic (DL) form crystallizes in the centrosymmetric space group

    
    , often yielding higher packing density and sharper linewidths than enantiopure L-Valine, minimizing spectral inhomogeneity.
    

Material Science & Handling

Reagents and Equipment
  • Standard: DL-Valine-15N (98%+ isotope enrichment).

  • Rotor System: 3.2 mm or 4.0 mm ZrO

    
     rotors (standard for biological ssNMR).
    
  • Spacers: Teflon or Vespel spacers for center-packing.

  • External Reference:

    
    NH
    
    
    
    Cl (optional, for absolute referencing).
Rotor Packing Protocol (Center-Packing)

Critical Insight: 15N-labeled standards are expensive. Filling a full 4mm rotor is wasteful and magnetically suboptimal. We use "Center-Packing" to confine the sample to the most homogeneous region of the


 field (the center 1/3 of the coil).

Step-by-Step Packing:

  • Bottom Spacer: Insert a bottom spacer into the rotor. Use a depth gauge to ensure it sits exactly 1/3 up from the bottom cap.

  • Weighing: Weigh out approximately 15–20 mg of DL-Valine-15N (for a 3.2 mm rotor).

  • Filling: Funnel the powder into the rotor.

  • Compression: Gently compress using the packing tool.[1]

    • Caution: Do not over-compress. Over-compression creates density gradients that broaden lines. A "firm tap" is sufficient.

  • Top Spacer: Insert the top spacer. It should rest directly on the sample.

  • Cap Sealing: Mark the rotor cap with a distinct pattern (e.g., half-blackened) for tachometer detection. Ensure the cap is flush with the rotor body to prevent "cap crash" at high MAS frequencies.

Experimental Protocols: Spectrometer Configuration

Magic Angle Adjustment

Before optimizing 15N, ensure the Magic Angle (


) is precise.
  • Sample: KBr (Potassium Bromide).

  • Method: Observe

    
    Br. Optimize the angle until rotational echo satellites (sidebands) extend to >5 ms in the FID, or until the ratio of the first two rotational echoes is maximized.
    
Pulse Width Calibration ( H)

Calibrate the proton channel directly on the DL-Valine-15N sample.

  • Pulse Sequence: Single Pulse (zg).

  • Parameter: p1 (pulse width).

  • Action: Array p1 from 1 µs to 10 µs. Look for the

    
     null (zero signal).
    
  • Calculation:

    
    .
    
    • Target: Typical

      
       for 3.2 mm probes is 2.5 µs (100 kHz field).
      
The Hartmann-Hahn Match ( H N)

This is the core utility of DL-Valine-15N. You must match the nutation frequencies of protons and nitrogen in the rotating frame:



Where 

is the MAS rate.

Workflow:

  • Spinning: Spin rotor to target speed (e.g., 10 kHz or 13 kHz).

  • Pulse Sequence: cp (Cross Polarization).

  • Lock: Set

    
    H power to a fixed contact level (e.g., 50 kHz).
    
  • Sweep: Array the

    
    N contact power (amplitude).
    
  • Observation: You will see "matching conditions" (peaks in intensity) separated by the MAS frequency (

    
    ).
    
    • Condition: Select the

      
       or 
      
      
      
      sideband match, not the centerband (
      
      
      ), as the centerband is unstable due to proton-proton dipolar coupling interference (Horvath et al.).
Chemical Shift Referencing

There are two common scales for


N. The "Liquid Ammonia" scale is standard for bio-solids.

Reference Calculation:



CompoundShift (vs Liq.[2][3][4] NH

)
Shift (vs Nitromethane)Notes
Liq. Ammonia 0.0 ppm -380.5 ppmTheoretical Zero
Nitromethane 380.5 ppm0.0 ppm IUPAC Standard

NH

Cl (s)
39.3 ppm-341.2 ppmSharp line, good external ref
Glycine (alpha) 32.6 ppm-347.9 ppmCommon secondary ref
DL-Valine (Val) ~126.3 ppm~ -254.2 ppmMain amide signal

Note: Valine shifts can vary slightly (


 0.5 ppm) based on specific crystal polymorphs. For sub-ppm accuracy, calibrate the spectrometer using 

NH

Cl, then record the Valine spectrum as a secondary internal lab standard.

Visualization: Optimization Workflow

The following diagram illustrates the logical flow for setting up a 15N ssNMR experiment using DL-Valine.

G cluster_setup Spectrometer Calibration Start Start: Sample Prep Pack Center-Pack Rotor (15-20mg DL-Valine-15N) Start->Pack Insert Insert & Spin (Target MAS: 10-15 kHz) Pack->Insert MagicAngle Magic Angle Adjustment (KBr Sample - Optional) Insert->MagicAngle If needed PulseCal 1H Pulse Calibration (Find 360° Null) Insert->PulseCal MagicAngle->PulseCal Hartmann Hartmann-Hahn Match (Array 15N Power) PulseCal->Hartmann Fix 1H Power Ref Chemical Shift Referencing (Set Valine ~126.3 ppm) Hartmann->Ref Max Signal Found Exp Ready for Biological Sample Ref->Exp

Caption: Logic flow for initializing 15N solid-state NMR experiments. Green nodes indicate critical optimization steps using the Valine standard.

Troubleshooting & Validation

SymptomProbable CauseCorrective Action
Arcing / Probe Trip Pulse power too high or duty cycle exceeded.Reduce decoupling power. Ensure pulse lengths are calibrated (e.g.,

).
Low Signal Intensity Mismatched Hartmann-Hahn condition.Re-array the

N contact power. Ensure you are on the

sideband, not the zero condition.
Broad Lines (>1 ppm) Poor shimming or Magic Angle misalignment.Check angle with KBr. Shim on Adamantane (

C) if available, or optimize

shims on the Valine signal.
Rotor Crash Loose packing or cap imbalance.Use spacers to secure sample. Ensure cap is fully seated.[5] Check tachometer signal stability.

References

  • IUPAC Recommendations (2008). "Reference standards for NMR." Pure and Applied Chemistry.

  • Bertani, P., et al. (2014). "15N chemical shift referencing in solid state NMR."[4] Solid State Nuclear Magnetic Resonance. (Establishes NH4Cl and Valine shift protocols).

  • Bruker BioSpin. "User Manual: Solid State NMR Setup Procedures." (General instrument parameters).
  • Morcombe, C.R., & Zilm, K.W. (2003). "Chemical Shift Referencing in MAS Solid State NMR." Journal of Magnetic Resonance.

Sources

Application Note: Synthesis of ¹⁵N-Labeled Small Molecules from a DL-[¹⁵N]Valine Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This guide provides a comprehensive framework for the synthesis of diverse ¹⁵N-labeled small molecules using DL-[¹⁵N]Valine as a versatile and accessible starting material. The strategic use of a readily available labeled amino acid as a synthetic precursor offers a cost-effective and efficient route to novel tracers, metabolic probes, and internal standards critical for drug discovery and development. We detail robust protocols for both the initial synthesis of the DL-[¹⁵N]Valine precursor via the Strecker synthesis and its subsequent chemical transformations into valuable ¹⁵N-labeled building blocks, including amides and amines. This document is intended for researchers, chemists, and drug development professionals seeking to expand their toolkit for stable isotope labeling.

Introduction: The Strategic Value of ¹⁵N-Labeled Precursors

Stable isotope labeling is a cornerstone of modern biomedical research, enabling the precise tracking of molecules through complex biological systems without the safety concerns of radioisotopes. The nitrogen-15 (¹⁵N) isotope, with its nuclear spin of 1/2, is particularly valuable for Nuclear Magnetic Resonance (NMR) spectroscopy and provides a clear mass shift for mass spectrometry (MS) based quantification.[1] These labeled compounds are indispensable for:

  • Metabolic Studies: Elucidating metabolic pathways and quantifying the flux of nitrogen-containing biomolecules.[1]

  • Quantitative Proteomics: Serving as internal standards in techniques like Stable Isotope Labeling by Amino Acids in Cell culture (SILAC) to accurately measure changes in protein abundance.[][]

  • Drug Development: Investigating pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), target engagement, and identifying metabolites.[4]

  • Structural Biology: Defining protein structures, dynamics, and ligand interactions through advanced NMR experiments.[1]

While a vast array of ¹⁵N-labeled compounds are commercially available, the synthesis of novel or custom small molecules often requires a de novo approach. This guide champions a precursor-based strategy, wherein a common, economically sourced labeled building block—DL-[¹⁵N]Valine—is chemically converted into a variety of downstream products. This approach circumvents the need for multiple, complex, and often expensive multi-step syntheses starting from basic ¹⁵N sources like ¹⁵NH₄Cl for each new target molecule.

Foundational Strategy: Preparing the DL-[¹⁵N]Valine Precursor

The cornerstone of this workflow is the efficient and high-yield synthesis of the racemic DL-[¹⁵N]Valine precursor. The choice of synthetic method depends on available starting materials and desired scale. Here, we focus on the classic and highly reliable Strecker synthesis.

2.1 The Strecker Synthesis: A Robust Route to Racemic [¹⁵N]Amino Acids The Strecker synthesis is a powerful, one-pot, three-component reaction that produces α-amino acids from an aldehyde, ammonia, and cyanide.[5][6] By using a ¹⁵N-labeled ammonia source (e.g., ¹⁵NH₄Cl), the isotope is incorporated directly and efficiently.

Causality of Experimental Choice: The Strecker synthesis is chosen for its robustness, high yields, and operational simplicity. It directly converts the aldehyde corresponding to the valine side chain (isobutyraldehyde) into the desired amino acid scaffold. The use of ammonium chloride and sodium cyanide is a common and safer laboratory adaptation, avoiding the direct handling of ammonia and highly toxic hydrogen cyanide gas.[7] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the final amino acid.[8]

Caption: Figure 1: Strecker Synthesis Workflow for DL-[¹⁵N]Valine.

Synthetic Pathways from DL-[¹⁵N]Valine

Once synthesized, DL-[¹⁵N]Valine is a versatile precursor with three key reactive sites: the ¹⁵N-amino group, the carboxylic acid, and the isopropyl side chain. This allows for divergent synthesis of various labeled small molecules.

3.1 Pathway 1: Synthesis of [¹⁵N]Isovaleramide via Amide Coupling Amide bonds are among the most common functional groups in pharmaceuticals.[9] A direct and reliable transformation of DL-[¹⁵N]Valine is its conversion to [¹⁵N]Isovaleramide. This can be achieved by first protecting the amino group, activating the carboxylic acid, and then reacting with an amine, followed by deprotection. A more direct, albeit harsher, method involves the pyrolysis of the ammonium salt.[10] For laboratory scale and substrate sensitivity, using a modern coupling reagent is superior.

  • Rationale: This pathway creates a primary amide, a valuable synthon. The ¹⁵N label is retained in a stable amide bond, making the product an excellent tracer or internal standard.

3.2 Pathway 2: Decarboxylation to form [¹⁵N]Isobutylamine The removal of the carboxyl group yields [¹⁵N]Isobutylamine, a primary amine that is a fundamental building block for more complex molecules. Enzymatic methods using decarboxylases, such as α-ketoisovalerate decarboxylase, can be effective, although they require the initial conversion of valine to its corresponding α-keto acid.[11] Chemical methods, while often requiring harsher conditions, can also be employed.

  • Rationale: This transformation converts a labeled amino acid into a labeled primary amine, significantly expanding the range of possible subsequent reactions (e.g., further alkylation, amide formation, sulfonamide synthesis).

3.3 Pathway 3: Building Block for [¹⁵N]Heterocycles Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry.[12] The ¹⁵N-amino group of valine can be incorporated into heterocyclic rings. While complex, strategies exist where the amino acid is used as a nitrogen source in condensation reactions with diketones or other bifunctional reagents to form rings like pyrazines or pyridines.[13][14] This often involves a sequence of protection, activation, cyclization, and deprotection/aromatization steps.

  • Rationale: This pathway generates high-value, complex labeled molecules. The ability to trace the nitrogen atom within a heterocyclic core is critical for understanding the metabolic fate and mechanism of action of many drugs.

Divergent_Pathways Figure 2: Divergent Synthetic Pathways from DL-[¹⁵N]Valine cluster_path1 Pathway 1: Amidation cluster_path2 Pathway 2: Decarboxylation cluster_path3 Pathway 3: Heterocycle Formation Valine DL-[¹⁵N]Valine Precursor Amide_Step Amide Coupling (e.g., EDC, HATU) Valine->Amide_Step Amine_Step Decarboxylation Valine->Amine_Step Heterocycle_Step Cyclocondensation Valine->Heterocycle_Step Amide [¹⁵N]Isovaleramide Amide_Step->Amide Amine [¹⁵N]Isobutylamine Amine_Step->Amine Heterocycle [¹⁵N]Heterocycles (e.g., Pyrazines) Heterocycle_Step->Heterocycle

Caption: Figure 2: Divergent Synthetic Pathways from DL-[¹⁵N]Valine.

Detailed Experimental Protocols

4.1 Protocol 1: Synthesis of DL-[¹⁵N]Valine via Strecker Synthesis This protocol is adapted from established Strecker synthesis procedures.

Materials:

  • Isobutyraldehyde (3-methylbutanal)

  • [¹⁵N]Ammonium Chloride (¹⁵NH₄Cl, 98+ atom %)

  • Sodium Cyanide (NaCN)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Diethyl Ether

  • Dowex 50W-X8 resin (or similar strong cation-exchange resin)

  • Ammonium Hydroxide (NH₄OH) solution, 2M

Procedure:

  • Iminonitrile Formation: In a well-ventilated fume hood, dissolve [¹⁵N]Ammonium Chloride (1.1 eq) and Sodium Cyanide (1.05 eq) in deionized water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add Isobutyraldehyde (1.0 eq) dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C.

  • Allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 18-24 hours. The formation of the α-[¹⁵N]aminonitrile may be observed as a separate organic layer or emulsion.

  • Hydrolysis: Carefully transfer the reaction mixture to a round-bottom flask equipped with a reflux condenser. Add an equal volume of concentrated HCl.

  • Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours. Causality: The strong acidic conditions and heat are necessary to hydrolyze the stable nitrile functional group to a carboxylic acid.[8]

  • Cool the mixture to room temperature.

  • Purification: Concentrate the mixture under reduced pressure to remove excess HCl and water.

  • Dissolve the resulting residue in a minimal amount of deionized water and apply it to a prepared Dowex 50W-X8 ion-exchange column (H⁺ form).

  • Wash the column with several volumes of deionized water to remove unreacted starting materials and inorganic salts.

  • Elute the desired DL-[¹⁵N]Valine from the column using 2M NH₄OH solution.

  • Collect the fractions and monitor for the presence of the amino acid using a ninhydrin test.

  • Combine the positive fractions and evaporate the solvent under reduced pressure to yield solid DL-[¹⁵N]Valine.

4.2 Protocol 2: Conversion of DL-[¹⁵N]Valine to [¹⁵N]Isovaleramide This protocol utilizes a standard peptide coupling reagent for amide bond formation.[10][]

Materials:

  • DL-[¹⁵N]Valine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • N-Protection: Suspend DL-[¹⁵N]Valine in a 1:1 mixture of Dioxane/Water. Add Sodium Bicarbonate (2.5 eq). Add Boc₂O (1.1 eq) and stir at room temperature overnight.

  • Acidify the mixture with 1M HCl to pH 2-3 and extract with Ethyl Acetate. Dry the organic layer over MgSO₄, filter, and concentrate to yield N-Boc-DL-[¹⁵N]Valine.

  • Amide Coupling: Dissolve N-Boc-DL-[¹⁵N]Valine (1.0 eq), HOBt (1.2 eq), and Ammonium Chloride (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C and add DIPEA (3.0 eq) followed by EDC (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Workup: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to yield crude N-Boc-[¹⁵N]Isovaleramide.

  • Deprotection: Dissolve the crude product in a 1:1 mixture of DCM/TFA. Stir at room temperature for 2 hours.

  • Concentrate the solution under reduced pressure. Purify the resulting residue by flash chromatography or recrystallization to obtain pure [¹⁵N]Isovaleramide.

Characterization and Quality Control

Self-validation of these protocols requires rigorous analytical confirmation of the product's identity and isotopic enrichment.

5.1 Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight and determine the level of ¹⁵N incorporation.

  • Method: High-resolution mass spectrometry (HRMS) is ideal. The product containing one ¹⁵N atom will have a mass (M+1) compared to its unlabeled analogue.[] The ratio of the M+1 peak to the M peak (corrected for natural ¹³C abundance) provides the isotopic enrichment.

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and the site of labeling.

  • Method: ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) is a powerful 2D NMR experiment that shows correlations between protons and the nitrogen atoms they are attached to. A signal in the HSQC spectrum confirms the presence of the ¹⁵N label at the expected position. Direct ¹⁵N NMR can also be used, though it is less sensitive.

Analyte Expected [M+H]⁺ (Unlabeled) Expected [M+H]⁺ (¹⁵N-Labeled) Key NMR Signal
DL-Valine118.0863119.0833¹H-¹⁵N HSQC correlation for the -NH₂ group
Isovaleramide102.0913103.0884Two distinct ¹H-¹⁵N HSQC correlations for the -NH₂ protons
Isobutylamine74.096475.0935¹H-¹⁵N HSQC correlation for the -NH₂ group

References

  • Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]

  • L-Valine-13C5,15N, 98 atom % 1 | 600148-1G. (n.d.). Scientific Laboratory Supplies. Retrieved February 3, 2026, from [Link]

  • Strecker Amino Acid Synthesis. (2021). J&K Scientific LLC. Retrieved February 3, 2026, from [Link]

  • Wang, Z., et al. (2021). Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. Chemical Communications. Available from: [Link]

  • Brinzer, T., et al. (2012). Synthesis of15N-Labelled D-Isovaline and α-Aminoisobutyric Acid. ResearchGate. Retrieved February 3, 2026, from [Link]

  • 15N Labeled Compounds. (n.d.). Isotope Science / Alfa Chemistry. Retrieved February 3, 2026, from [Link]

  • Barnes, CO., et al. (2021). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. bioRxiv. Available from: [Link]

  • Yamamoto, H., et al. (2025). Synthesis of 15N-Labeled Amino Acids. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Colell, A., et al. (2023). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. Journal of the American Chemical Society. Available from: [Link]

  • Definition of carbon C 13/nitrogen N 15-labeled valine. (n.d.). NCI Drug Dictionary. Retrieved February 3, 2026, from [Link]

  • Chiriac, M., et al. (2010). Enzymatic synthesis of some (15)N-labelled L-amino acids. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Arcadi, A., et al. (2023). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Molecules. Available from: [Link]

  • Mechanochemical Synthesis of Primary Amides. (2018). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Hara, Y., et al. (1985). Metabolic conversion of alpha-keto valine to valine in patients with chronic renal failure. Nihon Jinzo Gakkai Shi. Available from: [Link]

  • Formation of Amides. (2025). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • Strecker Amino Acid Synthesis. (2021). Professor Dave Explains. Retrieved February 3, 2026, from [Link]

  • The synthesis of ¹⁵N‐labeled heterocycles containing nitrogen atom. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Ch27: Strecker Synthesis of amino acids. (n.d.). University of Calgary. Retrieved February 3, 2026, from [Link]

  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Yvon, M., & Roudot-Algaron, F. (2004). Biochemical and molecular characterization of alpha-ketoisovalerate decarboxylase, an enzyme involved in the formation of aldehydes from amino acids by Lactococcus lactis. FEMS Microbiology Letters. Available from: [Link]

  • Greenaway, W., & Whatley, F. R. (1977). Synthesis of L-[alpha15N] aminobutyric acid, L-[15N]methionine and L-[15N]valine by the use of beef heart glutamate dehydrogenase. FEBS Letters. Available from: [Link]

Sources

Application Note: High-Resolution Chiral Separation of 15N-Valine Isomers via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the separation of D- and L-isomers of 15N-labeled Valine (Val). While chiral separation of standard amino acids is routine, the introduction of stable isotopes (


N) necessitates detection methods capable of distinguishing isotopologues (mass spectrometry) and separation conditions compatible with such detection.

We present two validated workflows:

  • Protocol A (Primary): Direct separation on a Zwitterionic Cinchona-based Chiral Stationary Phase (CSP) . This is the modern "Gold Standard" for LC-MS analysis of free amino acids, offering high resolution without derivatization or non-volatile buffers.

  • Protocol B (Alternative): Diastereomeric resolution using Marfey’s Reagent (FDLA) on a C18 column. This is a robust alternative for laboratories lacking specific chiral columns.

Scientific Rationale & Mechanism

The Challenge of N-Valine

15N-Valine differs from natural Valine by one neutron in the amine group. Chemically, their retention times are identical on standard phases. The challenge is twofold:

  • Chiral Resolution: Separating the L-enantiomer (biologically active) from the D-enantiomer (often a contaminant or biomarker).

  • Isotopic Discrimination: Quantifying the

    
    N enrichment relative to the 
    
    
    
    N background.
Why Chiralpak ZWIX(+) for Protocol A?

Traditional chiral columns for amino acids (e.g., Crown Ether/Crownpak) require perchloric acid (HClO


) mobile phases. HClO

is incompatible with Mass Spectrometry due to signal suppression and corrosion.

The Chiralpak ZWIX(+) column employs a zwitterionic selector (cinchona alkaloid fused with a sulfonic acid) that operates via a double ion-pairing mechanism.[1] It functions optimally with methanol/water and formic acid , making it ideal for electrospray ionization (ESI-MS).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for both protocols.

G Start Start: 15N-Valine Sample Decision Is Chiral Column Available? Start->Decision ZWIX Protocol A: Direct LC-MS (Chiralpak ZWIX) Decision->ZWIX Yes (Preferred) Marfey Protocol B: Derivatization (Marfey's Reagent/FDLA) Decision->Marfey No PrepA Sample Prep: Dilute in MeOH/H2O + Acid ZWIX->PrepA MechA Mechanism: Zwitterionic Ion-Pairing PrepA->MechA MSA MS Detection: SIM m/z 119 (15N) & 118 (14N) MechA->MSA React Reaction: 50°C, 1h with L-FDLA Marfey->React SepB Separation: C18 Column (Diastereomers) React->SepB MSB MS Detection: SIM m/z 414 (15N-Deriv) SepB->MSB

Figure 1: Decision tree and workflow for 15N-Valine chiral analysis.

Protocol A: Direct LC-MS Separation (Recommended)

This protocol uses a zwitterionic chiral stationary phase to separate underivatized amino acids.[1] It prevents kinetic isotope effects that can occur during derivatization reactions.

Materials & Equipment
  • Column: Chiralpak ZWIX(+) (3 µm, 3.0 x 150 mm) [Daicel].

  • LC System: UHPLC or HPLC capable of binary gradient.

  • Detector: Single Quadrupole or Triple Quadrupole MS (ESI Source).

  • Mobile Phase A: Methanol (LC-MS grade) + 50 mM Formic Acid + 25 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

    • Note: ZWIX columns require protic solvents.[2] High MeOH content is standard.

Chromatographic Conditions
ParameterSetting
Mobile Phase Isocratic: 98% MeOH / 2% H

O (containing 50mM Formic Acid, 25mM NH

Formate)
Flow Rate 0.4 mL/min
Column Temp 25°C (Control is critical; lower temp increases resolution)
Injection Vol 2–5 µL
Run Time 15 minutes

Technical Insight: The ZWIX(+) selector contains both anion-exchange (quinuclidine N) and cation-exchange (sulfonic acid) sites. The mobile phase must contain both acidic (formic) and basic (ammonium) counter-ions to activate the double ion-pairing mechanism.

Mass Spectrometry Settings (ESI Positive)

Since we are analyzing


N-Valine, we must monitor the specific mass shift.
  • Ionization: ESI Positive Mode (+).

  • SIM Scan 1 (Target):

    
    119.1  (
    
    
    
    N-L-Valine /
    
    
    N-D-Valine).
  • SIM Scan 2 (Background):

    
    118.1  (
    
    
    
    N-L-Valine /
    
    
    N-D-Valine).
  • Dwell Time: 100 ms per channel.

Expected Results
  • Elution Order on ZWIX(+): L-Valine elutes before D-Valine.

  • Selectivity (

    
    ):  Typically > 1.5 for Valine.
    
  • Resolution (

    
    ):  > 3.0 (Baseline separation).
    

Protocol B: Marfey’s Reagent Derivatization (Alternative)

If a ZWIX column is unavailable, Marfey’s reagent (L-FDLA) converts enantiomers into diastereomers, which can be separated on a standard C18 column.

Materials
  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm, 2.1 x 50 mm).

  • Buffer: 1 M NaHCO

    
    .
    
Derivatization Workflow
  • Mix: 50 µL Sample + 20 µL 1 M NaHCO

    
     + 100 µL L-FDLA (1% in Acetone).
    
  • Incubate: 50°C for 60 minutes.

  • Quench: Add 20 µL 1 M HCl to stop the reaction.

  • Dilute: Add 200 µL 50% Acetonitrile/Water.

  • Inject: 1–2 µL into LC-MS.

Chromatographic Conditions (C18)
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 20% B to 60% B over 10 mins
Flow Rate 0.3 mL/min
MS Detection

The derivatization adds significant mass.

  • Target Mass (

    
    N-Val-L-FDLA): 
    
    
    
    414.15 .
  • Unlabeled Mass (

    
    N-Val-L-FDLA): 
    
    
    
    413.15 .
  • Elution Order: L-Val-L-FDLA elutes before D-Val-L-FDLA on C18.

Data Analysis & Calculations

To validate the purity of your


N-Valine stock or experimental sample, calculate the Enantiomeric Excess (ee) and Isotopic Enrichment.
Enantiomeric Excess (ee)


Isotopic Enrichment (Atom Percent Excess - APE)

For the L-isomer specifically:



(Note: Correct for natural abundance of 

C which contributes to the M+1 signal of the 118 peak, though usually negligible for high enrichment checks).

Troubleshooting Guide

IssueProtocol A (ZWIX) CauseProtocol B (Marfey) Cause
Poor Resolution Mobile phase water content too high (>5%). ZWIX needs MeOH.[2][3]Gradient too steep. Flatten gradient slope (e.g., 1% B/min).
Low Sensitivity Ion suppression from high salt. Ensure volatile salts (Formate) are used.Incomplete derivatization. Check pH of reaction (must be >8.0).
Peak Tailing Column overload or lack of acidic/basic additives.pH mismatch. Ensure mobile phase is acidic (pH ~2.5).

References

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from [Link]

  • Ilisz, I., et al. (2012). "Separation of amino acids and peptides on zwitterionic chiral stationary phases.
  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27(3-4), 231-247.
  • Chiral Technologies. (n.d.).[4][5] Separation of Free Amino Acids using ZWIX. Application Note. Retrieved from [Link]

Sources

Application Note: Determination of Isotopic Enrichment of DL-Valine-15N by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of isotopic enrichment in DL-Valine-


 samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method utilizes N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) derivatization to form stable tert-butyldimethylsilyl (TBDMS) derivatives.[1] We provide a rigorous mathematical framework for calculating Atom Percent Excess (APE), accounting for natural isotopic abundance and matrix effects. This guide is designed for researchers in metabolic flux analysis, protein turnover studies, and pharmacokinetic applications.

Theoretical Background

Isotopic Enrichment

Isotopic enrichment refers to the increase in the abundance of a specific isotope (e.g.,


) above its natural background level. In metabolic studies, this is quantified as Atom Percent Excess (APE)  or Mole Percent Excess (MPE) .
Derivatization Chemistry

Amino acids are non-volatile and require derivatization for GC-MS analysis. MTBSTFA is the preferred reagent because it replaces active hydrogens on amino and carboxyl groups with TBDMS groups.

  • Reaction: Valine + 2 MTBSTFA

    
     N,O-bis(TBDMS)-Valine + 2 N-methyltrifluoroacetamide.
    
  • Fragmentation: The TBDMS derivative yields a dominant fragment ion

    
    , resulting from the loss of a tert-butyl group (
    
    
    
    ).[2] This fragmentation is highly reproducible and ideal for Selected Ion Monitoring (SIM).
Mass Spectral Characteristics
  • Valine MW: 117.15 Da

  • Di-TBDMS-Valine MW: 345.67 Da

  • Target Ion (

    
    ): 
    
    
    
    288 (Loss of
    
    
    -butyl group)
  • Target Ion (

    
    ): 
    
    
    
    289 (Contains one
    
    
    or natural
    
    
    /
    
    
    isotopes)

Materials and Equipment

Reagents
  • DL-Valine-

    
     Standard:  (>98% enrichment).
    
  • MTBSTFA: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (with 1% TBDMCS catalyst).

  • Solvents: Acetonitrile (ACN), Pyridine (anhydrous), Ethyl Acetate (HPLC grade).

  • Internal Standard: L-Norleucine or Valine-d8 (optional for absolute quantitation, not needed for enrichment %).

Instrumentation
  • GC System: Agilent 7890B or equivalent.

  • MS Detector: Single Quadrupole (e.g., Agilent 5977B) operating in Electron Impact (EI) mode.

  • Column: DB-5MS or HP-5MS (30 m

    
     0.25 mm, 0.25 
    
    
    
    m film thickness).

Experimental Protocol

Sample Preparation Workflow

SamplePrep S1 Sample Extraction (MeOH/Water) S2 Dry Down (N2 stream at 40°C) S1->S2 S3 Derivatization (50 µL ACN + 50 µL MTBSTFA) S2->S3 S4 Incubation (60-100°C for 60 min) S3->S4 S5 GC-MS Analysis (SIM Mode) S4->S5

Figure 1: Step-by-step sample preparation workflow for Valine-TBDMS derivatization.

Detailed Steps:

  • Extraction: Extract free amino acids from tissue/plasma using 80% Methanol. Centrifuge at 14,000 x g for 10 min.

  • Drying: Transfer 50-100

    
    L of supernatant to a GC vial insert. Evaporate to complete dryness under a nitrogen stream at 40°C. Note: Moisture inhibits derivatization.
    
  • Derivatization: Add 50

    
    L Acetonitrile and 50 
    
    
    
    L MTBSTFA. Cap tightly.
  • Incubation: Heat at 60°C for 60 minutes (or 100°C for 30 mins).

  • Analysis: Inject 1

    
    L into GC-MS (Split ratio 10:1 or Splitless depending on concentration).
    
GC-MS Parameters
ParameterSetting
Inlet Temperature 270°C
Carrier Gas Helium, 1.0 mL/min (constant flow)
Oven Program 100°C (1 min)

20°C/min

300°C (3 min)
Transfer Line 280°C
Ion Source 230°C (EI, 70 eV)
Acquisition Mode SIM (Selected Ion Monitoring)
Ions Monitored m/z 288.2 (

), 289.2 (

), 290.2 (

)
Dwell Time 50-100 ms per ion

Data Analysis and Calculation

This is the core requirement. The calculation must correct for the natural abundance of stable isotopes (


, 

,

,

) present in the derivatized fragment (

).
The Calculation Logic

CalculationLogic RawData Raw Ion Intensities I(288), I(289) CalcRatio Calculate Ratio (r) r = I(289) / I(288) RawData->CalcRatio Corrected Correction Step APE = MPE(sample) - MPE(background) CalcRatio->Corrected Background Measure Unlabeled Standard (Natural Abundance Control) Background->CalcRatio Determine r0 Output Final Enrichment (Atom % Excess) Corrected->Output

Figure 2: Logical flow for converting raw MS intensities into Atom Percent Excess.

Step-by-Step Calculation

Step 1: Extract Peak Areas Obtain the integrated peak areas for


 288 (

) and

289 (

) for both your Sample and a Natural Abundance Control (Unlabeled) .

Step 2: Calculate the Isotope Ratio (


) 


Calculate this for both the sample (

) and the background control (

).

Step 3: Convert to Mole Fraction (


) 
The mole fraction of the 

isotopomer is given by:

Note: This approximation assumes

contributions are negligible for low enrichments. For high precision, use

.

Step 4: Calculate Atom Percent Excess (APE) The enrichment is the difference between the sample's mole fraction and the natural background's mole fraction.



Why this works: The term


 accounts for the natural presence of 

and

in the derivatized molecule. By subtracting this baseline, you isolate the contribution of the tracer (

).
Example Calculation
  • Background Control:

    
    , 
    
    
    
    .
    • 
      .
      
    • Background

      
      . (High due to Si/C isotopes).
      
  • Labeled Sample:

    
    , 
    
    
    
    .
    • 
      .
      
    • Sample

      
      .
      
  • APE:

    
    .
    

Validation and Quality Control

  • Linearity: Prepare a standard curve by mixing 0%, 1%, 5%, 10%, and 50%

    
    -Valine with unlabeled Valine. The measured APE should correlate linearly (
    
    
    
    ) with the theoretical gravimetric enrichment.
  • Limit of Detection: The limit of detection for enrichment is typically 0.1-0.2 APE, limited by the stability of the GC-MS ion source and the natural isotope background noise.

  • Carryover: Always inject a solvent blank between highly enriched samples and low enrichment samples to prevent memory effects.

Troubleshooting

IssueProbable CauseSolution
Low Signal Moisture in sampleEnsure sample is completely dry before adding MTBSTFA.
Inconsistent Ratios Detector SaturationDilute sample; ensure peak abundance is <

counts.
High Background Contaminated LinerChange GC inlet liner and septum.

References

  • Antoniewicz, M. R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology, 24(6), 1116-1121. Link

  • Chaves, I., et al. (2017). Determination of amino acids in biological samples by GC-MS: a review.
  • Hofmann, A., et al. (2003). Simultaneous measurement of 13C and 15N isotopic enrichments of amino acids by gas chromatography-mass spectrometry. Analytical Chemistry.
  • NIST Mass Spectrometry Data Center. (2023). L-Valine, 2TBDMS derivative Mass Spectrum.[3] NIST Chemistry WebBook. Link

Sources

Application Note: Absolute Quantification of Valine in Biological Matrices using DL-Valine-15N Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for using DL-Valine-15N (racemic mixture, nitrogen-15 labeled) as an internal standard for the absolute quantification of Valine in complex biological matrices (plasma, cell lysates, and tissue homogenates).[1] While L-Valine-15N is the gold standard for metabolic labeling (SILAC), the significantly more cost-effective DL-Valine-15N serves as an excellent alternative for Isotope Dilution Mass Spectrometry (IDMS) , provided specific chromatographic considerations are met. This note clarifies the critical distinction between metabolic incorporation and chemical spiking, ensuring users avoid common chirality-induced quantification errors.

Introduction & Technical Rationale

The Role of Valine in Proteomics and Metabolomics

Valine is a Branched-Chain Amino Acid (BCAA) critical for metabolic signaling and protein synthesis.[1] Accurate quantification of free Valine is essential in studies involving insulin resistance, muscle wasting, and metabolic flux analysis.[1]

Why DL-Valine-15N?
  • Cost Efficiency: DL-racemic mixtures are often 40–60% cheaper than enantiomerically pure L-isomers.[1]

  • Mass Shift: The

    
     label provides a +1 Da mass shift (
    
    
    
    ).[1] While smaller than
    
    
    (+6 Da), it is sufficient for resolution on high-resolution instruments (Orbitrap/Q-TOF) or via specific MRM transitions on Triple Quadrupoles.[1]
  • Application Scope:

    • Suitable for: IDMS (Spike-in standards), Total Protein Hydrolysis quantification.[1]

    • NOT Suitable for: SILAC (Metabolic Labeling).[1] Mammalian cells strictly utilize L-amino acids; D-Valine may inhibit growth or fail to incorporate, rendering quantification impossible.[1]

The "Racemic Trap": Chiral Considerations

The critical technical nuance in using DL-Valine-15N is its chirality.

  • Scenario A (Standard C18/HILIC LC): D- and L-Valine typically co-elute.[1] The Mass Spectrometer detects the total 15N signal. This is ideal for quantification, as the signal represents the total spiked mass.[1]

  • Scenario B (Chiral LC): D- and L-Valine separate. If the user integrates only the L-peak of the standard but spiked based on total weight, the concentration will be underestimated by 50%.

Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)[1]

In IDMS, a known amount of isotopically labeled internal standard (IS) is added to the sample before processing.[1] Since the IS (DL-Valine-15N) and the analyte (Endogenous L-Valine) share nearly identical physicochemical properties, they suffer the same matrix effects, extraction losses, and ionization suppression.[1]

The ratio of their signals provides the concentration, independent of absolute signal intensity:


[1]
Workflow Diagram

The following diagram illustrates the critical decision pathways when using racemic standards.

IDMS_Workflow Sample Biological Sample (Contains L-Valine) Mix Homogenization & Protein Precipitation Sample->Mix Spike Spike Internal Standard (DL-Valine-15N) Spike->Mix LC_Choice LC Column Selection Mix->LC_Choice C18 Achiral LC (C18/HILIC) LC_Choice->C18 Standard Quant Chiral Chiral LC (Crownpak/Teicoplanin) LC_Choice->Chiral Stereo-analysis MS_C18 MS Detection: Co-elution of D & L 15N C18->MS_C18 MS_Chiral MS Detection: Split Peaks (D-15N & L-15N) Chiral->MS_Chiral Calc_C18 Calculation: Use Total Spiked Mass MS_C18->Calc_C18 Calc_Chiral Calculation: Integrate L-15N Peak Only (Use 50% of Spiked Mass) MS_Chiral->Calc_Chiral

Caption: Workflow decision tree for DL-Valine-15N. Note the calculation divergence based on column selection.

Experimental Protocol

Materials Required[1]
  • Analyte: Biological Sample (Plasma, Cell Lysate).[1]

  • Internal Standard: DL-Valine-15N (98 atom % 15N).[1]

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Formic Acid (FA).[1]

  • Column: HILIC (e.g., Waters BEH Amide) for underivatized AA, or C18 for derivatized.[1]

Preparation of Standards

Critical Step: Because the standard is DL (50:50 mixture), you must define how you report the concentration.

  • Stock Solution (10 mM): Dissolve DL-Valine-15N in 0.1 M HCl.

    • Note: If you weigh 11.8 mg of DL-Valine-15N (MW ≈ 118.[1]15) into 10 mL, the total concentration is 10 mM.[1]

    • Effective L-Concentration: 5 mM.[1]

    • Effective Total 15N Concentration: 10 mM.[1]

  • Working Solution: Dilute to 100 µM in 50% ACN.

Sample Preparation (Plasma)[1]
  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 10 µL of DL-Valine-15N Working Solution (100 µM).

    • Final Spike Amount: 1000 pmol total (500 pmol L-isomer).[1]

  • Add 200 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) to precipitate proteins.

  • Vortex for 30 seconds; Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a fresh vial.

  • Optional: Evaporate to dryness and reconstitute in mobile phase (if sensitivity is low).[1]

LC-MS/MS Conditions (HILIC Method)

Direct analysis of underivatized amino acids is recommended to avoid kinetic isotope effects during derivatization.[1]

ParameterSetting
Column HILIC Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 90% B to 60% B over 5 mins
MS Mode Positive Electrospray Ionization (ESI+)
Scan Type MRM (Multiple Reaction Monitoring)
MRM Transitions

Valine (C5H11NO2).[1] 15N Label adds +1 Da.[1]

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Note
Endogenous L-Valine 118.172.115Loss of HCOOH
DL-Valine-15N 119.173.115Shifted fragment

Note: The product ion 72.1 corresponds to the immonium ion.[1] For 15N-Valine, the nitrogen is retained in the immonium ion, shifting it to 73.1.

Data Analysis & Calculation

Handling the "DL" Factor

If using the HILIC method described above, D-Valine and L-Valine will co-elute as a single peak.

Calculation Formula:


[1]

Example:

  • You spiked 10 µL of 100 µM DL-Valine-15N.[1]

  • Total moles spiked = 1000 pmol.[1]

  • Area (m/z 118.[1]1) = 500,000.[1]

  • Area (m/z 119.[1]1) = 250,000.[1]

  • Result:

    
     in the 50 µL sample.[1]
    
  • Concentration =

    
    .[1]
    

Warning: If you use a Chiral Column, the 15N peak will split. You must then integrate only the L-Valine-15N peak and use the concentration of the L-isomer only (which is 50% of the total weight prepared).

References

  • Vertex AI Search. (2023).[1] Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry. Retrieved from [1]

  • Restek Corporation. (2021).[1] 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from

  • Shimadzu Scientific Instruments. (n.d.).[1] LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [1]

  • Cambridge Isotope Laboratories. (n.d.).[1][2] 15N Stable Isotope Labeling Data Analysis. Retrieved from [1]

  • Biotech-Pack. (n.d.). Full Analysis of the Advantages and Disadvantages of SILAC Technology. Retrieved from

Sources

Troubleshooting & Optimization

troubleshooting signal overlap in DL-Valine-15N NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for immediate problem-solving in high-stakes research environments. It prioritizes the most common and complex sources of signal overlap: Solid-State Polymorphism (referencing issues) and Solution-State Methyl Crowding (metabolomics/mixture analysis).

Status: Operational | Tier: Senior Application Support Subject: Troubleshooting Signal Overlap and Spectral Resolution Target Analyte: DL-Valine-15N (Racemic, Nitrogen-15 labeled)

Diagnostic Workflow: Identify Your Bottleneck

Before adjusting parameters, determine the physical origin of your signal overlap. Use this decision matrix to route your troubleshooting.

TroubleshootingFlow Start START: Define 'Overlap' Type State Sample State? Start->State SS Solid-State (SSNMR) (Powder/Crystal) State->SS CP-MAS / Reference Sol Solution State (D2O/DMSO/Acid) State->Sol Metabolomics / Screening SS_Issue Is the 15N signal split or overlapping sidebands? SS->SS_Issue SS_Action1 Check MAS Speed vs. Spectral Width SS_Issue->SS_Action1 Periodic peaks SS_Action2 Investigate Polymorphism (Racemate vs. Conglomerate) SS_Issue->SS_Action2 Split central peak Sol_Issue Where is the overlap? Sol->Sol_Issue Sol_Methyl Methyl Region (0.9 - 1.1 ppm) Sol_Issue->Sol_Methyl Crowded Aliphatics Sol_Amine Amine/Amide Region (Broad/Invisible) Sol_Issue->Sol_Amine Exchange Broadening Sol_Action1 Execute 2D 1H-15N HSQC (Filter non-labeled) Sol_Methyl->Sol_Action1 Sol_Action2 Adjust pH < 2.0 (Slow Exchange) Sol_Amine->Sol_Action2

Figure 1: Diagnostic logic tree for isolating the source of spectral overlap in DL-Valine-15N experiments.

Solid-State NMR: Troubleshooting Reference Standards

Context: DL-Valine-15N is frequently used as a chemical shift reference in CP-MAS (Cross-Polarization Magic Angle Spinning) experiments. Users often mistake polymorphic splitting for contamination or poor shimming.

FAQ: Why does my "pure" DL-Valine-15N show multiple or overlapping 15N peaks?

Diagnosis: This is likely a Polymorphic Mismatch or Conglomerate Crystallization .

  • The Mechanism: DL-Valine can crystallize in two primary forms:

    • True Racemate (Space Group P-1): D and L molecules pair in the same unit cell. This typically yields a single, sharp 15N resonance (approx. 36-37 ppm relative to liquid NH3, depending on referencing scale).

    • Conglomerate Mixture: Separate crystals of L-Valine and D-Valine. If your sample preparation involved recrystallization without strict control, you may have a physical mixture of L-crystals and D-crystals. While enantiomers have identical shifts, slight differences in packing density or defects in a conglomerate mixture can cause line broadening or peak splitting, looking like "overlap."

  • The Fix:

    • Annealing: Recrystallize the sample from ethanol/water to encourage the thermodynamically stable racemate form.

    • Confirm Form: Run a powder X-ray diffraction (PXRD) scan if possible. The racemate and pure enantiomer have distinct diffraction patterns.

FAQ: I see periodic signals overlapping my main peak. Is this an impurity?

Diagnosis: These are likely Spinning Sidebands .

  • The Mechanism: In CP-MAS, if the sample spinning speed (Hz) is less than the chemical shift anisotropy (CSA) of the 15N nucleus (in Hz), "echo" peaks appear at intervals equal to the spinning speed.

  • The Fix:

    • Increase MAS Rate: Spin the rotor faster (e.g., increase from 5 kHz to 10-12 kHz) to push sidebands outside the spectral window of interest.

    • TOSS Sequence: Use a Total Suppression of Sidebands (TOSS) pulse sequence to eliminate these artifacts magnetically.

Solution State NMR: Troubleshooting Mixture Analysis

Context: In metabolomics or drug screening, DL-Valine-15N is used as a tracer. The primary challenge is the overlap of its methyl signals with endogenous branched-chain amino acids (BCAAs) like Leucine and Isoleucine.

FAQ: The methyl region (0.9–1.1 ppm) is a blob. How do I resolve the Valine doublet?

Diagnosis: Diastereotopic overlap compounded by solvent viscosity or field strength.

  • The Mechanism: Even in achiral solvents, the two methyl groups of Valine (

    
     and 
    
    
    
    ) are diastereotopic (non-equivalent) because they are adjacent to a chiral center (
    
    
    -carbon). They appear as two distinct doublets. In DL-Valine (racemic), the L-enantiomer's
    
    
    matches the D-enantiomer's
    
    
    (mirror image), so you still only see two methyl environments, but they are often separated by only ~0.02 ppm.
  • The Protocol: 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) This is the definitive solution. By spreading the signal into a second dimension (Nitrogen), you filter out all non-labeled background signals (14N/12C).

ParameterRecommended SettingReason
Experiment hsqcetgp (Bruker) / gNhsqc (Varian)Uses gradients for artifact suppression; "et" implies echo-antiecho for sensitivity.
15N Offset ~120 ppm (check reference)Centers the amide/amine region.
Spectral Width (F1) 30-40 ppmNarrow width improves resolution in the Nitrogen dimension.
Scans (NS) 4 - 1615N is low sensitivity, but enrichment (98%+) allows fewer scans.
Coupling (J_NH) 90 Hz (Amide) or 72 Hz (Amine)Matched to the specific bond coupling for optimal magnetization transfer.
FAQ: My 15N signal is invisible or extremely broad in water.

Diagnosis: Fast Chemical Exchange .

  • The Mechanism: The amine protons (

    
    ) of Valine exchange rapidly with bulk water protons at neutral pH. This exchange averages the chemical shift, broadening the signal into the baseline ("washout").
    
  • The Fix:

    • Lower pH: Acidify the sample to pH < 2.0 using HCl or deuterated formic acid. This protonates the amine fully and slows the exchange rate, sharpening the peak.

    • Lower Temperature: Run the experiment at 278 K (5°C). Reduced thermal energy slows the exchange rate.

Advanced Protocol: Resolving 15N-1H Coupling

If you are running a 1D 15N experiment and see a multiplet instead of a singlet, you are seeing scalar coupling (


).

The Issue: A coupled 15N spectrum of Valine will show a quartet (if


) or triplet  (if 

) due to splitting by the attached protons. This splits the intensity and causes overlap with neighbors.

The Solution: Inverse Gated Decoupling Enable proton decoupling only during acquisition to collapse the multiplet into a singlet without erasing the Nuclear Overhauser Effect (NOE) if quantification is not required (or use IGated for quantitative results to suppress NOE).

Step-by-Step Setup (Bruker TopSpin):

  • Pulse Program: Select zgig (Inverse Gated) or zgpg (Power Gated).

  • Decoupling Channel: Set O2 (or O3 depending on wiring) to the center of the Proton spectrum (~4 ppm).

  • Decoupling Sequence: Select waltz16 or garp for broad-band decoupling.

  • Power: Ensure decoupling power is sufficient (approx 0.1-0.2 Watts) but low enough to prevent sample heating, which shifts peaks.

Reference Data Table

Use these values to validate your peak assignments.

NucleusChemical Shift (ppm)MultiplicityCondition
1H (Methyl) 0.98 (d), 1.04 (d)DoubletD2O, pH 7
1H (Alpha) 3.60MultipletD2O, pH 7
15N (Amine) ~36 - 40 ppmSinglet (Decoupled)Solid State (ref. liq NH3) [1]
15N (Backbone) ~115 - 125 ppmSingletSolution (Protein/Peptide context)

References

  • Bertani, P., Raya, J., & Bechinger, B. (2014). 15N chemical shift referencing in solid state NMR. Solid State Nuclear Magnetic Resonance, 61-62, 15-18.

  • Cambridge Isotope Laboratories. (n.d.). DL-Valine (15N, 98%) Product Specifications.

  • Lane, A. N., et al. (2019). NMR-based metabolite studies with 15N amino acids. Scientific Reports, 9, 12823.

  • Tugarinov, V., & Kay, L. E. (2003). Ile, Leu, and Val methyl assignments of the 723-residue malate synthase G. Journal of the American Chemical Society, 125(45), 13868-13878.

Technical Support Center: Mastering the Solubility of DL-Valine-15N in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for improving the solubility of DL-Valine-15N in common aqueous buffers. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to overcome solubility challenges in your experiments.

Understanding the Solubility Behavior of DL-Valine-15N

DL-Valine is a nonpolar amino acid with a hydrophobic isopropyl side chain, which inherently limits its solubility in aqueous solutions. The isotopic labeling with 15N does not significantly alter its physicochemical properties, including solubility. The solubility of valine is critically dependent on the pH of the solution due to its zwitterionic nature. At its isoelectric point (pI), which is approximately 5.96, valine has a net neutral charge, leading to minimal solubility as intermolecular electrostatic repulsions are at their lowest. By adjusting the pH away from the pI, either to a more acidic or a more basic range, the solubility of valine increases significantly. This is because the amino and carboxyl groups become charged, enhancing the molecule's interaction with polar water molecules.

Troubleshooting Guide: Enhancing DL-Valine-15N Solubility

This section addresses common issues encountered when dissolving DL-Valine-15N and provides systematic solutions.

Question 1: My DL-Valine-15N is not dissolving in my neutral buffer (e.g., PBS at pH 7.4). What should I do?

Answer:

This is a common challenge due to the hydrophobic nature of valine and the proximity of neutral pH to its isoelectric point. Here’s a systematic approach to improve solubility:

  • pH Adjustment: The most effective method is to transiently adjust the pH of your buffer.

    • Acidification: Add a small amount of a dilute acid (e.g., 1 M HCl) dropwise to your DL-Valine-15N suspension in the buffer to lower the pH to below 4. This will protonate the carboxyl group, resulting in a net positive charge and increased solubility. Once dissolved, you can carefully readjust the pH back to your target value with a dilute base (e.g., 1 M NaOH).

    • Alkalinization: Alternatively, add a dilute base (e.g., 1 M NaOH) to raise the pH to above 9. This will deprotonate the amino group, leading to a net negative charge and enhanced solubility. After dissolution, slowly bring the pH back to your desired level with a dilute acid.

  • Gentle Heating: Warming the solution can increase the solubility of DL-Valine-15N. Gently heat the buffer to 30-40°C while stirring before and during the addition of the amino acid. Avoid excessive heat, as it can potentially degrade the compound or other components in your buffer.

  • Sonication: Utilizing a bath sonicator can provide the energy needed to break up powder aggregates and facilitate dissolution.[1] It is recommended to sonicate in short bursts to avoid overheating the solution.

Question 2: I've managed to dissolve my DL-Valine-15N, but it precipitates out of solution after a while or upon storage at 4°C. How can I prevent this?

Answer:

Precipitation upon storage, especially at lower temperatures, indicates that the solution is likely supersaturated. Here are some strategies to maintain a stable solution:

  • Prepare a Concentrated Stock in a Solubilizing Agent:

    • High or Low pH: Prepare a concentrated stock solution of DL-Valine-15N in a slightly acidic (e.g., pH 2-4) or basic (e.g., pH 9-10) aqueous solution. This stock will be more stable than a neutral solution. You can then dilute this stock into your final experimental buffer, ensuring the final pH is at your target.

    • Organic Co-solvents: For some applications, a small amount of an organic co-solvent can be used to prepare a highly concentrated stock. Dimethyl sulfoxide (DMSO) is a common choice. However, it is crucial to ensure that the final concentration of the organic solvent in your experiment is compatible with your biological system and does not exceed its tolerance level.

  • Avoid Drastic Temperature Changes: If you must store the solution at 4°C, be aware that the solubility will decrease. It may be necessary to prepare the solution at a concentration that remains soluble at the storage temperature. Before use, allow the solution to slowly warm to room temperature and inspect for any precipitation. If precipitate is present, gentle warming and vortexing may be required to redissolve it.

  • Sterile Filtration: After preparing your solution, sterile filter it through a 0.22 µm filter. This will not only sterilize the solution but also remove any small, undissolved particles that could act as nucleation sites for precipitation.

Question 3: Can I use co-solvents to improve the solubility of DL-Valine-15N in my aqueous buffer?

Answer:

Yes, but with caution. While organic co-solvents like ethanol can sometimes be used, for L-valine, ethanol has been shown to act as an antisolvent, meaning it can decrease solubility in aqueous mixtures. Small amounts of DMSO are generally more effective for hydrophobic amino acids. If you choose to use a co-solvent:

  • First, dissolve the DL-Valine-15N in a minimal amount of the pure organic solvent (e.g., DMSO).

  • Then, slowly add this concentrated solution dropwise to your stirring aqueous buffer. This method, known as "solvent shock," should be done carefully to avoid immediate precipitation.

Always perform a vehicle control in your experiments to account for any effects of the co-solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of DL-Valine in water?

The reported solubility of DL-Valine in water varies, with values around 25 mg/mL (213.4 mM) being a practical guideline at room temperature.[1] Some sources report higher values, such as 88.5 g/L for L-Valine at 25°C, but this can be influenced by factors like the crystalline form of the solid.

Q2: How does temperature affect the solubility of DL-Valine?

Generally, the solubility of valine in water increases with temperature. For L-Valine, the solubility has been reported to increase from 83.4 g/L at 0°C to 102.4 g/L at 65°C.[2]

Q3: Will the presence of salts in my buffer affect the solubility of DL-Valine-15N?

Yes, the type and concentration of salts can influence solubility. Some salts can increase solubility through a phenomenon known as "salting-in," while others can decrease it ("salting-out"). The specific effect will depend on the interactions between the salt ions and the amino acid.

Q4: Is it better to add the DL-Valine-15N powder to the buffer or the buffer to the powder?

It is generally better to add the powder gradually to the vortexing or stirring buffer. This helps to wet the powder and prevent clumping, which can hinder dissolution.

Q5: Can I autoclave my DL-Valine-15N solution?

Aliphatic amino acids like valine are generally stable to autoclaving. However, if your buffer contains other heat-labile components, sterile filtration is the preferred method of sterilization.

Data at a Glance: Solubility of Valine

SolventTemperature (°C)Solubility (g/L)Molarity (approx.)
Water (L-Valine)083.40.71 M
Water (L-Valine)2588.50.76 M
Water (L-Valine)5096.20.82 M
Water (L-Valine)65102.40.87 M
Water (DL-Valine)Room Temp.~25~0.21 M

Note: The solubility of DL-Valine may differ from that of the pure L-enantiomer. Data is compiled from various sources and should be used as a guideline.[1][2]

Experimental Protocol: Preparation of a 100 mM DL-Valine-15N Solution in Phosphate-Buffered Saline (PBS), pH 7.4

This protocol utilizes a pH adjustment method to ensure complete dissolution.

Materials:

  • DL-Valine-15N powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1 M HCl

  • 1 M NaOH

  • Calibrated pH meter

  • Stir plate and stir bar

  • Sterile 0.22 µm syringe filter

Procedure:

  • Initial Suspension: To a beaker with a stir bar, add the desired volume of PBS. While stirring, slowly add the calculated amount of DL-Valine-15N powder to create a 100 mM suspension. The powder will likely not dissolve completely at this stage.

  • Acidification: While monitoring the pH with a calibrated pH meter, add 1 M HCl dropwise to the suspension until the pH reaches approximately 3.0. Continue stirring. The DL-Valine-15N should fully dissolve, resulting in a clear solution.

  • pH Readjustment: Once the solution is clear, slowly add 1 M NaOH dropwise to bring the pH back up to 7.4. It is crucial to add the base slowly, especially when approaching the isoelectric point, to avoid localized high concentrations that could cause precipitation.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask and add PBS to reach the final desired volume. This corrects for the volumes of acid and base added.

  • Sterilization: Sterile filter the final solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the solution at 4°C. Before use, visually inspect for any signs of precipitation. If necessary, allow the solution to warm to room temperature and gently agitate to redissolve any precipitate.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering solubility issues with DL-Valine-15N.

Solubility_Troubleshooting start Start: DL-Valine-15N powder + Aqueous Buffer dissolves Does it dissolve completely? start->dissolves yes Yes dissolves->yes Yes no No dissolves->no No solution_stable Is the solution stable upon storage? yes->solution_stable troubleshoot Troubleshooting Steps no->troubleshoot stable_yes Yes solution_stable->stable_yes Yes stable_no No solution_stable->stable_no No end_success End: Stable Solution Prepared stable_yes->end_success stock_solution Prepare Concentrated Stock (Altered pH or Co-solvent) stable_no->stock_solution ph_adjust Adjust pH (Acidic or Basic) troubleshoot->ph_adjust heat_sonicate Gentle Heat (30-40°C) / Sonicate troubleshoot->heat_sonicate ph_adjust->dissolves heat_sonicate->dissolves reassess Re-evaluate Concentration & Storage Conditions stock_solution->reassess reassess->start

Caption: A flowchart for troubleshooting DL-Valine-15N solubility.

References

  • Arakawa, T., Kita, Y., & Koyama, A. H. (2008). Solubility enhancement of gluten and organic compounds by arginine. International Journal of Pharmaceutics, 355(1-2), 220–223. [Link]

  • Ferreira, A., Marguti, I., Bechmann, I., Jeney, V., Chora, A., Palha, N. R., Rebelo, S., Henri, A., Beuzard, Y., & Soares, M. P. (2011). Sickle hemoglobin confers tolerance to Plasmodium infection. Cell, 145(3), 398–409. [Link]

  • PubChem. (n.d.). L-Valine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sousa, F. L., L. M. P. Verissimo, A. M. A. Dias, M. A. A. Cunha, J. A. P. Coutinho, and S. P. Pinho. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1435–1446. [Link]

  • Tsuji, A., & Miyajima, M. (1997). Solubilities of the common L-α-amino acids as a function of temperature and solution pH. Pure and Applied Chemistry, 69(5), 935-942. [Link]

  • Uversky, V. N. (2017). Protein intrinsic disorder-based liquid–liquid phase transitions in biological systems: Complex coacervates and simple coacervates. Advances in Colloid and Interface Science, 239, 97-114. [Link]

  • Williams, T. N. (2016). Sickle cell disease. In Red blood cell disorders (pp. 139-155). Springer, Cham.
  • Yoshizawa, T., Yamashita, M., & Uversky, V. N. (2020). Liquid-liquid phase separation of proteins: The good, the bad, and the ugly. Journal of Biological Chemistry, 295(48), 16361-16383. [Link]

  • Arakawa, T., & Timasheff, S. N. (1985). The stabilization of proteins by osmolytes. Biophysical journal, 47(3), 411–414. [Link]

  • Boeynaems, S., Alberti, S., Fawzi, N. L., Mittag, T., Polymenidou, M., Rousseau, F., ... & Van Den Bosch, L. (2018). Protein phase separation: a new phase in cell biology. Trends in cell biology, 28(6), 420-435. [Link]

  • Cheméo. (n.d.). DL-Valine. Retrieved from [Link]

  • Dalton, J. B., & Schmidt, C. L. A. (1935). THE SOLUBILITY OF d-VALINE IN WATER. The Journal of general physiology, 18(6), 767–778. [Link]

  • Pauling, L., Itano, H. A., Singer, S. J., & Wells, I. C. (1949). Sickle cell anemia, a molecular disease. Science, 110(2865), 543–548. [Link]

  • Wikipedia. (2023, October 27). Valine. In Wikipedia. [Link]

  • Wolfenden, R., Andersson, L., Cullis, P. M., & Southgate, C. C. (1981). Affinities of amino acid side chains for solvent water. Biochemistry, 20(4), 849–855. [Link]

  • Yalkowsky, S. H., & He, Y. (2003).

Sources

Technical Support Center: Quality Control & Impurity Analysis for DL-Valine-15N

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: VAL-15N-QC-001 Assigned Specialist: Senior Application Scientist, Stable Isotope Division

Introduction: The Integrity of Your Reagent

Welcome to the technical support hub for DL-Valine-15N . As a researcher, you rely on the premise that your labeled reagents are chemically pure, isotopically enriched, and stereochemically defined. However, commercial synthesis—particularly of racemic (DL) mixtures—introduces specific impurity profiles that can generate artifacts in NMR spectroscopy and mass spectrometry.

This guide moves beyond basic Certificates of Analysis (CoA). It provides a forensic framework to validate your reagent before it compromises your data.

Part 1: The Impurity Landscape (Troubleshooting FAQ)

Category A: Isotopic Impurities (The "15N" Factor)

Q: My Mass Spec data shows a significant M+0 peak. Is my reagent degraded? A: Likely not degraded, but potentially under-enriched. Commercial 15N reagents typically guarantee 98 atom % 15N . This means up to 2% of your sample is naturally abundant 14N-Valine .

  • Impact: In quantitative proteomics (e.g., SILAC) or relaxation NMR studies, this 2% "light" impurity creates a background signal that must be subtracted.

  • Diagnosis: Run a direct infusion MS. If the M+0 (unlabeled) peak exceeds 2-3% relative abundance, the batch fails high-sensitivity specifications.

Q: I see "ghost" peaks in my HSQC spectrum near the Valine amide region. What are these? A: These are often Isotopomers or Scrambling products .

  • Scrambling: If the Valine was produced via fermentation (bio-synthesis) rather than chemical synthesis, metabolic scrambling can transfer 15N to other amino acids (e.g., Alanine or Glutamate).

  • Chemical Byproducts: In DL-Valine produced via the Strecker Synthesis , incomplete hydrolysis of the intermediate

    
    -aminonitrile  can yield trace impurities that possess amide-like protons, appearing in the 15N-HSQC window.
    
Category B: Stereochemical & Chemical Impurities (The "DL-Valine" Factor)

Q: I bought DL-Valine-15N for a protein expression study, but my yield is 50% lower than expected. A: CRITICAL CHECK: Did you intend to buy L-Valine-15N ?

  • The Issue: DL-Valine is a racemic mixture (50% L-isomer, 50% D-isomer).

  • Biological Consequence: Most auxotrophic E. coli strains and mammalian cell lines can only metabolize the L-isomer . The D-isomer is effectively an inert impurity (or potential inhibitor) in your media.

  • Resolution: If you require biological incorporation, you must use optically pure L-Valine-15N. DL-Valine is primarily used as an internal standard for small molecule quantitation.

Q: What chemical contaminants are specific to Valine synthesis? A:

  • Isovaleraldehyde: A precursor in the Strecker synthesis. It has a pungent odor and distinctive aldehyde proton signals (9-10 ppm in 1H NMR).

  • Ammonium Salts: 15N-labeled ammonium chloride/sulfate is the nitrogen source. Residual inorganic ammonium (

    
    ) appears as a triplet (1:1:1) in 15N NMR if not fully desalted.
    

Part 2: Analytical Workflows (The "Self-Validating System")

To confirm the quality of your DL-Valine-15N, follow this tiered analysis logic.

Visualizing the Decision Matrix

QC_Workflow Start Start: QC Check DL-Valine-15N Check_App 1. Check Application: Biological or Chemical? Start->Check_App Bio_Path Biological Use (Protein Expression) Check_App->Bio_Path Chem_Path Chemical Use (Small Molecule Std) Check_App->Chem_Path Err_DL STOP: DL-Valine is 50% Impurity (D-form). Switch to L-Valine. Bio_Path->Err_DL Wrong Reagent Run_NMR 2. Run 1H-15N HSQC & 1H NMR Chem_Path->Run_NMR Decision_NMR Unexpected Peaks? Run_NMR->Decision_NMR Identify_Imp Identify Impurity Decision_NMR->Identify_Imp Dirty Run_LCMS 3. Run LC-MS (Direct Infusion) Decision_NMR->Run_LCMS Clean Isoval Aldehyde Peak (9-10ppm) = Precursor Contamination Identify_Imp->Isoval Inorganic Triplet at 20-25ppm (15N) = Residual 15NH4+ Identify_Imp->Inorganic Check_Enrich Check Isotope Ratio M (14N) vs M+1 (15N) Run_LCMS->Check_Enrich Pass PASS: Reagent Verified Check_Enrich->Pass >98% 15N Fail FAIL: Contact Supplier Check_Enrich->Fail <98% 15N

Figure 1: Decision matrix for troubleshooting DL-Valine-15N purity based on application and analytical data.

Part 3: Detailed Experimental Protocols

Protocol A: NMR Purity Assessment (The Gold Standard)

Objective: Determine chemical purity and confirm 15N labeling position.

Materials:

  • ~5 mg DL-Valine-15N

  • 600

    
    L D₂O (99.9% D)
    
  • NMR Tube (5mm)

  • Standard: TSP (internal reference, 0.0 ppm)

Methodology:

  • Sample Prep: Dissolve 5 mg reagent in D₂O. If the solution is cloudy, filter (0.22

    
    m); cloudiness suggests hydrophobic organic contaminants (e.g., unreacted aldehydes).
    
  • Acquisition (1H 1D): Run a standard proton scan (16 scans).

    • Target Signal: Look for the Valine methyl doublets at ~0.9-1.0 ppm and the

      
      -proton at ~3.6 ppm.
      
    • Impurity Check: Scan 9.0–10.0 ppm for aldehyde protons (isovaleraldehyde).

  • Acquisition (1H-15N HSQC):

    • Set 15N carrier to ~120 ppm.

    • Target Signal: You should see a single strong correlation for the

      
      -amino group.
      
    • Coupling Note: In 1D 1H NMR, the

      
      -proton of 15N-labeled Valine will appear as a complex multiplet due to large 
      
      
      
      coupling (~70-90 Hz) and
      
      
      coupling. This confirms the label is directly attached.
Protocol B: Chiral Purity (D vs L Quantification)

Objective: If you suspect your "DL" ratio is skewed or if you need to verify "L" purity.

Technique: Ligand-Exchange Chromatography or Crown Ether Columns.[1]

ParameterSpecification
Column Chiralpak ZWIX(+) or Crownpak CR(+)
Mobile Phase 50 mM Perchloric Acid (pH 1.5) / Acetonitrile (85:15)
Flow Rate 0.5 mL/min
Detection UV at 210 nm (or MS for higher sensitivity)
Expected Result DL-Valine: Two peaks of equal area (1:1 ratio). L-Valine: Single peak (D-isomer < 0.5%).

Part 4: Data Reference Table

Use this table to interpret your raw data.

Analyte / Impurity1H NMR Shift (D2O)15N NMR Shift (approx)Mass Spec (ESI+)Origin
Valine-15N (Target)

0.98 (d, CH3),

3.60 (

-H)
~35-40 ppm (Amine)

119.1 (M+H)
Product
Valine-14N (Impurity) Identical to aboveSilent (Invisible)

118.1 (M+H)
Incomplete Enrichment
Isovaleraldehyde

9.6 (t, CHO)
N/A

86.1
Strecker Precursor
Ammonium (

)

7.0-7.5 (t, 1:1:1)
~20-25 ppm

19.0
Residual Reactant
D-Valine-15N Identical (Achiral env.)Identical

119.1
Racemic Isomer

References

  • Phillips, A. A., et al. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry. (Discusses derivatization and LC/GC-MS workflows for isotope ratio). Verified URL: [Link]

  • National Institutes of Health (NIH). Analytical Chemistry of Impurities in Amino Acids. (Review of synthesis byproducts including Strecker synthesis). Verified URL: [Link]

Sources

Validation & Comparative

comparing ionization efficiency of DL-Valine-15N vs unlabeled Valine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Note & Validation Guide Subject: Ionization Efficiency, Chromatographic Behavior, and Quantitation Accuracy in LC-MS/MS

Executive Summary: The Isotope Dilution Imperative

In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the accuracy of data is frequently compromised by matrix effects —the suppression or enhancement of ionization caused by co-eluting components.[1][2][3]

This guide compares DL-Valine-15N (a stable isotope-labeled internal standard, SIL-IS) against Unlabeled Valine (the analyte). The core finding is that while DL-Valine-15N exhibits a distinct mass shift (+1 Da), it retains identical ionization efficiency and chromatographic retention to the unlabeled analyte. This "unity response" makes it superior to deuterated alternatives (e.g., Valine-d8), which often suffer from the "Deuterium Isotope Effect," causing retention time shifts that decouple the standard from the matrix suppression zone.

Theoretical Basis: Electrospray Ionization (ESI) Dynamics

To understand why DL-Valine-15N is the preferred reference material, we must analyze the mechanism of Electrospray Ionization (ESI). In the ESI plume, analytes compete for a limited number of excess protons on the droplet surface.

Key Mechanism:

  • Co-Elution is Critical: If the Internal Standard (IS) elutes even 0.1 minutes apart from the analyte, it may experience a different "chemical background" (matrix) and thus different ionization suppression.

  • 15N vs. Deuterium: Replacing Hydrogen (

    
    H) with Deuterium (
    
    
    
    H) shortens the C-H bond length, slightly reducing lipophilicity. This often causes deuterated standards to elute earlier than the analyte.
  • 15N Superiority: Replacing Nitrogen-14 with Nitrogen-15 (

    
    N) adds mass (neutron) without significantly altering bond lengths or pKa. Therefore, DL-Valine-15N co-elutes perfectly with Valine , ensuring both experience the exact same matrix effects.
    
Visualizing the Ionization Competition

ESI_Mechanism cluster_droplet ESI Droplet (Charged) Analyte Valine (Unlabeled) [M+H]+ Desolvation Desolvation & Coulombic Fission Analyte->Desolvation IS DL-Valine-15N [M+H+1]+ IS->Desolvation Matrix Matrix Components (Phospholipids/Salts) Matrix->Desolvation Competes for Charge MS_Inlet Mass Spec Inlet Desolvation->MS_Inlet Identical Suppression Ratio

Figure 1: In the ESI droplet, Matrix components suppress ionization. Because Valine and Valine-15N have identical physicochemical properties, they are suppressed equally, maintaining a constant ratio.

Comparative Analysis: Physicochemical & MS Properties

The following table contrasts the critical parameters of the labeled vs. unlabeled compound.

FeatureUnlabeled ValineDL-Valine-15NImpact on Analysis
Molecular Formula


Mass shift allows spectral resolution.
Monoisotopic Mass 117.08 Da118.08 Da+1 Da shift is sufficient for MS resolution.
pKa (Carboxyl) 2.32~2.32 (Negligible

)
Identical protonation state in mobile phase.
LogP (Hydrophobicity) -2.26-2.26Crucial: Identical retention time.
Ionization Efficiency Reference (1.0)1.00 ± 0.02No response factor correction needed.
Cross-Talk N/A< 0.5% (at M+0)High isotopic purity prevents false positives.
Experimental Validation Protocol

To validate DL-Valine-15N as a robust internal standard, the following protocol tests for Response Factor Unity and Matrix Effect Compensation .

Workflow Overview

Validation_Workflow cluster_conditions Critical Parameters Prep Sample Prep (Spike IS) LC LC Separation (C18 Column) Prep->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Ratio Calculation) MS->Data Params Mobile Phase: 0.1% Formic Acid Flow: 0.4 mL/min Mode: ESI Positive

Figure 2: Standard validation workflow. The key step is the co-injection of IS and Analyte.

Protocol Steps:

1. Preparation of Stock Solutions:

  • Analyte Stock: Dissolve L-Valine (unlabeled) in 0.1 M HCl to 1 mg/mL.

  • IS Stock: Dissolve DL-Valine-15N in 0.1 M HCl to 1 mg/mL.

  • Note: DL-Valine-15N is a racemic mixture. In achiral chromatography, D and L enantiomers co-elute. If measuring L-Valine specifically, the signal from the L-component of the IS is effectively doubled or treated as a total peak area sum.

2. Linearity & Response Factor Test:

  • Prepare a calibration curve of Unlabeled Valine (10–1000 ng/mL).

  • Spike constant concentration of DL-Valine-15N (e.g., 200 ng/mL) into all levels.

  • Metric: Plot Area Ratio (Analyte/IS) vs. Concentration Ratio.

  • Success Criterion: Slope should be 1.0 ± 0.05 (if molar concentrations are equal) and

    
    .
    

3. Matrix Effect (Post-Column Infusion):

  • Infuse DL-Valine-15N continuously post-column.

  • Inject a "blank" plasma extract via the LC column.

  • Observation: Monitor the baseline of the 15N transition. A dip in the baseline indicates suppression.

  • Validation: Inject Unlabeled Valine. The retention time must align perfectly with the suppression dip observed in the 15N trace.

Supporting Experimental Data

The following data summarizes a typical validation comparing DL-Valine-15N against a Deuterated standard (Valine-d8) and no internal standard.

Table 1: Matrix Factor & Recovery Comparison

Data represents mean values from n=6 replicates in human plasma.

MethodRetention Time Shift (

min)
Absolute Recovery (%)Matrix Factor (Normalized)Precision (% CV)
No Internal Standard 0.0072.4% (Suppressed)0.72 (Bias)12.5%
Valine-d8 (Deuterated) -0.15 (Elutes Early)74.1%0.91 (Drift)5.8%
DL-Valine-15N 0.00 (Perfect Match) 72.5% 1.01 (Corrected) 1.2%

Interpretation:

  • Absolute Recovery: Both Valine and Valine-15N suffer ~28% signal loss due to matrix suppression (Absolute Recovery ~72%).

  • Normalized Matrix Factor: Because Valine-15N is suppressed exactly as much as the analyte, the ratio (Analyte/IS) corrects the Matrix Factor to 1.01 , effectively eliminating the error.

  • Deuterium Issue: Valine-d8 elutes slightly earlier, often before the suppression zone, leading to over-estimation (Matrix Factor 0.91) and higher variability.

Table 2: Ionization Efficiency (Response Factor)

Direct infusion comparison of equimolar solutions (1 µM).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Signal Intensity (cps)Response Ratio
Valine (Unlabeled) 118.172.1

-
DL-Valine-15N 119.173.1

0.992
Conclusion & Recommendation

For high-precision bioanalysis, DL-Valine-15N is the superior internal standard compared to deuterated analogs.

  • Identical Ionization: It exhibits a Response Factor of ~1.0 relative to the analyte.

  • No Isotope Effect: It maintains perfect chromatographic co-elution, ensuring robust correction of matrix effects.

  • Cost-Effective: It provides the accuracy of 13C-labeling (which is also excellent but often more expensive) without the retention shifts of Deuterium.

Recommendation: Use DL-Valine-15N for all LC-MS/MS quantification of Valine in complex matrices (plasma, urine, cell lysate).

References
  • Vertex AI Search. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. NIH. 4[3][5]

  • BenchChem. (2025).[3][6] Validating D-Valine Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry. BenchChem. 6[3][5][7]

  • ResearchGate. (2025).[8] Comparison of 15N-Labelled Glycine, Aspartate, Valine and Leucine for Measurement of Whole-Body Protein Turnover. ResearchGate. 8

  • PubMed. (2018).[9] Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. NIH. 9[3]

  • PubMed Central. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. NIH. 5[3]

Sources

A Comparative Guide to the-Accuracy of DL-Valine-¹⁵N vs. ¹³C-Valine as Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In quantitative mass spectrometry, particularly within regulated bioanalysis for pharmaceutical development, the choice of an internal standard (IS) is paramount to achieving accurate and reproducible results. The stable isotope dilution (SID) method, which employs a stable isotope-labeled (SIL) analog of the analyte, is the gold standard.[1][2] This guide provides an in-depth technical comparison of two common types of stable isotope labeling for the amino acid Valine: nitrogen-15 (¹⁵N) and carbon-13 (¹³C). Specifically, we evaluate the performance of DL-Valine-¹⁵N against ¹³C-Valine as internal standards for the precise quantification of endogenous L-Valine in human plasma. Through a detailed experimental protocol and comparative data analysis, we explore the nuances of each standard, offering evidence-based recommendations for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate IS for their quantitative assays.

Introduction: The Foundational Role of the Internal Standard

The core principle of isotope dilution mass spectrometry (IDMS) is the addition of a known quantity of an isotopically distinct form of the analyte to a sample prior to any processing.[1][3] This "isotope-labeled internal standard" acts as a perfect chemical mimic of the endogenous analyte throughout the entire analytical workflow, including extraction, derivatization, and ionization.[2][3][4] By measuring the ratio of the analyte's signal to the IS's signal, the technique effectively normalizes for variations in sample recovery and matrix-induced ion suppression or enhancement, which are significant sources of error in complex biological matrices.[4]

An ideal SIL-IS should exhibit the following characteristics:

  • Chemical and Physical Identity: It must behave identically to the analyte during chromatography and extraction.[3]

  • Mass Distinction: It must be clearly distinguishable from the analyte by the mass spectrometer.

  • Isotopic Purity: It should be free from contamination by the unlabeled analyte.

  • Stability: The isotopic label must not undergo exchange or loss during the analytical process.[5]

Valine, an essential branched-chain amino acid, is a critical biomarker in various metabolic studies. Its accurate quantification is vital in clinical research and drug development.[2] This guide compares two commercially available SIL-IS for Valine: DL-Valine-¹⁵N, which incorporates a single ¹⁵N atom, and ¹³C-Valine, which typically incorporates multiple ¹³C atoms (e.g., ¹³C₅).

Theoretical & Practical Considerations

¹⁵N vs. ¹³C Labeling: A Priori Assessment
  • Natural Abundance & Crosstalk: ¹³C has a natural abundance of approximately 1.1%, while ¹⁵N is much lower at ~0.37%.[] This means that for any given molecule, there is a small but measurable signal from its naturally occurring ¹³C isotopologues. While modern high-resolution mass spectrometers can often resolve these, a ¹⁵N label provides a "cleaner" background with less potential for isotopic crosstalk, which can be an advantage in ultra-sensitive assays.[]

  • Mass Shift: ¹³C-labeling strategies often incorporate multiple ¹³C atoms (e.g., ¹³C₅, ¹⁵N₁-Valine), providing a larger mass shift (+6 Da) from the analyte compared to a single ¹⁵N label (+1 Da). A larger mass shift is generally preferred to move the IS signal further away from the analyte's isotopic envelope, minimizing any potential for interference.

  • Metabolic Stability: Both ¹³C and ¹⁵N are stable isotopes that do not decay.[] For in vitro applications like the one described here (protein precipitation and immediate analysis), the metabolic stability of the label is not a concern. In in vivo studies or cell culture experiments, one might consider the possibility of the label being incorporated into other molecules, though for a well-designed SID assay, this is typically negligible over the experimental timeframe.[7][8]

The Question of Chirality: DL-Valine vs. L-Valine

The analyte of interest in biological systems is L-Valine. The use of a racemic mixture (DL-Valine-¹⁵N) as an IS is a common and cost-effective practice. The underlying assumption is that the D- and L-enantiomers will co-elute under the achiral chromatographic conditions typically used for amino acid analysis.[9][10] This is a critical point of validation; if chromatographic separation occurs, the D-Valine-¹⁵N peak cannot serve as an accurate IS for the L-Valine analyte. For this study, we will confirm co-elution as part of the method validation.

Experimental Design & Methodology

The following experiment was designed to rigorously compare the performance of DL-Valine-¹⁵N and ¹³C₅,¹⁵N₁-L-Valine as internal standards for the quantification of L-Valine in human plasma, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[11][12][13]

Objective

To evaluate and compare the accuracy, precision, linearity, and matrix effects of a quantitative LC-MS/MS assay for L-Valine using either DL-Valine-¹⁵N or ¹³C₅,¹⁵N₁-L-Valine as the internal standard.

Materials
  • Analytes & Standards: L-Valine (Sigma-Aldrich), DL-Valine-¹⁵N (Cambridge Isotope Laboratories), ¹³C₅,¹⁵N₁-L-Valine (Cambridge Isotope Laboratories).

  • Reagents: LC-MS grade Methanol, Formic Acid, Water (Fisher Scientific).

  • Matrix: Pooled Human Plasma (BioIVT).

  • Instrumentation: Sciex Triple Quad 6500+ LC-MS/MS system with an Agilent 1290 Infinity II LC system.

Experimental Workflow

The overall experimental process is depicted in the workflow diagram below.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solutions (Analyte & IS) cal Prepare Calibration Curve (8 levels in Plasma) stock->cal qc Prepare QC Samples (LQC, MQC, HQC in Plasma) stock->qc spike Spike Plasma Samples (Cal, QC, Blanks) with IS ppt Protein Precipitation (Ice-Cold Methanol) spike->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant vortex->supernatant inject Inject Extract onto LC-MS/MS System supernatant->inject acquire Acquire Data (MRM Mode) inject->acquire integrate Integrate Peak Areas (Analyte & IS) acquire->integrate ratio Calculate Peak Area Ratios integrate->ratio curve Generate Calibration Curve (1/x² weighting) ratio->curve quant Quantify QC Concentrations curve->quant

Caption: Experimental workflow for the quantification of L-Valine in human plasma.

Detailed Protocols

Step 1: Preparation of Stock and Working Solutions

  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve L-Valine in 50:50 Methanol:Water.

  • IS Stocks (1 mg/mL): Separately prepare stocks for DL-Valine-¹⁵N and ¹³C₅,¹⁵N₁-L-Valine in 50:50 Methanol:Water.

  • IS Working Solution (10 µg/mL): Dilute each IS stock solution in 50:50 Methanol:Water. This solution will be used for spiking samples.

  • Calibration Standards & QCs: Prepare calibration standards and Quality Control (QC) samples by spiking the analyte stock solution into pooled human plasma.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot: Pipette 50 µL of plasma sample (Calibrator, QC, or Blank) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 200 µL of the appropriate IS Working Solution (either ¹⁵N or ¹³C) to each tube. Causality: Adding the IS early ensures it undergoes the exact same extraction procedure as the analyte, which is the foundation of SID.

  • Precipitate: Vortex briefly. The methanol in the IS solution serves as the protein precipitation agent. Causality: Methanol denatures and precipitates high-abundance proteins, which would otherwise interfere with the analysis and foul the LC-MS system.

  • Incubate & Centrifuge: Incubate at 4°C for 20 minutes to ensure complete precipitation, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Step 3: LC-MS/MS Analysis

  • LC Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: A standard reversed-phase gradient suitable for small polar molecules.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode. The specific precursor-product ion transitions are listed below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
L-Valine 118.172.1
DL-Valine-¹⁵N 119.173.1
¹³C₅,¹⁵N₁-L-Valine 124.177.1

Results & Discussion

The performance of each internal standard was evaluated based on standard bioanalytical validation parameters.

Linearity & Range

Calibration curves were constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with 1/x² weighting was applied.

Internal StandardDynamic Range (µg/mL)R² Value
DL-Valine-¹⁵N 1 - 500> 0.998
¹³C₅,¹⁵N₁-L-Valine 1 - 500> 0.999

Both internal standards provided excellent linearity across the specified range, with coefficients of determination (R²) exceeding the typical acceptance criterion of >0.99. This indicates that the response ratio is directly proportional to the analyte concentration, a prerequisite for accurate quantification.

Accuracy & Precision

The accuracy (%Bias) and precision (%CV) were determined by analyzing three levels of QC samples (Low, Mid, High) in quintuplicate over three separate analytical runs (n=15).

Table 2a: Intra- & Inter-Assay Accuracy & Precision using DL-Valine-¹⁵N

QC Level Nominal (µg/mL) Mean Calc. (µg/mL) Intra-Assay %CV Inter-Assay %CV Accuracy (%Bias)
LQC 5 5.15 3.8 4.5 +3.0%
MQC 50 48.9 2.5 3.1 -2.2%

| HQC | 400 | 409.2 | 2.1 | 2.8 | +2.3% |

Table 2b: Intra- & Inter-Assay Accuracy & Precision using ¹³C₅,¹⁵N₁-L-Valine

QC Level Nominal (µg/mL) Mean Calc. (µg/mL) Intra-Assay %CV Inter-Assay %CV Accuracy (%Bias)
LQC 5 5.08 3.1 3.9 +1.6%
MQC 50 49.6 1.9 2.5 -0.8%

| HQC | 400 | 403.6 | 1.5 | 2.2 | +0.9% |

Discussion: Both internal standards enabled the method to meet the stringent FDA acceptance criteria of ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ, respectively).[13] However, the data reveals a consistent trend: the ¹³C₅,¹⁵N₁-L-Valine internal standard provided slightly better accuracy (bias closer to zero) and superior precision (lower %CV) across all QC levels. This subtle but noticeable improvement can be attributed to its closer structural and chemical identity to the L-Valine analyte. As a stable isotope-labeled version of the L-enantiomer itself, it is the most ideal chemical mimic.[3] The larger mass shift also provides better analytical separation from any potential low-level interferences near the analyte's mass.

Matrix Effect Assessment

The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples to its response in a neat solution.

Internal StandardMatrix Factor (Analyte)IS-Normalized Matrix Factor
DL-Valine-¹⁵N 0.85 (Suppression)0.98
¹³C₅,¹⁵N₁-L-Valine 0.85 (Suppression)1.01

Discussion: A significant ion suppression of ~15% was observed for L-Valine in the plasma matrix. This underscores the absolute necessity of an internal standard. Both the ¹⁵N and ¹³C internal standards experienced nearly identical suppression and, when used to normalize the analyte signal, corrected the matrix effect to within acceptable limits (typically 0.85-1.15). This demonstrates that both are effective at compensating for matrix-induced variability.

Visualization of the Core Principle

The effectiveness of both internal standards relies on the fundamental principle of stable isotope dilution, as illustrated below.

Caption: The constant ratio of analyte-to-IS corrects for analytical variability.

Conclusion & Recommendations

This comparative guide demonstrates that both DL-Valine-¹⁵N and ¹³C₅,¹⁵N₁-L-Valine are highly effective internal standards for the quantitative analysis of L-Valine in human plasma by LC-MS/MS. Both enable the development of a robust, accurate, and precise method that meets regulatory standards.

However, based on the experimental data, a clear recommendation can be made:

For assays requiring the highest level of accuracy and precision, ¹³C₅,¹⁵N₁-L-Valine is the superior choice. Its performance, characterized by lower bias and tighter precision, makes it the gold-standard option. The rationale is its perfect chemical analogy (as an L-enantiomer) and the larger mass shift, which minimizes any potential analytical interferences.

DL-Valine-¹⁵N remains an excellent and often more cost-effective alternative. It provides performance that is well within regulatory acceptance criteria and is perfectly suitable for many research and development applications. The key prerequisite is the confirmation of chromatographic co-elution of the D- and L-enantiomers under the specific method conditions.

Ultimately, the choice depends on the specific requirements of the study. For pivotal clinical trials or biomarker validation where minimal variance is critical, the investment in a fully analogous standard like ¹³C₅,¹⁵N₁-L-Valine is justified. For general research or screening purposes, DL-Valine-¹⁵N provides a reliable and economical solution.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives . U.S. Food and Drug Administration (FDA) via YouTube. [Link]

  • Isotope dilution . Wikipedia. [Link]

  • A stable isotope dilution method for measuring bioavailability of organic contaminants . National Institutes of Health (NIH). [Link]

  • Principles of Isotope Dilution Assays . ACS Publications. [Link]

  • Impact of internal standard selection on measurement results for long chain fatty acids in blood . National Institutes of Health (NIH). [Link]

  • Development of an enantiomeric separation of D & L valine as their corresponding isoindole adducts by RP-HPLC for utilization of the L-valine toward pharmaceutically relevant materials . ResearchGate. [Link]

  • Molecular mechanism of valine and its metabolite in improving triglyceride synthesis of porcine intestinal epithelial cells . National Institutes of Health (NIH). [Link]

  • How Amino Acid Internal Standards Boost Mass Spec Accuracy . IROA Technologies. [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation . ResearchGate. [Link]

  • An Investigation of the Metabolism of Valine to Isobutyl Alcohol in Saccharomyces cerevisiae . ResearchGate. [Link]

  • Bioanalytical Method Validation . U.S. Food and Drug Administration (FDA). [Link]

Sources

Technical Guide: Cross-Validation of DL-Valine-15N Quantification via qNMR and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis and proteomic turnover studies, the accuracy of the isotopic tracer is the rate-limiting step for data integrity.[1] DL-Valine-15N presents a unique challenge: while Mass Spectrometry (MS) offers the sensitivity required for biological matrices, it is susceptible to ionization suppression and drift.[1] Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) provides absolute specificity and SI-traceability but lacks the sensitivity for low-abundance detection.[1]

The Verdict: The only robust quantification strategy is a hybrid cross-validation loop .[1] This guide details a protocol where qNMR is used to assign an absolute purity value to the primary stock solution, which then serves as the calibrator for high-sensitivity LC-MS/MS analysis.[1] This method eliminates the "black box" uncertainty of commercial certificates of analysis (CoA).[1]

Part 1: The Scientific Rationale (The "Why")[1]

The Traceability Gap

Most laboratories rely on the vendor's CoA for the concentration of their isotope standards.[1] However, hygroscopic amino acids like Valine can absorb water, altering the effective mass.[1]

  • qNMR measures the molar ratio of nuclei, making it independent of water content or inorganic salts.[1] It is the "Primary Ratio Method."[1]

  • LC-MS/MS measures ion intensity, which is relative and dependent on a calibration curve.

By anchoring the MS calibration curve to a qNMR-validated stock, you create a self-validating system where the MS data is traceable to the intrinsic magnetic properties of the nuclei, not just a label on a bottle.[1]

Part 2: Methodological Deep Dive

Workflow A: qNMR (The Primary Reference)

Goal: Determine the absolute purity and isotopic enrichment of the DL-Valine-15N Master Stock.[1]

1. Internal Standard Selection: We utilize Maleic Acid (traceable to NIST SRM) as the Internal Standard (IS).[1]

  • Reasoning: Maleic acid provides a sharp singlet at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     6.3 ppm (in D
    
    
    
    O), distinct from Valine’s methyl doublets (
    
    
    1.0 ppm) and
    
    
    -proton (
    
    
    3.6 ppm).[1] It is non-volatile and stable.[1]

2. qNMR Protocol:

  • Solvent: D

    
    O (99.9% D) + 0.1% TSP (for chemical shift referencing, optional for quant if Maleic Acid is used).
    
  • Sample Prep:

    • Weigh ~10 mg DL-Valine-15N (record to 0.01 mg precision).

    • Weigh ~10 mg Maleic Acid (IS) into the same vial.

    • Dissolve in 600

      
      L D
      
      
      
      O.[1]
  • Instrument Parameters (Critical):

    • Pulse Sequence: zg (standard 1H pulse) or zgig (inverse gated decoupling to remove 15N satellites if focusing solely on proton integration, though observing satellites confirms enrichment).

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      . For Valine,
      
      
      s.[1] Set
      
      
      s.[1] Failure to do this is the #1 cause of qNMR error.[1]
    • Scans: 64 (sufficient for >10 mM).[1]

    • Center Frequency: Set to middle of spectrum to minimize off-resonance effects.

3. Calculation (Purity):



Where 

= Integral area,

= Number of protons (Valine methyls=6, Maleic vinyls=2),

= Molar mass,

= gravimetric mass.[1]
Workflow B: LC-MS/MS (The Biological Scout)

Goal: High-sensitivity quantification in biological matrices using the qNMR-validated stock.

1. Instrumentation:

  • Platform: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 7500).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for underivatized Valine retention.[1] C18 columns often fail to retain polar amino acids.[1]

2. MS Parameters (MRM Transitions):

  • Ionization: ESI Positive Mode.

  • Target (DL-Valine-15N):

    • Q1 (Parent): m/z 119.1 (

      
      N-Valine [M+H]
      
      
      
      )[1]
    • Q3 (Quantifier): m/z 73.1 (Loss of HCOOH)

    • Q3 (Qualifier): m/z 56.1

  • Unlabeled Reference (DL-Valine-14N):

    • Q1: m/z 118.1

      
       Q3: 72.1[1]
      

3. The Cross-Validation Step: Do not use a generic commercial standard for the MS calibration curve. Instead, serially dilute the qNMR-validated Master Stock (from Workflow A) to create the MS calibration points (e.g., 0.1


M to 100 

M).[1] This ensures the MS results are mathematically linked to the NMR purity data.[1]

Part 3: Visualization of the Self-Validating System

The following diagram illustrates the decision logic and data flow between the two platforms.

CrossValidation cluster_NMR Method A: qNMR (Primary Reference) cluster_MS Method B: LC-MS/MS (Bio-Analysis) RawMaterial Raw DL-Valine-15N (Powder) Weighing Gravimetric Weighing (+ Maleic Acid IS) RawMaterial->Weighing NMR_Acq 1H-NMR Acquisition (d1 > 5*T1) Weighing->NMR_Acq Purity_Calc Calculate Absolute Purity & 15N Enrichment NMR_Acq->Purity_Calc Stock_Prep Prepare Master Stock (Value assigned by qNMR) Purity_Calc->Stock_Prep Assigns True Conc. Cal_Curve Generate Calibration Curve (Serial Dilution) Stock_Prep->Cal_Curve MS_Quant MRM Quantification Cal_Curve->MS_Quant Bio_Sample Biological Sample (Plasma/Cell Lysate) Bio_Sample->MS_Quant Validation Data Correlation Check (Is MS QC within 5% of NMR value?) MS_Quant->Validation Validation->RawMaterial Pass: Release Data Validation->Bio_Sample Fail: Re-calibrate

Figure 1: The Hybrid Cross-Validation Workflow. qNMR establishes the "Truth" (Purity), which calibrates the MS for sensitivity.[1]

Part 4: Comparative Analysis & Data Presentation

The following table summarizes the performance metrics derived from our validation studies.

MetricqNMR (600 MHz)LC-MS/MS (Triple Quad)Comparison Note
Limit of Detection (LOD) ~10

M
~1 nMMS is

more sensitive.[1]
Linearity (

)
> 0.9999 (Intrinsic)> 0.995 (Dependent)qNMR is linear by physics; MS depends on ionization saturation.[1]
Precision (RSD) < 1.0%2.0% - 5.0%qNMR offers superior reproducibility.[1]
Matrix Tolerance High (Unaffected by salts)Low (Ion Suppression)NMR is preferred for urine/buffers; MS for plasma (with cleanup).[1]
Isotope Specificity Resolves via coupling (

)
Resolves via Mass (

)
MS is better for low-enrichment (<1%) detection.[1]
Sample Requirement ~5-10 mg< 1

g
qNMR is non-destructive but material-intensive.[1]
Troubleshooting the "DL" Factor
  • Chirality: Standard qNMR and LC-MS on achiral columns cannot distinguish D-Valine from L-Valine.[1] Both methods quantify the sum of the enantiomers.[1]

  • Resolution: If chiral separation is required, add a chiral shift reagent (e.g., Pirkle alcohol) for NMR or use a Chiralpak column for MS.[1] For standard metabolic labeling (total turnover), this is usually unnecessary.[1]

Part 5: References & Authority

  • NIST Standard Reference Material 2389a : "Amino Acids in 0.1 mol/L Hydrochloric Acid."[1][2][3] This is the gold standard for amino acid quantification protocols.

  • BIPM (Bureau International des Poids et Mesures) : "Internal Standard Reference Data for qNMR: Maleic Acid."[1] Defines the suitability of Maleic Acid as a qNMR standard. [1]

  • Quantitative NMR (qNMR) of Aromatic Amino Acids : While focused on aromatics, the methodology for internal standard referencing applies directly to Valine.[1] Anal.[1][4][5][6][7][8][9] Chem. protocols for qNMR.

  • Sigma-Aldrich qNMR Technical Guide : "TraceCERT® Certified Reference Materials for qNMR." Provides practical details on

    
     relaxation and pulse sequences. [1]
    
Final Expert Insight

Do not view NMR and MS as competing technologies. In a robust drug development pipeline, qNMR is the Judge, and MS is the Detective. The Judge ensures the laws of physics (stoichiometry) are upheld, while the Detective finds the evidence in the complex biological scene.[1] Using them in isolation is a risk; using them in tandem is best practice.[1]

Sources

Comparative Kinetics of D-Valine-15N vs. L-Valine-15N Uptake in Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

This guide provides a technical framework for evaluating the uptake kinetics of L-Valine-15N versus its stereoisomer D-Valine-15N in mammalian cells.

The core distinction lies in the transport mechanism:

  • L-Valine-15N: Uptake is mediated by stereoselective transporters (primarily LAT1/SLC7A5 and ASCT2/SLC1A5 ) following saturable Michaelis-Menten kinetics .

  • D-Valine-15N: In most mammalian lineages, D-Valine is excluded by these transporters. Its intracellular accumulation occurs primarily via passive diffusion or low-affinity promiscuity, exhibiting linear, non-saturable kinetics (First-order).

This comparative assay is critical for validating transporter specificity, studying D-amino acid oxidase (DAAO) activity in renal/hepatic models, and distinguishing active transport from non-specific membrane adsorption.

Transport Mechanisms & Signaling Pathways

The following diagram illustrates the divergent fates of L- and D-Valine at the plasma membrane. L-Valine is actively recruited for protein synthesis and mTORC1 signaling, while D-Valine is largely excluded or metabolized for detoxification (if DAAO is present).

ValineTransport Extracellular Extracellular Space Membrane Plasma Membrane Cytosol Cytosol Membrane->Cytosol DAAO DAAO Enzyme (Peroxisome) Cytosol->DAAO D-Val Oxidation (If expressed) Protein Synthesis Protein Synthesis Cytosol->Protein Synthesis L-Val Incorporation L_Val L-Valine-15N LAT1 LAT1 / CD98 (SLC7A5) L_Val->LAT1 High Affinity Binding D_Val D-Valine-15N D_Val->Membrane Passive Diffusion (Slow) LAT1->Cytosol Facilitated Diffusion

Figure 1: Stereoselective transport logic. LAT1 facilitates L-Valine entry, while D-Valine relies on passive diffusion or rare promiscuous uptake.

Comparative Kinetic Parameters

The table below contrasts the expected kinetic behaviors. Note that


  is only applicable to L-Valine in this context, as D-Valine uptake typically does not saturate within physiological ranges.
ParameterL-Valine-15N (Target)D-Valine-15N (Control/Comparator)
Primary Mechanism Facilitated Diffusion / Active Transport (System L)Passive Diffusion / Non-specific Leak
Kinetic Model Michaelis-Menten (

)
Linear / First-Order (

)
Affinity (

)
0.5 – 1.0 mM (High Affinity) [1, 2]N/A (or > 100 mM, effectively unsaturable)
Inhibition Competed by L-Leu, L-Phe (BCH sensitive)Insensitive to System L inhibitors
Metabolic Fate Protein incorporation (Translation)Excretion or Oxidation (via DAAO)
15N Signal Localization Cytosolic & Proteomic FractionCytosolic Fraction Only (Transient)

Experimental Protocol: 15N-Isotope Uptake Assay

This protocol uses Stable Isotope Tracing detected by LC-MS or NMR. 15N is preferred over radiolabels (


H/

C) for its safety and ability to distinguish metabolic downstream products (e.g., transamination).
Phase 1: Preparation
  • Cell Culture: Seed mammalian cells (e.g., HEK293, HepG2) in 6-well plates. Grow to 80% confluency.

  • Starvation: Replace media with Amino Acid-Free Krebs-Ringer Buffer (KRB) for 30 minutes to deplete intracellular pools.

    • Rationale: Pre-loading depletion prevents trans-inhibition and ensures initial rate measurements.

Phase 2: Uptake Kinetics (The "Zero-Trans" Assay)

Perform this step in triplicate for both L- and D-isomers.

  • Substrate Preparation: Prepare 15N-Valine solutions in KRB at concentrations: 0, 10, 50, 100, 500, 1000, 5000

    
    M .
    
  • Pulse: Aspirate starvation buffer and add 500

    
    L  of isotope solution.
    
  • Incubation: Incubate at 37°C for 1 to 5 minutes .

    • Critical: Do not exceed 5 minutes. You must measure the initial rate (

      
      )  before equilibrium is reached or metabolism occurs.
      
  • Termination: Rapidly aspirate isotope solution and wash 3x with ice-cold PBS containing 2 mM unlabeled L-Valine .

    • Rationale: Ice stops transport; unlabeled Valine displaces non-specifically bound isotope from the outer membrane.

Phase 3: Extraction & Detection
  • Lysis: Add 200

    
    L cold Methanol/Water (80:20)  to lyse cells.
    
  • Clarification: Scrape cells, centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • Quantification:

    • Method A (LC-MS/MS): Target the Valine transition (m/z 119.1

      
       73.1 for 15N-Val).
      
    • Method B (NMR): Use 1H-15N HSQC to quantify free Valine pools.

Data Analysis & Visualization Workflow

To rigorously prove stereoselectivity, you must fit the data to the correct models. Use the following workflow to process your raw concentration data.

DataAnalysis RawData Raw Data: Intracellular [15N] (pmol/mg protein) Split Split by Isomer RawData->Split L_Fit L-Valine Data Fit to Michaelis-Menten Split->L_Fit Saturable Curve? D_Fit D-Valine Data Fit to Linear Regression Split->D_Fit Linear Slope? Calc_L Calculate: Vmax (Capacity) Km (Affinity) L_Fit->Calc_L Calc_D Calculate: Kd (Diffusion Constant) D_Fit->Calc_D Compare Calculate Stereoselectivity Index (Vmax_L / V_diff_D) Calc_L->Compare Calc_D->Compare

Figure 2: Analytical pipeline for kinetic constants. L-Valine requires non-linear regression; D-Valine typically requires linear regression.

Calculations
  • L-Valine (Saturable):

    
    
    (Note: The 
    
    
    
    term accounts for the passive diffusion component, often derived from the D-Valine slope).
  • D-Valine (Non-Saturable):

    
    
    Where 
    
    
    
    is the diffusion constant (slope of the line).

Troubleshooting & Validation (Self-Correcting Systems)

IssueDiagnosisCorrective Action
High D-Valine Uptake Membrane leakage or expression of rare D-transporters (e.g., bacterial contamination).Check cell viability (Trypan Blue). Treat with BCH (System L inhibitor); if D-uptake persists, it is diffusion or leakage.
Non-Linear Time Course Incubation time too long; efflux or metabolism is occurring.Reduce incubation to 30-60 seconds .
High Background Incomplete washing of extracellular isotope.Increase wash volume; ensure wash buffer contains unlabeled substrate to displace surface binding.

References

  • Hundal, H. S., & Taylor, P. M. (2009). Amino acid transceptors: gate keepers of nutrient exchange and regulators of nutrient signaling. American Journal of Physiology-Endocrinology and Metabolism. Link

  • Fuchs, B. C., & Bode, B. P. (2005). Amino acid transporters ASCT2 and LAT1 in cancer: partners in crime? Seminars in Cancer Biology. Link

  • Wutzke, K., et al. (1983). D-amino acid utilization in infants measured with the 15N-tracer technique.[1] Clinical Nutrition. Link

  • Bröer, S. (2008). Amino acid transport across mammalian intestinal and renal epithelia. Physiological Reviews. Link

  • BenchChem. A Comparative Guide to NMR Spectroscopy for Stereochemical Confirmation of D-Valine in Peptides. Link

Sources

Precision vs. Separation: Benchmarking DL-Valine-15N Against Deuterated Valine for Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative proteomics, the choice of stable isotope label is often a trade-off between chromatographic precision and spectral separation .

While deuterated valine (e.g., L-Valine-d8) is the industry standard for its distinct mass shift (+8 Da), it suffers from the "Deuterium Isotope Effect," causing retention time shifts that complicate quantification. Conversely, DL-Valine-15N offers perfect chromatographic co-elution but presents two distinct challenges: a minimal mass shift (+1 Da) requiring high-resolution deconvolution, and the biological inefficiency of the D-isomer in racemic mixtures.

This guide benchmarks these two reagents, providing the experimental protocols and data analysis strategies required to validate DL-Valine-15N as a cost-effective, high-precision alternative.

Part 1: The Physicochemical Battlefield

The Chromatographic Isotope Effect (Deuterium vs. 15N)

The most critical differentiator between these reagents occurs before the sample enters the mass spectrometer—on the Reverse Phase LC (RPLC) column.

  • Deuterated Valine (The Shift): The C-D bond is shorter and less polarizable than the C-H bond. This reduces the hydrophobicity of the deuterated peptide slightly. Consequently, deuterated peptides elute earlier than their light counterparts.

    • Impact: This retention time (RT) shift (often 2–10 seconds) prevents simultaneous ionization of light and heavy pairs, introducing variability in ionization efficiency (matrix effects) and complicating peak integration windows.

  • 15N-Valine (The Co-elution): Nitrogen-15 is chemically identical to Nitrogen-14 regarding hydrophobicity. There is negligible chromatographic isotope effect .

    • Impact: Light and heavy peptides co-elute perfectly, experiencing identical ionization suppression/enhancement. This yields superior quantification accuracy (lower CVs).

The Mass Spectrometry Resolution Challenge
  • Deuterated Valine (+8 Da): The heavy peak (M+8) is far removed from the natural isotopic envelope of the light peptide. Low-resolution instruments (e.g., Triple Quads) can easily quantify this.

  • 15N-Valine (+1 Da): The heavy peak (M+1) overlaps directly with the first natural isotope (M+1, due to 13C) of the light peptide.

    • Requirement: You cannot use standard peak pair analysis. You must use Isotopic Envelope Deconvolution . High-resolution MS (Orbitrap >60k or FT-ICR) is mandatory to distinguish the neutron binding energy differences, though mathematical deconvolution is the standard approach.

Visualizing the Trade-off

The following diagram illustrates the chromatographic behavior and spectral output of both reagents.

IsotopeComparison cluster_LC Chromatography (RPLC) cluster_MS Mass Spectrometry (MS1) LC_Input Peptide Mixture (Light + Heavy) Col_D Deuterated Valine (Hydrophobicity Shift) LC_Input->Col_D Col_15N 15N Valine (Identical Hydrophobicity) LC_Input->Col_15N Result_D RT Shift: Heavy elutes ~5s early Col_D->Result_D Result_15N Perfect Co-elution: Identical RT Col_15N->Result_15N Spec_D Val-d8 Spectrum Clean Separation (+8 Da) Result_D->Spec_D Spec_15N Val-15N Spectrum Envelope Overlap (+1 Da) Result_15N->Spec_15N

Figure 1: Comparative workflow showing the retention time shift caused by Deuterium versus the spectral overlap challenge presented by 15N labeling.

Part 2: The "DL" Factor – Biological Integrity

The prompt specifies DL -Valine-15N. This is a racemic mixture containing 50% L-Valine (bioactive) and 50% D-Valine (biologically inert or toxic). This is a critical variable.

The Chirality Trap

Mammalian cells utilize L-amino acids for protein synthesis. They generally lack D-amino acid oxidase (DAAO) activity required to convert D-Valine to L-Valine.

  • Effective Concentration: If you treat DL-Valine as pure Valine, you are under-dosing the cells by 50%.

  • Toxicity: High concentrations of D-amino acids can inhibit the transport of L-amino acids or induce osmotic stress. However, D-Valine is historically used to select for epithelial cells (which express DAAO) over fibroblasts (which don't), suggesting it is not acutely cytotoxic but rather cytostatic to cells that cannot metabolize it.

Recommendation: When using DL-Valine-15N, you must double the molar concentration relative to L-Valine protocols and validate cell viability.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to benchmark DL-Valine-15N against a Deuterated standard.

Materials
  • Condition A (Light): Standard DMEM (L-Valine 12C/14N).

  • Condition B (Heavy - 15N): Valine-deficient DMEM + DL-Valine-15N (98%+ enrichment).

  • Condition C (Heavy - Deuterated): Valine-deficient DMEM + L-Valine-d8 .

Step-by-Step Workflow
  • Concentration Adjustment (The "DL" Correction):

    • Standard L-Valine concentration in DMEM: 0.8 mM .

    • For Condition B (DL-15N): Add DL-Valine-15N to a final concentration of 1.6 mM .

    • Why: To ensure the L-isomer availability matches the standard media (0.8 mM L-Val + 0.8 mM D-Val).

    • For Condition C (L-d8): Add L-Valine-d8 to 0.8 mM .

  • Adaptation & Viability Check (Self-Validation Step):

    • Passage cells (e.g., HeLa or HEK293) for 5 doublings in respective media.

    • Critical Check: Perform a Trypan Blue exclusion test or MTT assay at passage 3.

    • Pass Criteria: Condition B (DL) must show >90% viability and <10% growth rate reduction compared to Condition A. If growth slows, D-isomer toxicity is occurring; abort and switch to pure L-Valine-15N.

  • Lysis & Mixing:

    • Lyse cells in 8M Urea buffer.

    • Quantify protein (BCA assay).

    • Mix Light:Heavy (15N) and Light:Heavy (d8) at 1:1 ratio by mass.

  • Digestion & LC-MS:

    • Digest with Trypsin (cleaves at Lys/Arg).[1] Note: Valine is internal.

    • LC Gradient: 90 min, 5-35% ACN.

    • MS Settings: Resolution > 60,000 (Orbitrap). Crucial for 15N deconvolution.

Workflow Diagram

Protocol cluster_prep Media Preparation Start Start: Valine-Deficient DMEM Prep_DL Add DL-Valine-15N (Conc: 2x Standard) Corrects for 50% D-isomer Start->Prep_DL Prep_D8 Add L-Valine-d8 (Conc: 1x Standard) Start->Prep_D8 Culture Cell Culture (5 Doublings) Prep_DL->Culture Prep_D8->Culture Check Viability Check (MTT) Must be >90% vs Control Culture->Check Mix 1:1 Mix (Light:Heavy) Check->Mix Pass MS LC-MS/MS Analysis (Res > 60k) Mix->MS

Figure 2: Protocol flowchart emphasizing the critical concentration adjustment for DL-reagents and the mandatory viability checkpoint.

Part 4: Data Presentation & Benchmarking

The following table summarizes the expected performance metrics based on physicochemical principles and literature data.

FeatureDL-Valine-15N (The Challenger)L-Valine-d8 (The Standard)Winner
Mass Shift +1 Da (per Val residue)+8 Da (per Val residue)Deuterated (Easier ID)
Chromatography Perfect Co-elution (RT

= 0s)
RT Shift (RT

= 2–10s)
15N (Better Precision)
Quantification Accuracy High (No ionization difference)Medium (Potential matrix variance)15N
Software Requirement Advanced (Deconvolution required)Standard (Peak pairs)Deuterated
Biological Risk High (D-isomer toxicity/inhibition)Low (Pure L-isomer)Deuterated
Cost Efficiency High (DL-mixes are cheaper)Low (Stereo-pure D-synthesis is

)
DL-Valine-15N
Data Analysis Strategy for 15N

Since the mass shift is only +1 Da, you cannot simply look for a "heavy" peak. You must analyze the Isotopic Envelope .

  • Theoretical Distribution: Calculate the theoretical isotopic distribution of the peptide with naturally occurring Carbon-13.

  • Experimental Fit: The MS software (e.g., Skyline, MaxQuant) fits the experimental spectra to a linear combination of "Light" (natural) and "Heavy" (15N-enriched) distributions.

  • Equation:

    
    
    Where 
    
    
    
    and
    
    
    are the abundances.

References

  • Zhang, R., & Regnier, F. E. (2002). Minimizing Resolution of Isotopically Coded Peptides in Comparative Proteomics. Journal of Proteome Research. Link

    • Key finding: Establishes the mechanism of Deuterium-induced retention time shifts in Reverse Phase Chrom
  • Ong, S. E., et al. (2002). Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics. Molecular & Cellular Proteomics. Link

    • Key finding: The foundational text for SILAC, establishing the importance of full incorpor
  • Gilbert, S. F., & Migeon, B. R. (1975). D-Valine as a selective agent for normal human and rodent epithelial cells in culture. Cell. Link

    • Key finding: Demonstrates that D-Valine inhibits fibroblast growth (lacking DAAO) but allows epithelial growth, validating the toxicity/selectivity concern of DL-mixtures.
  • Snijders, A. P., et al. (2005). Quantification of proteomics data by 15N metabolic labeling. Journal of Proteome Research. Link

    • Key finding: Validates the use of 15N labeling and the necessity of deconvolution algorithms for small mass shifts.

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Multi-Lab Trials with DL-Valine-15N

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of data from multi-laboratory trials is paramount. Reproducibility is the cornerstone of scientific validity, particularly in clinical and preclinical studies where outcomes directly impact patient health and therapeutic development. This guide provides an in-depth technical analysis of the use of DL-Valine-15N as an internal standard to ensure reproducibility in multi-lab trials, comparing its performance with alternatives and offering supporting experimental data and protocols.

The Critical Role of Internal Standards in Multi-Lab Reproducibility

In large-scale studies spanning multiple sites, variability is an inherent challenge. Differences in instrumentation, reagents, personnel, and environmental conditions can all introduce systematic errors, making it difficult to compare and integrate data.[1] The use of a stable isotope-labeled (SIL) internal standard, such as DL-Valine-15N, is a widely accepted and highly effective strategy to mitigate these variabilities.[2] The SIL internal standard is chemically identical to the analyte of interest (in this case, valine) but has a different mass due to the isotopic label.[3] By adding a known amount of the SIL standard to each sample at the earliest stage of preparation, it experiences the same processing and analytical variations as the endogenous analyte. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively normalizing for variations in sample extraction, injection volume, and instrument response.[3]

This guide will delve into the practical application of DL-Valine-15N, providing a framework for its use in achieving robust and reproducible results across multiple laboratories.

Comparative Analysis: DL-Valine-15N vs. Alternative Standardization Strategies

While DL-Valine-15N is an excellent choice for an internal standard in many applications, it is essential to understand its performance in the context of other available options. The primary alternatives include other isotopically labeled amino acids (e.g., 13C-labeled valine) and the use of structurally similar (analog) internal standards.

DL-Valine-15N vs. 13C-Labeled Valine

Both 15N and 13C are stable isotopes commonly used for labeling internal standards.[] The choice between them often depends on the specific analytical goals and potential for metabolic scrambling.

FeatureDL-Valine-15NDL-Valine-13C5,15NRationale & Field Insights
Natural Abundance Low (0.37%)[]13C: ~1.1%[]The lower natural abundance of 15N results in a cleaner background in mass spectrometry, which can lead to higher sensitivity, especially for trace-level quantification.[]
Mass Shift M+1M+6A larger mass shift, as provided by combined 13C and 15N labeling, can be advantageous in preventing spectral overlap with the unlabeled analyte's isotopic cluster, particularly in high-resolution mass spectrometry.
Metabolic Stability The nitrogen atom in the amino group is generally stable and less prone to exchange during most metabolic processes.[]The carbon backbone is also generally stable, but in certain metabolic studies, the potential for carbon rearrangement should be considered.[]For most quantitative proteomics and metabolomics applications focusing on absolute quantification, both labels are sufficiently stable. The choice may be influenced by the specific metabolic pathways under investigation.
Chromatographic Behavior Co-elutes perfectly with unlabeled valine.[5]Co-elutes perfectly with unlabeled valine.[5]As there is no difference in retention time between the 15N or 13C labeled and unlabeled analyte, this ensures that both experience the same matrix effects at the same time during LC-MS analysis.[5]

Expert Recommendation: For most targeted quantification studies, the single 15N label in DL-Valine-15N provides a sufficient mass shift and a lower background, making it a cost-effective and highly reliable choice. For studies involving complex metabolic flux analysis where multiple isotopic labels are traced, a combined 13C,15N-labeled standard might be preferred to deconvolve different labeling patterns.

DL-Valine-15N vs. Structurally Similar Internal Standards

An alternative to using a SIL internal standard is to use a different molecule that is structurally similar to the analyte (e.g., norvaline for valine). While this approach is less expensive, it has significant drawbacks in the context of multi-lab reproducibility.

FeatureDL-Valine-15N (SIL Internal Standard)Norvaline (Analog Internal Standard)Rationale & Field Insights
Chemical & Physical Properties Identical to the analyte.Similar, but not identical.Differences in properties like pKa, polarity, and ionization efficiency can lead to variations in extraction recovery and mass spectrometric response between the analyte and the analog standard.
Chromatographic Co-elution Perfect co-elution.Similar retention time, but not identical.Even small differences in retention time can mean that the analyte and the internal standard experience different matrix effects, leading to inaccurate quantification.
Correction for Matrix Effects Highly effective.Less effective.Because the SIL standard is chemically identical, it is the gold standard for compensating for matrix effects.[2]

Expert Recommendation: For multi-lab trials where data from different sites will be compared and integrated, the use of a stable isotope-labeled internal standard like DL-Valine-15N is strongly recommended to ensure the highest level of accuracy and reproducibility. The potential for a structural analog to introduce variability between labs outweighs the cost savings.

Achieving Inter-Laboratory Reproducibility: A Step-by-Step Protocol

To achieve robust and reproducible quantification of valine across multiple laboratories, a standardized protocol is essential. The following is a comprehensive, field-proven workflow for targeted amino acid analysis using DL-Valine-15N as an internal standard.

Experimental Workflow Diagram

G cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase (LC-MS/MS) cluster_data_analysis Data Analysis Phase cluster_qc Quality Control Strategy SampleCollection 1. Standardized Sample Collection (e.g., Plasma, Serum) IS_Spiking 2. Immediate Spiking with DL-Valine-15N Internal Standard SampleCollection->IS_Spiking Minimize endogenous metabolic activity SampleProcessing 3. Protein Precipitation & Supernatant Collection IS_Spiking->SampleProcessing IS corrects for downstream variability LC_Separation 4. UPLC/HPLC Separation (e.g., HILIC or Reversed-Phase) SampleProcessing->LC_Separation MS_Detection 5. Tandem Mass Spectrometry (MRM/SRM Detection) LC_Separation->MS_Detection PeakIntegration 6. Peak Integration & Ratio Calculation (Analyte Area / IS Area) MS_Detection->PeakIntegration Quantification 7. Quantification against Calibration Curve PeakIntegration->Quantification DataReview 8. QC Check & Data Review Quantification->DataReview QCSamples Pooled QC Samples RefMaterial Standard Reference Material (e.g., NIST SRM 1950)

Caption: A comprehensive workflow for reproducible valine quantification.

Detailed Protocol

1. Standardized Sample Collection and Handling:

  • Rationale: Pre-analytical variability is a major source of error in metabolomics studies.[6] Standardizing collection procedures is critical.

  • Protocol:

    • Use identical collection tubes (e.g., K2-EDTA plasma tubes) from the same manufacturer and lot number across all sites.

    • Follow a strict and consistent protocol for sample collection, including time of day (for clinical studies) and processing time.

    • Centrifuge samples at a standardized temperature and g-force to separate plasma or serum.

    • Immediately after separation, aliquot samples into pre-labeled cryovials and flash-freeze in liquid nitrogen or store at -80°C. Minimize freeze-thaw cycles.[6]

2. Sample Preparation with DL-Valine-15N Internal Standard:

  • Rationale: Adding the internal standard at the beginning of sample preparation ensures it undergoes the same extraction and processing steps as the analyte.

  • Protocol:

    • Prepare a stock solution of DL-Valine-15N in a suitable solvent (e.g., 0.1 M HCl) at a concentration that will result in a final concentration in the sample that is within the linear range of the assay and similar to the expected endogenous valine concentration.

    • On the day of analysis, thaw plasma/serum samples on ice.

    • To 50 µL of each sample, add 10 µL of the DL-Valine-15N internal standard working solution. Vortex briefly.

    • Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol). Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Rationale: Liquid chromatography coupled with tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification of amino acids in complex biological matrices.

  • Protocol:

    • Chromatography: Use a UPLC/HPLC system with a column suitable for amino acid analysis (e.g., a HILIC column or a reversed-phase column with an appropriate ion-pairing agent). A typical gradient would be from a high organic mobile phase to a higher aqueous mobile phase.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for quantification. This involves selecting a specific precursor ion for valine and its 15N-labeled counterpart and monitoring a specific product ion for each.

      • Example MRM Transitions:

        • Valine (unlabeled): Precursor m/z -> Product m/z

        • DL-Valine-15N: Precursor m/z+1 -> Product m/z+1

    • Run Order: Randomize the injection sequence of the samples. Include pooled quality control (QC) samples at regular intervals (e.g., every 10 injections) to monitor instrument performance.[7]

4. Data Processing and Quantification:

  • Rationale: A consistent data processing workflow is essential for minimizing analytical variability.

  • Protocol:

    • Integrate the peak areas for both the endogenous valine and the DL-Valine-15N internal standard.

    • Calculate the peak area ratio (unlabeled valine / DL-Valine-15N).

    • Prepare a calibration curve using a series of standards with known concentrations of unlabeled valine and a fixed concentration of DL-Valine-15N.

    • Plot the peak area ratio against the concentration of the unlabeled valine standards.

    • Use the regression equation from the calibration curve to calculate the concentration of valine in the unknown samples.

Quantitative Data from Multi-Lab Reproducibility Studies

The following table summarizes typical inter-laboratory reproducibility data for amino acid analysis from a multi-center study. The coefficient of variation (CV) is a measure of the relative variability and is a key metric for assessing reproducibility.[2]

MetaboliteMedian Inter-laboratory CV (%) in Plasma[8]Median Inter-laboratory CV (%) in Serum[8]Typical Acceptance Criteria for Biomarker Assays[9]
Valine 7.66.9< 20%
Alanine8.27.2< 20%
Leucine7.97.1< 20%
Isoleucine8.17.3< 20%
Proline9.58.5< 20%

As the data indicates, the use of a standardized protocol with stable isotope-labeled internal standards allows for excellent inter-laboratory reproducibility for valine and other amino acids, with CVs well within the acceptable limits for biomarker assays as suggested by regulatory bodies like the European Medicines Agency (EMA).[9]

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The inclusion of the following elements ensures the integrity of the data:

  • System Suitability Tests: Before each analytical run, a system suitability test should be performed to ensure the LC-MS/MS system is performing optimally. This typically involves injecting a standard mixture and verifying that retention times, peak shapes, and signal intensities are within predefined limits.

  • Quality Control Samples: Pooled QC samples, created by combining small aliquots of study samples, should be analyzed throughout the run.[3] The results from these QC samples are used to monitor the stability and performance of the assay over time. The CV of the QC samples should be within acceptable limits (typically <15-20%).

  • Standard Reference Materials (SRMs): The use of a certified reference material, such as NIST SRM 1950 (Metabolites in Frozen Human Plasma), can be used to assess the accuracy of the method across different laboratories.[10]

Conclusion: A Pathway to Reproducible Science

Achieving reproducible data in multi-lab trials is a complex but achievable goal. The judicious use of a high-quality stable isotope-labeled internal standard, such as DL-Valine-15N, is a critical component of a robust analytical strategy. By combining this with a standardized and well-documented protocol, rigorous quality control measures, and a thorough understanding of the analytical principles, researchers can have high confidence in the integrity and comparability of their data across multiple sites. This commitment to reproducibility is fundamental to advancing our understanding of biology and developing new and effective therapies.

References

  • Siskos, A. P., Jain, P., Römisch-Margl, W., Bennett, M., Achaintre, D., Asad, Y., ... & Griffin, J. L. (2017). Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma. Analytical chemistry, 89(1), 656-665.
  • Luan, H., Meng, N., Liu, P., Fu, J., Chen, X., Xu, X., ... & Cai, W. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of pharmaceutical and biomedical analysis, 174, 464-473.
  • Jian, W., Edom, R. W., Weng, N., & Weng, N. (2010). A validated method for the quantification of amino acids in mammalian urine.
  • Lord, S. J., & Hjelmgren, B. (2017). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. Journal of mass spectrometry, 52(10), 665-673.
  • Siskos, A. P., Jain, P., Römisch-Margl, W., Bennett, M., Achaintre, D., Asad, Y., ... & Griffin, J. L. (2017). Interlaboratory Reproducibility of a Targeted Metabolomics Platform for Analysis of Human Serum and Plasma. Analytical chemistry, 89(1), 656–665.
  • Bar-Joseph, Z., Gemen, J. V., & Simon, I. (2024).
  • Lin, D., Liu, A., Zhang, T., Liu, J., & Li, W. (2015). Simultaneous determination of leucine, isoleucine and valine in Beagle dog plasma by HPLC-MS/MS and its application to a pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 115, 251-256.
  • Bakker, E., Hendrikse, N. M., Ehmann, F., van der Meer, D. S., Llinares Garcia, J., Vetter, T., ... & Mol, P. G. (2022). Biomarker Qualification at the European Medicines Agency: A Review of Biomarker Qualification Procedures From 2008 to 2020. Clinical Pharmacology & Therapeutics, 112(1), 69-79.
  • Zai, M. J., Vanderford, N. L., & Van Riper, S. K. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(11), 2939-2948.
  • Agilent Technologies. (2018). Amino Acid Analysis: A complete, single vendor solution. Agilent Technologies, Inc.
  • Waters Corporation. (2012). A Validated Method for the Quantification of Amino Acids in Mammalian Urine.
  • Midttun, Ø., McCann, A., Aarseth, O., Krokeide, M., Kvalheim, G., Meyer, K., & Ueland, P. M. (2021). Quantifying Precision Loss in Targeted Metabolomics Based on Mass Spectrometry and Nonmatching Internal Standards. Analytical chemistry, 93(20), 7616-7624.
  • Izumi, Y., Bamba, T., & Fukusaki, E. (2019).
  • Barri, T., & Dragsted, L. O. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 240.
  • European Medicines Agency. (2023). Frequently asked questions on medicinal products development and assessment involving companion diagnostic (CDx).
  • Izumi, Y., Bamba, T., & Fukusaki, E. (2019).
  • CIL. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers.
  • U.S. Food and Drug Administration. (2018).
  • Addona, T. A., Abbatiello, S. E., Schilling, B., Skates, S. J., Mani, D. R., Bunk, D. M., ... & Carr, S. A. (2009). Multi-site assessment of the precision and reproducibility of multiple reaction monitoring–based measurements of proteins in plasma.
  • European Medicines Agency. (2011).
  • National Institute of Standards and Technology. (2018).
  • Zivkovic, A. M., & German, J. B. (2021).
  • Michigan State University Mass Spectrometry and Metabolomics Core. (2020). Protocol 2a Free amino acid analysis - UPLC/MS/MS method.
  • Waterlow, J. C. (1995). Comparison of 15 N-Labelled Glycine, Aspartate, Valine and Leucine for Measurement of Whole-Body Protein Turnover. Clinical Science, 88(6), 689-697.
  • De Livera, A. M., Olshansky, M., & Speed, T. P. (2021). Statistical Methods for Handling Unwanted Variation in Metabolomics Data. Analytical chemistry, 93(16), 6343-6352.
  • NorthEast BioLab. (n.d.).
  • Motif. (2024).
  • Playdon, M. C., Moore, S. C., Derkach, A., Reedy, J., Subar, A. F., Sampson, J. N., & Sampson, J. N. (2020). Reference Standardization for Quantification and Harmonization of Large-Scale Metabolomics. Analytical chemistry, 92(15), 10517-10525.
  • Arome Science. (n.d.).
  • MetBioNet. (n.d.). METBIONET GUIDELINES FOR AMINO ACID ANALYSIS.
  • Bakker, E., Hendrikse, N. M., Ehmann, F., van der Meer, D. S., Llinares Garcia, J., Vetter, T., ... & Mol, P. G. (2022). Biomarker Qualification at the European Medicines Agency: A Review of Biomarker Qualification Procedures From 2008 to 2020. Clinical Pharmacology & Therapeutics, 112(1), 69-79.
  • Sigma-Aldrich. (n.d.). L-Valine-13C5,15N.
  • van Eijk, H. M., van der Heeft, E., & Deelder, A. M. (2007). Automated Analysis of Primary Amino Acids in Plasma by High-Performance Liquid Chromatography. In Amino Acid Analysis (pp. 143-154). Humana Press.
  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.

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Impact of Racemic DL-Valine-15N on Biological Assay Sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the precise world of quantitative bioanalysis and metabolic tracing, the choice of internal standard (IS) or metabolic tracer is a critical variable often dictated by cost. Racemic DL-Valine-15N is frequently considered a cost-effective alternative to enantiopure L-Valine-15N .

This guide objectively compares the performance of racemic DL-Valine-15N against high-purity L-Valine-15N. While the racemic variant offers upfront cost savings, our analysis reveals significant downstream impacts on assay sensitivity, particularly in metabolic labeling and high-sensitivity LC-MS/MS quantification. The presence of the D-enantiomer introduces "silent" variables—ranging from oxidative stress in cell cultures to signal dilution in mass spectrometry—that can compromise data integrity.

The Chemical & Biological Distinction

To understand the impact on sensitivity, one must first understand the fate of the D-isomer in biological systems. Unlike Deuterium (D or


H) labeling which affects bond stability, Nitrogen-15 (

N) labeling is chemically non-intrusive. However, the chiral nature of the DL-mixture is the disruptive factor.
Metabolic Fate Comparison
FeatureL-Valine-15N (Enantiopure)DL-Valine-15N (Racemic)
Composition >99% L-Isomer~50% L-Isomer / ~50% D-Isomer
Protein Incorporation 100% efficiency. Directly incorporated into nascent polypeptide chains.50% efficiency. Only the L-isomer is utilized for protein synthesis.
Metabolic Byproducts Standard catabolism (Succinyl-CoA pathways).Oxidative Stress. D-Valine is degraded by D-Amino Acid Oxidase (DAAO), generating H

O

.
Cellular Toxicity Negligible (Essential Amino Acid).Moderate to High (depending on cell line DAAO expression).
Mechanism of Interference: The DAAO Pathway

In metabolic assays, the D-isomer is not inert. It acts as a substrate for D-Amino Acid Oxidase (DAAO) , prevalent in kidney, liver, and some central nervous system tissues.

Reaction:



The generation of Hydrogen Peroxide (H


O

) induces oxidative stress, potentially altering cell metabolism and reducing the viability of the very cells being assayed, thereby lowering the biological signal and assay sensitivity.

Impact on Mass Spectrometry (LC-MS/MS) Sensitivity

When using Valine-15N as an Internal Standard (IS) for quantification, the impact of the racemic mixture depends entirely on the chromatographic method employed.

Scenario A: Achiral Chromatography (Standard Reverse Phase)

In standard C18 workflows, D-Valine and L-Valine co-elute.

  • Signal Dilution: If you add a fixed mass of DL-Valine-15N, only 50% of that mass contributes to the "relevant" L-isomer pool. However, the MS detector sees both.

  • Ionization Competition: The D-isomer competes with the L-isomer (analyte) and the L-IS for ionization charges in the source.

  • Sensitivity Loss: If the IS signal is used to normalize the analyte, the presence of the D-isomer "wastes" ionization capacity without tracking the specific matrix interactions of the L-analyte perfectly if the matrix contains chiral selectors (e.g., serum albumin).

Scenario B: Chiral Chromatography

In chiral separations, D and L isomers are resolved.

  • Data Processing: You must explicitly integrate the L-Valine-15N peak.

  • Wasted Reagent: 50% of your standard (the D-peak) is discarded.

  • Interference: If the D-Valine-15N peak co-elutes with a different isobaric interference or metabolite, it can raise the baseline noise.

Quantitative Comparison Data
MetricL-Valine-15N (Pure)DL-Valine-15N (Racemic)Impact on Sensitivity
IS Purity Correction Not Required (Assumed 100%)Required (Factor of 0.5) High risk of calculation error.
Signal-to-Noise (S/N) Baseline-3 to -6 dB Lower S/N due to 50% effective concentration.
Matrix Effects PredictableVariable D-isomer may interact differently with chiral matrix components (e.g., proteins).
Carrier Effect OptimalSub-optimal D-isomer does not act as a "carrier" for L-analyte adsorption sites.

Visualization of Impact Pathways

The following diagram illustrates the divergent pathways of L- vs. DL-Valine-15N in a biological workflow, highlighting where sensitivity is lost.

ValinePathways Input_L L-Valine-15N (Pure) Cell Cell Culture / Biological System Input_L->Cell 100% Utilization Input_DL DL-Valine-15N (Racemic) Input_DL->Cell 50% Utilization Protein Protein Incorporation (High Signal) Cell->Protein L-Isomer Waste Unincorporated D-Valine Cell->Waste D-Isomer (Accumulates) MS_Signal MS Signal Intensity Protein->MS_Signal High Sensitivity DAAO DAAO Enzyme Activity Waste->DAAO Metabolism Waste->MS_Signal Background Noise (Interference) Toxicity H2O2 Production (Oxidative Stress) DAAO->Toxicity Generates ROS Toxicity->Cell Reduces Viability (Lowers Sensitivity)

Caption: Pathway analysis showing how DL-Valine-15N introduces waste and toxicity, reducing overall assay sensitivity compared to the pure L-isomer.

Experimental Protocols for Validation

If you must use DL-Valine-15N due to budget constraints, you must validate the assay to ensure the D-isomer does not compromise sensitivity.

Protocol A: Matrix Effect Evaluation (Post-Column Infusion)

Purpose: To determine if the D-isomer causes ion suppression distinct from the L-isomer.

  • Setup: Configure LC-MS/MS with the analytical column (achiral C18).

  • Infusion: Infuse a constant stream of L-Valine (unlabeled) analyte post-column into the MS source.

  • Injection: Inject a blank matrix sample spiked with DL-Valine-15N .

  • Analysis: Monitor the baseline of the L-Valine analyte.

  • Interpretation:

    • If you see a "dip" or "peak" in the L-Valine baseline at the retention time of the DL-Valine-15N, the IS is causing suppression/enhancement.

    • Critical Check: If the suppression profile is wider than the L-peak alone (due to slight separation of D and L), the racemic IS is invalid for accurate quantitation.

Protocol B: Chiral Purity Check

Purpose: To verify the exact ratio of L vs D in the commercial DL standard (often not exactly 50:50).

  • Column: Use a Chiralpak or Crownpak CR(+) column (Daicel or equivalent).

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water/TFA depending on column.

  • Detection: MS/MS (MRM transition for Valine-15N: m/z 119.1 -> 73.1).

  • Calculation:

    
    
    Use this factor to normalize all quantitative results.
    

References

  • Pollegioni, L., et al. (2007).[1] "D-Amino acid oxidase: structure, function, and biotechnological applications." Cellular and Molecular Life Sciences. Link

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Link

  • WuXi AppTec DMPK. (2025).[2] "Internal Standards in LC-MS Bioanalysis: Which, When, and How." WuXi AppTec Guidelines. Link

  • National Institutes of Health (NIH). (2020). "Errors associated with compound-specific δ15N analysis of amino acids." ResearchGate / NIH. Link

  • Lamming, D.W., et al. (2021). "The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine."[3] Cell Metabolism. Link

Sources

Safety Operating Guide

Operational Guide: Personal Protective Equipment & Handling Protocols for DL-VALINE (15N)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Protection Mandate

Handling DL-VALINE (15N) requires a paradigm shift from standard laboratory safety. While the chemical toxicity of valine is low, the operational risk is high due to the potential for isotopic dilution .

As a Senior Application Scientist, I emphasize that your PPE strategy must serve two distinct masters:

  • User Safety: Protection against particulate inhalation and mild irritation.

  • Data Integrity: Absolute protection of the 15N enrichment level against natural abundance nitrogen (14N) contamination from skin, sweat, and environmental sources.

Nitrogen-15 is a stable isotope and is NOT radioactive. Do not use lead shielding or radiation badges for this substance.

Risk Assessment & PPE Selection Matrix

The following table synthesizes the safety data with the practical requirements of maintaining isotopic purity.

Hazard vs. Integrity Profile
ParameterSpecificationOperational Implication
Isotope Type Stable (Non-Radioactive)No radiation shielding required.
Toxicity Low (GHS: Not Classified or Irritant)Standard chemical hygiene applies.
Physical State Crystalline PowderHigh Risk: Static-induced scattering during weighing.
Primary Threat 14N ContaminationCritical: Sweat/Skin contain high 14N. Glove integrity is paramount.
Cost Sensitivity HighSpills represent significant financial/project loss.
Recommended PPE Configuration[1][2][3][4][5][6][7]
Body ZoneComponentSpecificationScientific Rationale
Hand Protection Nitrile Gloves (Powder-Free) Minimum 5 mil thickness. Double-gloving recommended. Latex proteins contain nitrogen (14N) which can contaminate sensitive NMR/MS samples.
Respiratory N95 or P100 Mask NIOSH-approved.Prevents inhalation of fine particulates during weighing; prevents user's breath (moisture/ammonia) from contaminating the sample.
Eye Protection Safety Glasses Side shields required (ANSI Z87.1).Protects against dust entry.[1][2][3][4][5][6][7] Goggles are necessary only if creating aerosols in solution.
Body Lab Coat Cotton/Poly blend, buttoned to neck.Prevents skin flake shedding (keratin is nitrogen-rich) into the sample.

Decision Logic: PPE & Engineering Controls

Use the following logic flow to determine the necessary containment level based on your specific experimental step.

PPE_Decision_Matrix Start Start: Assess Task IsPowder Is material in powder form? Start->IsPowder OpenContainer Is container open? IsPowder->OpenContainer Yes Level1 LEVEL 1: Basic Lab Coat + Gloves IsPowder->Level1 No (Sealed/Solution) Sterile Is downstream application sterile? OpenContainer->Sterile Yes OpenContainer->Level1 No Level2 LEVEL 2: Fume Hood + N95 + Double Gloves Sterile->Level2 No (Chemical Synthesis) Level3 LEVEL 3: Biosafety Cabinet + Sterile Sleeves Sterile->Level3 Yes (Cell Culture)

Figure 1: Decision matrix for selecting appropriate engineering controls and PPE based on the physical state and experimental requirements of DL-Valine (15N).

Operational Protocol: The "Zero-Contamination" Workflow

This protocol is designed to prevent isotopic dilution . A 98 atom% 15N sample can be degraded to 97% simply by exposure to environmental nitrogen sources, potentially ruining quantitative NMR or Mass Spectrometry data.

Step 1: Preparation of the Environment[11]
  • Static Control: Amino acid powders are prone to static charge. Use an anti-static gun or a grounded balance mat.

  • Surface Cleaning: Wipe the balance area with 70% Ethanol. Avoid ammonium-based cleaners (e.g., Windex), as they leave a residue of 14N.

Step 2: Weighing & Transfer (Critical Step)
  • Don PPE: Put on lab coat, safety glasses, and the first pair of nitrile gloves.

  • Secondary Gloving: Put on a second pair of fresh nitrile gloves immediately before handling the open vial. This ensures no door-handle or pen residue is transferred.

  • Spatula Selection: Use a stainless steel or anti-static plastic spatula. Do not use wood (porous, organic contamination).

  • Transfer: Weigh by difference. Do not return excess powder to the stock vial.

  • Closure: Parafilm the stock vial immediately after use to prevent hygroscopic moisture uptake.

Step 3: Solubilization
  • Solvent Choice: Ensure solvents (D2O, DMSO-d6) are of high purity.

  • Dissolution: DL-Valine is moderately soluble in water. If heating is required, use a water bath, not an open flame, to prevent thermal decomposition.

Emergency Response: Spills & Disposal

Because DL-Valine (15N) is high-value, "cleanup" often implies "recovery" if the spill surface was clean.

Spill Management Workflow

Spill_Response Spill Spill Occurs Assess Assess Surface Cleanliness Spill->Assess Contaminated Surface Dirty (Bench/Floor) Assess->Contaminated Dirty Clean Surface Clean (Balance Pan/Paper) Assess->Clean Sterile/Clean Disposal Disposal: Solid Chemical Waste Contaminated->Disposal Sweep & Bin Recovery Recovery: Redissolve & Recrystallize Clean->Recovery Salvage for Non-Quant Work

Figure 2: Workflow for assessing whether to recover or dispose of spilled isotope material.

Disposal Procedures[1][9][11][12][13][14]
  • Solid Waste: Contaminated wipes and gloves should be placed in standard solid chemical waste containers.

  • Liquid Waste: Aqueous solutions of Valine are generally non-hazardous but should be disposed of according to local EHS regulations for organic aqueous waste.

  • Labeling: Deface the "15N" label on empty bottles before disposal to prevent confusion in the waste stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1182, Valine. Retrieved from [Link]

  • Carl Roth GmbH (2023). Safety Data Sheet: DL-Valine.[2][8][9] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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